1-Butylpyridinium triflate
Description
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Properties
IUPAC Name |
1-butylpyridin-1-ium;trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N.CHF3O3S/c1-2-3-7-10-8-5-4-6-9-10;2-1(3,4)8(5,6)7/h4-6,8-9H,2-3,7H2,1H3;(H,5,6,7)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFWDPZVLOCGRP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1=CC=CC=C1.C(F)(F)(F)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4049292 | |
| Record name | 1-Butylpyridinium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4049292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
390423-43-5 | |
| Record name | 1-Butylpyridinium triflate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0390423435 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butylpyridinium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4049292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-BUTYLPYRIDINIUM TRIFLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OZV73JH9EF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 1-Butylpyridinium Triflate
This guide provides an in-depth exploration of the synthesis and characterization of 1-butylpyridinium triflate ([C₄Py][OTf]), a pyridinium-based ionic liquid. The content herein is curated for researchers, scientists, and professionals in drug development and chemical synthesis, offering both theoretical grounding and practical, field-proven protocols.
Introduction: The Significance of this compound
Ionic liquids (ILs) are a class of salts with melting points below 100°C, exhibiting unique properties such as negligible vapor pressure, high thermal stability, and tunable physicochemical characteristics.[1] These attributes make them highly attractive as "green" solvents and catalysts in a wide array of applications, from organic synthesis to electrochemistry.[2][3] this compound, a member of the pyridinium-based IL family, is of particular interest due to the interplay of its cationic and anionic components, which dictates its performance in various chemical environments. This guide will detail the robust synthesis of this ionic liquid and the analytical techniques essential for its thorough characterization.
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound is most effectively achieved through a well-established two-step process: the quaternization of pyridine to form the 1-butylpyridinium bromide precursor, followed by an anion exchange reaction to introduce the triflate anion.[1][4] This methodology ensures high purity and yield of the final product.
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of 1-Butylpyridinium Bromide ([C₄Py][Br])
The initial step involves a nucleophilic substitution reaction where the nitrogen atom of the pyridine ring attacks the electrophilic carbon of 1-bromobutane. This quaternization reaction forms the 1-butylpyridinium cation with a bromide counter-ion.[1]
Protocol:
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine pyridine (1.0 eq) and 1-bromobutane (1.0 eq).
-
Solvent Addition: Add acetonitrile to the flask. The use of a polar aprotic solvent like acetonitrile facilitates the reaction without interfering with the reactants.[5]
-
Reaction Conditions: The reaction mixture is heated to reflux and stirred vigorously for 48 hours to ensure the reaction goes to completion.[1]
-
Product Isolation: After cooling to room temperature, the solvent is removed under reduced pressure using a rotary evaporator. The resulting product is a viscous liquid or a solid.
-
Purification: The crude product is washed multiple times with a non-polar solvent such as diethyl ether or ethyl acetate to remove any unreacted starting materials. The purified 1-butylpyridinium bromide is then dried under vacuum.
Step 2: Anion Exchange
The second step is a metathesis reaction where the bromide anion of the precursor is exchanged for a triflate anion.[4] This is typically achieved by reacting the bromide salt with a triflate salt, such as lithium triflate or potassium triflate. The choice of the triflate salt is critical; the resulting byproduct (e.g., lithium bromide) should be easily separable from the desired ionic liquid.
Protocol:
-
Dissolution: Dissolve the purified 1-butylpyridinium bromide (1.0 eq) in a suitable solvent like dichloromethane.
-
Addition of Triflate Salt: Add a stoichiometric amount of lithium triflate (1.0 eq) to the solution.
-
Reaction: Stir the mixture at room temperature. The reaction is driven by the precipitation of the inorganic salt byproduct (lithium bromide), which is sparingly soluble in dichloromethane.
-
Purification:
-
The precipitated lithium bromide is removed by filtration.
-
The filtrate, containing the this compound, is washed with deionized water to remove any remaining inorganic salts. This step should be performed carefully as some ionic liquids have partial water solubility.
-
The organic layer is then dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
-
Final Drying: The resulting ionic liquid is dried under high vacuum at an elevated temperature (e.g., 60-80°C) for several hours to remove any residual water and solvent.
Characterization of this compound
Thorough characterization is imperative to confirm the identity, purity, and physicochemical properties of the synthesized ionic liquid. The following techniques are essential for a comprehensive analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of the synthesized ionic liquid. Both ¹H and ¹³C NMR should be performed.
¹H NMR: The proton NMR spectrum will confirm the presence of both the 1-butylpyridinium cation and the absence of starting materials.
-
Expected Chemical Shifts (δ, ppm):
-
Pyridinium Ring Protons: These protons will appear in the downfield region (typically 8.0-9.5 ppm) due to the deshielding effect of the positively charged nitrogen atom.
-
Butyl Chain Protons: The protons on the carbon adjacent to the nitrogen (N-CH₂) will be the most downfield of the alkyl chain protons (around 4.5-5.0 ppm). The other methylene groups (-CH₂-) will appear between 1.0-2.0 ppm, and the terminal methyl group (-CH₃) will be the most upfield (around 0.9-1.0 ppm).
-
¹³C NMR: The carbon NMR spectrum provides information about the carbon framework of the ionic liquid.
-
Expected Chemical Shifts (δ, ppm):
-
Pyridinium Ring Carbons: These will appear in the aromatic region (125-150 ppm).
-
Butyl Chain Carbons: The carbon attached to the nitrogen (N-CH₂) will be around 60-65 ppm, with the other carbons of the butyl chain appearing further upfield.
-
Triflate Carbon: The carbon of the trifluoromethyl group will appear as a quartet (due to coupling with fluorine) in the range of 115-125 ppm.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3100-3000 | C-H stretch | Aromatic (Pyridinium) |
| 2960-2850 | C-H stretch | Aliphatic (Butyl) |
| 1630-1450 | C=C and C=N ring stretching | Pyridinium Ring |
| 1260-1220 | S=O stretching (asymmetric) | Triflate Anion |
| 1170-1140 | C-F stretching | Triflate Anion |
| 1030 | S=O stretching (symmetric) | Triflate Anion |
Thermal Analysis
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are crucial for determining the thermal stability and phase behavior of the ionic liquid.[6][7]
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[8] This analysis provides information on the decomposition temperature of the ionic liquid, which is a critical parameter for its application at elevated temperatures. For this compound, the onset of decomposition is expected to be above 300°C, indicating high thermal stability.
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled.[9] This technique is used to determine thermal transitions such as the glass transition temperature (Tg), crystallization temperature (Tc), and melting point (Tm). As an ionic liquid, this compound may exhibit a glass transition at a low temperature and may or may not show a distinct melting point, potentially existing as a supercooled liquid at room temperature.
Physicochemical Properties
A summary of key physicochemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₁₀H₁₄F₃NO₃S |
| Molecular Weight | 285.29 g/mol [10] |
| Appearance | Colorless to pale yellow liquid or solid |
| Melting Point | < Room Temperature (often) |
| Density | ~1.2-1.3 g/cm³ at 25°C |
| Viscosity | Varies with temperature and water content |
Safety and Handling
While ionic liquids are often touted for their low volatility, they are not without hazards and should be handled with appropriate care.
-
General Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[11]
-
Toxicity: The toxicological properties of many ionic liquids are not fully understood. Avoid inhalation, ingestion, and skin contact.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
The synthesis and characterization of this compound presented in this guide provide a robust framework for researchers and scientists. The two-step synthetic route offers a reliable method for obtaining a high-purity product. Comprehensive characterization using NMR, FT-IR, and thermal analysis is essential to validate the structure and purity of the synthesized ionic liquid, ensuring its suitability for downstream applications. As the field of ionic liquids continues to expand, a thorough understanding of their synthesis and properties is paramount for the development of innovative and sustainable chemical processes.
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physicochemical properties of 1-butylpyridinium triflate
An In-Depth Technical Guide to the Physicochemical Properties of 1-Butylpyridinium Triflate
Executive Summary & Scope
Ionic liquids (ILs) represent a paradigm shift in solvent chemistry, offering a unique combination of negligible vapor pressure, high thermal stability, and tunable physicochemical properties. Among these, this compound, often abbreviated as [C₄Py][OTf], has emerged as a significant member of the pyridinium-based IL family. Its properties make it a candidate for applications ranging from a solvent in organic synthesis to a medium for electrochemical studies.[1] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing an in-depth analysis of the core physicochemical properties of [C₄Py][OTf]. We move beyond simple data reporting to explain the causality behind experimental choices and provide field-proven, self-validating protocols for property characterization, ensuring both scientific integrity and practical utility.
Molecular Identity and Synthesis
A foundational understanding of a compound's identity and origin is paramount for reproducible research. This section details the molecular structure, key identifiers, and a standard synthesis pathway for this compound.
Chemical Structure and Identifiers
The molecule consists of a 1-butylpyridinium cation and a trifluoromethanesulfonate (triflate) anion. This combination dictates its physical and chemical behavior.
| Property | Value | Reference |
| IUPAC Name | 1-butylpyridin-1-ium;trifluoromethanesulfonate | [2] |
| Synonyms | N-Butylpyridinium triflate, BuPy OTf | [1][2] |
| CAS Number | 390423-43-5 | [2] |
| Molecular Formula | C₁₀H₁₄F₃NO₃S | [1][2] |
| Molecular Weight | 285.29 g/mol | [1][2] |
| SMILES | CCCC[N+]1=CC=CC=C1.C(F)(F)(F)S(=O)(=O)[O-] | [2] |
Synthesis Pathway
The synthesis of pyridinium-based triflate ILs can be achieved through several routes. A common and effective method is the direct alkylation of pyridine followed by anion metathesis, or a more direct one-pot synthesis. The choice of pathway often depends on the desired purity and scale. The reaction between 1-chlorobutane and pyridine in the presence of a triflate salt like potassium triflate (KOTf) under microwave irradiation is an example of a one-pot synthesis approach.[3]
A more traditional two-step laboratory synthesis involves the quaternization of pyridine with a butyl halide (e.g., 1-bromobutane) to form 1-butylpyridinium bromide, followed by an anion exchange reaction with a triflate salt (e.g., silver triflate or lithium triflate). The rationale for the two-step method is to isolate and purify the intermediate halide salt, which can lead to a final product with lower halide impurity, a critical factor for many electrochemical applications.
Core Physicochemical Properties
The utility of [C₄Py][OTf] is defined by its quantitative physicochemical properties. This section provides key data and the standardized, self-validating protocols required to obtain them.
Density
Density is a fundamental property required for calculating molar volumes and for engineering applications involving fluid transport. The density of ionic liquids is sensitive to temperature, generally decreasing as temperature increases due to thermal expansion.
Quantitative Data: Density of [C₄Py][OTf] A thermophysical characterization study provides reliable density data for this compound across a range of temperatures.[4]
| Temperature (K) | Density (g·cm⁻³) |
| 293.15 | 1.2584 |
| 298.15 | 1.2546 |
| 303.15 | 1.2508 |
| 313.15 | 1.2433 |
| 323.15 | 1.2358 |
| 333.15 | 1.2283 |
| Data sourced from Bandrés et al. (2010).[4] |
Experimental Protocol: Density Measurement
The determination of density for ionic liquids with high precision is best accomplished using a vibrating tube densimeter. This technique measures the oscillation period of a U-shaped tube filled with the sample, which directly relates to the sample's density.[5][6]
Causality: Calibration with two standards of well-known densities (air and water) is a self-validating step that ensures the instrument's linear response is accurate across the measurement range.[6] Drying the IL is critical because water impurities can significantly and unpredictably alter density.[7]
Viscosity
Viscosity, a measure of a fluid's resistance to flow, is a critical parameter for ILs. It influences mass transfer rates, mixing efficiency, and ionic conductivity. Higher viscosity can be a limiting factor in applications requiring rapid ion transport, such as in batteries or catalytic processes.
Quantitative Data: Dynamic Viscosity of [C₄Py][OTf] Viscosity is highly dependent on temperature, decreasing exponentially as temperature rises.
| Temperature (K) | Dynamic Viscosity (mPa·s) |
| 293.15 | 134.1 |
| 298.15 | 104.5 |
| 303.15 | 82.6 |
| 313.15 | 55.4 |
| 323.15 | 39.1 |
| 333.15 | 28.7 |
| Data sourced from Bandrés et al. (2010).[4] |
Experimental Protocol: Viscosity Measurement
Kinematic viscosity is commonly determined using calibrated glass capillary viscometers, such as the Ubbelohde type. The dynamic viscosity (η) is then calculated from the kinematic viscosity (ν) and the density (ρ) using the relation η = ν × ρ.[4][5]
Causality: Using a certified viscometer and standards ensures traceability and accuracy. The requirement for a minimum flow time is a critical detail to ensure the measurement is in the laminar flow regime, where the relationship between flow time and viscosity is linear and valid.[8] Temperature control is paramount as viscosity is highly sensitive to thermal fluctuations.[9]
Ionic Conductivity
Ionic conductivity is a measure of a material's ability to conduct an electric current via the movement of ions. For ILs, high conductivity is essential for electrochemical applications like batteries, capacitors, and sensors. It is inversely related to viscosity and dependent on the size, charge, and mobility of the constituent ions.
Quantitative Data: Ionic Conductivity of [C₄Py][OTf] Conductivity increases with temperature as the corresponding decrease in viscosity allows for greater ion mobility.
| Temperature (K) | Ionic Conductivity (mS·cm⁻¹) |
| 293.15 | 1.15 |
| 298.15 | 1.48 |
| 303.15 | 1.86 |
| 313.15 | 2.78 |
| 323.15 | 3.89 |
| 333.15 | 5.19 |
| Data sourced from Bandrés et al. (2010).[1] |
Experimental Protocol: Ionic Conductivity Measurement
Conductivity is measured using a conductometer equipped with a conductivity cell (probe). The instrument applies an alternating voltage to prevent electrolysis and measures the resulting current to determine the solution's conductance.[10][11]
Causality: Calibrating the cell with a standard KCl solution is a mandatory self-validating step.[11] It determines the effective cell constant, which accounts for the specific geometry of the electrodes, ensuring the conversion from measured conductance to conductivity (a material property) is accurate. The use of an AC signal is crucial to avoid polarization of the electrodes and unwanted electrochemical reactions.[5]
Thermal Properties
The thermal behavior of an IL dictates its operational window. Key parameters include the melting point and the thermal decomposition temperature.
Quantitative Data: Thermal Properties of [C₄Py][OTf]
| Property | Value | Reference |
| Melting Point (Tₘ) | 36 °C (309.15 K) | [1] |
| Thermal Decomposition (Tₒₙₛₑₜ) | >200-400 °C (Varies with method) | [12] |
Note: The decomposition temperature of ILs is highly dependent on the experimental method (e.g., heating rate in TGA) and the purity of the sample. Pyridinium ILs are generally less stable than imidazolium ILs.[12]
Experimental Protocol: Thermal Stability by TGA
Thermogravimetric Analysis (TGA) is the standard method for determining the thermal stability of ILs.[13] It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The onset temperature (Tₒₙₛₑₜ) of mass loss is typically reported as the decomposition temperature.
Causality: The choice of heating rate significantly impacts the observed Tₒₙₛₑₜ; faster rates tend to yield higher, less conservative values.[13] Therefore, reporting the heating rate is essential for reproducibility. An inert atmosphere is used to ensure the observed mass loss is from thermal decomposition, not oxidation. Isothermal TGA experiments can also be performed to assess long-term stability at a specific operating temperature, which is often lower than the Tₒₙₛₑₜ from a ramped experiment.[12]
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- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Thermal Stability and Decomposition of 1-Butylpyridinium Triflate
For Researchers, Scientists, and Drug Development Professionals
Foreword
Ionic liquids (ILs) have emerged as a pivotal class of materials, offering a unique combination of properties that make them highly attractive for a myriad of applications, from synthesis and catalysis to their use as advanced electrolytes. Among these, 1-butylpyridinium triflate ([C4Py][OTf]) is a notable example, valued for its electrochemical window and utility as a solvent. However, for its effective and safe implementation, particularly in applications requiring elevated temperatures such as in specialized drug delivery systems or high-temperature synthesis, a thorough understanding of its thermal stability and decomposition behavior is paramount. This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of the thermal characteristics of this compound, grounded in experimental data and mechanistic insights.
Understanding the Thermal Stability of this compound
The thermal stability of an ionic liquid is a critical parameter that dictates its operational temperature window. It is primarily determined by the strength of the bonds within its constituent cation and anion, and the overall intermolecular forces. For this compound, the stability is a composite of the robustness of the 1-butylpyridinium cation and the trifluoromethanesulfonate (triflate) anion.
Ionic liquids bearing the triflate anion are generally recognized for their high thermal stability.[1] This is attributed to the delocalization of the negative charge across the sulfonate group and the strong electron-withdrawing effect of the trifluoromethyl group, which enhances the anion's resistance to thermal degradation.
Table 1: Key Thermal Properties of this compound and Related Compounds
| Compound | Decomposition Onset Temperature (°C) | Peak Decomposition Temperature (°C) | Reference |
| This compound ([C4Py][OTf]) | Data not available | Data not available | |
| N-Butyl-N-methylpyrrolidinium Triflate | ~400 | Not specified | [1] |
| 1-Butyl-3-methylpyridinium Triflate | Mentioned in literature, specific data requires access to full text | Mentioned in literature, specific data requires access to full text | [3] |
Note: The lack of specific, publicly available TGA data for this compound underscores the need for direct experimental evaluation for any critical application.
Experimental Determination of Thermal Stability: Thermogravimetric Analysis (TGA)
The gold standard for assessing the thermal stability of materials like ionic liquids is Thermogravimetric Analysis (TGA). This technique provides quantitative information about the mass loss of a sample as a function of temperature in a controlled atmosphere.
TGA Experimental Workflow
The following diagram illustrates a typical workflow for the thermogravimetric analysis of an ionic liquid.
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Step-by-Step TGA Protocol
-
Sample Preparation:
-
Accurately weigh 1-5 mg of this compound into a clean TGA pan (typically ceramic or platinum).
-
Prior to analysis, it is crucial to dry the ionic liquid sample under vacuum at a moderate temperature (e.g., 70-80 °C) for several hours to remove any absorbed water, as water can interfere with the decomposition profile.
-
-
Instrument Setup:
-
Place the sample pan onto the TGA's highly sensitive microbalance.
-
Purge the furnace with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature below its expected decomposition point (e.g., 30 °C).
-
Ramp the temperature at a constant heating rate, typically 10 °C/min, to a final temperature well above the expected decomposition (e.g., 600 °C).
-
-
Data Acquisition and Analysis:
-
Continuously record the sample mass as a function of temperature.
-
Plot the percentage of initial mass remaining versus temperature to obtain the TGA curve.
-
Calculate the first derivative of the TGA curve with respect to temperature to generate the Derivative Thermogravimetric (DTG) curve. The peak of the DTG curve indicates the temperature of the maximum rate of mass loss.
-
The onset decomposition temperature (Tonset) is typically determined as the intersection of the tangent to the baseline before decomposition and the tangent to the steepest part of the mass loss curve.
-
Decomposition Mechanism of this compound
The thermal decomposition of pyridinium-based ionic liquids is a complex process that can proceed through several pathways. The specific mechanism for this compound is influenced by the nature of both the cation and the anion.
Plausible Decomposition Pathways
Based on the general understanding of the thermal degradation of N-alkylpyridinium salts, the following pathways are considered the most likely for this compound:
-
Reverse Menshutkin Reaction (SN2 Nucleophilic Substitution): This is a common decomposition route for quaternary ammonium salts. The triflate anion, acting as a nucleophile, can attack one of the carbon atoms attached to the positively charged nitrogen of the pyridinium ring. In the case of 1-butylpyridinium, the attack is most likely to occur at the α-carbon of the butyl group, leading to the formation of pyridine and butyl triflate.
-
Hofmann-type Elimination (β-Elimination): This pathway involves the abstraction of a proton from the β-carbon of the butyl group by the triflate anion, leading to the formation of 1-butene, pyridine, and triflic acid.
The relative contribution of these pathways will depend on the reaction conditions, including temperature and the presence of any impurities.
Visualizing the Decomposition Mechanism
The following diagram illustrates the potential decomposition pathways of the 1-butylpyridinium cation.
Caption: Potential thermal decomposition pathways of 1-butylpyridinium.
Expected Decomposition Products
Based on the proposed mechanisms, the primary volatile decomposition products expected from the thermal degradation of this compound include:
-
Pyridine
-
Butyl triflate
-
1-Butene
-
Triflic acid
The identification and quantification of these products would require techniques such as TGA coupled with mass spectrometry (TGA-MS) or gas chromatography-mass spectrometry (GC-MS) analysis of the evolved gases.
Factors Influencing Thermal Stability
Several factors can influence the experimentally determined thermal stability of this compound:
-
Purity: The presence of impurities, such as halide ions from the synthesis process or residual water, can significantly lower the decomposition temperature. Halides are known to be more nucleophilic than triflate and can initiate decomposition at lower temperatures.
-
Heating Rate: In dynamic TGA, a higher heating rate will generally result in a higher apparent decomposition temperature. This is because there is less time for the decomposition reactions to occur at any given temperature. For this reason, reporting the heating rate is crucial for the comparability of TGA data.
-
Atmosphere: The presence of oxygen can lead to oxidative decomposition pathways, which typically occur at lower temperatures than pyrolysis in an inert atmosphere. Therefore, thermal stability is usually assessed under a nitrogen or argon atmosphere.
Implications for Drug Development and Research
For professionals in drug development and related research fields, a clear understanding of the thermal stability of excipients and solvents like this compound is critical for:
-
Formulation Development: Ensuring that the ionic liquid does not degrade during processing steps that involve heating, such as melt extrusion or spray drying.
-
Stability Studies: Predicting the long-term stability of a formulation under various storage conditions.
-
Safety Assessment: Identifying potential toxic decomposition products that could form during manufacturing or storage.
-
High-Temperature Synthesis: Defining the safe operating temperature range for reactions where the ionic liquid is used as a solvent or catalyst.
Conclusion
This compound is an ionic liquid with the potential for high thermal stability, primarily due to the robust nature of the triflate anion. While specific experimental TGA data is not widely published, it is anticipated to have a decomposition onset temperature in the range of other stable triflate-based ionic liquids. The primary decomposition mechanisms are likely to be the reverse Menshutkin reaction and Hofmann-type elimination. For any application where thermal stability is a critical parameter, it is strongly recommended that dedicated thermogravimetric analysis be performed on the specific batch of this compound being used, under conditions that mimic the intended application. This will ensure the safe and effective use of this versatile ionic liquid.
References
electrochemical window of 1-butylpyridinium triflate
An In-depth Technical Guide to the Electrochemical Window of 1-Butylpyridinium Triflate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ionic Liquids (ILs) represent a paradigm shift in electrolyte chemistry, offering unique physicochemical properties that are highly advantageous for a multitude of electrochemical applications. Among these, the electrochemical window (EW) is arguably the most critical parameter, defining the operational voltage range of a device. This guide provides a comprehensive technical overview of the electrochemical window of a promising pyridinium-based ionic liquid, this compound ([BPy][OTf]). We will delve into the fundamental principles governing the electrochemical stability of ILs, present a detailed, field-proven methodology for its accurate determination using cyclic voltammetry, and analyze the critical factors that influence its measurement. This document is intended to serve as a practical and authoritative resource for researchers aiming to leverage the unique properties of [BPy][OTf] in applications ranging from energy storage to electro-synthesis.
Introduction: The Significance of the Electrochemical Window in Ionic Liquids
Ionic liquids are organic salts that exist in a liquid state at or near room temperature.[1] Their negligible vapor pressure, high thermal stability, and intrinsic ionic conductivity make them compelling alternatives to traditional volatile organic solvents used in electrolytes.[2][3] The primary advantage of many ILs in electrochemistry is their exceptionally wide electrochemical window (EW).[1] The EW is the potential range between which the electrolyte remains electrochemically inert, neither undergoing oxidation nor reduction.[2][3] This stability at high positive and negative potentials is crucial for developing high-energy-density devices like lithium-ion batteries and supercapacitors, as the energy storage capacity is directly related to the square of the operating voltage.[2][4]
The electrochemical window is dictated by the chemical nature of the constituent ions. Generally, the anodic (positive) limit is determined by the oxidation of the anion, while the cathodic (negative) limit is set by the reduction of the cation.[1]
-
Cathodic Limit (Reduction): Governed by the LUMO (Lowest Unoccupied Molecular Orbital) of the cation.
-
Anodic Limit (Oxidation): Governed by the HOMO (Highest Occupied Molecular Orbital) of the anion.
This guide focuses on this compound, an IL composed of the 1-butylpyridinium ([BPy]⁺) cation and the trifluoromethanesulfonate ([OTf]⁻, or triflate) anion. Understanding and accurately measuring its EW is the first step toward its successful implementation in any electrochemical system.
Physicochemical Properties of this compound ([BPy][OTf])
To appreciate its electrochemical behavior, it is essential to understand the basic properties of [BPy][OTf].
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄F₃NO₃S | [5] |
| Molecular Weight | 285.29 g/mol | [5] |
| Cation | 1-Butylpyridinium ([BPy]⁺) | [5] |
| Anion | Trifluoromethanesulfonate ([OTf]⁻) | [5] |
| Appearance | Typically a liquid at room temperature | [6] |
The pyridinium cation is aromatic, and its reduction potential defines the cathodic limit. The triflate anion is known for its high stability against oxidation, contributing to a wide anodic limit.[7]
Core Methodology: Determining the Electrochemical Window via Cyclic Voltammetry
Cyclic Voltammetry (CV) is the cornerstone technique for experimentally determining the EW of an electrolyte.[8] It involves sweeping the potential of a working electrode in a three-electrode system and measuring the resulting current.[9] The point at which a significant Faradaic current begins to flow indicates the onset of electrolyte decomposition (oxidation or reduction), thus defining the limits of the EW.[7]
The Principle of Self-Validation: Causality in Experimental Design
A trustworthy measurement of the EW is not merely a number but a result of a rigorously controlled and understood process. The protocol described below is designed to be a self-validating system, where each step mitigates common sources of error.
-
Why a Three-Electrode System? A two-electrode system conflates the roles of current-passing and potential-referencing, leading to inaccurate potential control. A three-electrode setup decouples these functions: the potential of the Working Electrode (WE) is controlled relative to a stable Reference Electrode (RE) , while the current flows between the WE and the Counter Electrode (CE) .[9] This ensures the measured potential accurately reflects the interface where the reaction of interest occurs.
-
Why Inert Electrodes? The EW is a property of the electrolyte-electrode interface. The electrode material must be as inert as possible within the scanned potential range to ensure the measured current corresponds to the decomposition of the IL, not the electrode itself. Glassy carbon (GC) or platinum (Pt) are commonly used for this reason.[1]
-
Why a High-Purity, Anhydrous Environment? Impurities, particularly water, have their own, much narrower, electrochemical windows (thermodynamically ~1.23 V).[8][10] Even trace amounts of moisture can be readily electrolyzed, leading to a drastic underestimation of the IL's true EW.[1][10] All work must be conducted in an inert atmosphere (e.g., an argon or nitrogen-filled glovebox) to exclude moisture and oxygen.
Experimental Workflow Diagram
Caption: Workflow for the determination of the electrochemical window.
Step-by-Step Experimental Protocol
Materials & Equipment:
-
This compound ([BPy][OTf]), high purity (>99%)
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working Electrode (WE): Glassy Carbon (GC) disk electrode (3 mm diameter)
-
Counter Electrode (CE): Platinum wire or mesh
-
Reference Electrode (RE): Ag/Ag⁺ (e.g., 10 mM AgNO₃ in a supporting electrolyte) or a leak-free Ag/AgCl pseudo-reference.
-
Polishing materials (alumina slurries, polishing pads)
-
Inert atmosphere glovebox (H₂O < 1 ppm, O₂ < 1 ppm)
-
Vacuum oven
Procedure:
-
IL Purification (Critical Step):
-
Place the as-received [BPy][OTf] in a glass vial.
-
Dry under high vacuum (<1 mbar) at an elevated temperature (e.g., 80-100°C) for at least 24 hours to remove trace water.[11] The removal of water is paramount for an accurate measurement.[10]
-
Transfer the dried IL into the glovebox without exposure to the ambient atmosphere.
-
-
Working Electrode Preparation:
-
Polish the GC electrode surface to a mirror finish using progressively finer alumina slurries (e.g., 1.0 µm, then 0.3 µm, then 0.05 µm).
-
Rinse the electrode thoroughly with a suitable solvent (e.g., acetonitrile, then isopropanol) between polishing steps and after the final polish.
-
Dry the electrode completely before transferring it into the glovebox.
-
-
Cell Assembly (Inside Glovebox):
-
Assemble the three-electrode cell.
-
Add the dried [BPy][OTf] to the cell.
-
Insert the polished GC working electrode, the platinum counter electrode, and the reference electrode into the IL. Ensure the electrodes are not touching.
-
-
Cyclic Voltammetry Measurement:
-
Connect the cell to the potentiostat.
-
Set the CV parameters. A typical starting point is:
-
Scan Rate: 50-100 mV/s.
-
Potential Range: Start from the open-circuit potential (OCP). Scan first in the cathodic (negative) direction to a limit (e.g., -3.0 V vs. Ag/Ag⁺), then reverse the scan to an anodic limit (e.g., +3.0 V vs. Ag/Ag⁺), and finally return to the starting potential. The exact limits may need to be adjusted based on the initial results.
-
-
Run the cyclic voltammogram for 2-3 cycles to ensure a stable response.
-
-
Data Analysis:
-
Plot the resulting current density (current divided by the geometric area of the working electrode) versus the applied potential.
-
Establish a cutoff current density to define the potential limits. This is a critical and somewhat arbitrary parameter, but a value of 0.5 or 1.0 mA/cm² is commonly used in the literature.[7]
-
The cathodic limit is the potential at which the reductive current density crosses the negative cutoff value.
-
The anodic limit is the potential at which the oxidative current density crosses the positive cutoff value.
-
Calculate the electrochemical window: EW = Anodic Limit - Cathodic Limit .
-
Factors Influencing the Measured Electrochemical Window
The measured EW is not an absolute value but is highly dependent on the experimental conditions. Acknowledging these factors is key to interpreting and comparing literature data.
Purity: The Dominant Factor
As previously mentioned, impurities are the most significant source of error.
-
Water: Leads to hydrogen evolution at the cathode and oxygen evolution at the anode, drastically shrinking the apparent EW.[1][12]
-
Halides (e.g., Cl⁻, Br⁻): Remnants from synthesis are easily oxidized at potentials much lower than the triflate anion, artificially lowering the anodic limit.
Electrode Material
Different electrode materials can have varying catalytic effects on the decomposition reactions of the IL. For instance, platinum is known to be highly catalytic for the hydrogen evolution reaction, which can result in a lower measured cathodic limit compared to glassy carbon, especially if trace water is present.[1][13] Therefore, the EW should always be reported as a property of the specific IL/electrode couple.
Scan Rate and Cutoff Current
The choice of scan rate and the current density cutoff used to define the limits can significantly alter the reported EW value. A higher cutoff current will generally result in a wider reported EW. It is imperative to report these parameters alongside any measured EW value to ensure reproducibility and allow for meaningful comparisons across different studies.[7]
Quantitative Data and Comparative Analysis
The electrochemical window of pyridinium-based ILs is generally wide. While specific, rigorously measured data for [BPy][OTf] is sparse in direct literature, we can infer its performance from related structures and general principles.
| Cation | Anion | Electrode | Approx. EW (V) | Comments |
| Pyridinium-based | [OTf]⁻ (Triflate) | GC, Pt | ~4.0 - 5.5 V | The triflate anion is very stable against oxidation. The cathodic limit is set by the reduction of the pyridinium ring.[7] |
| Imidazolium-based (e.g., [BMIM]⁺) | [OTf]⁻ (Triflate) | Pt, Au | ~4.1 V | Often limited by the reduction of the acidic proton on the imidazolium ring. The EW shrinks significantly with water content.[1] |
| Pyrrolidinium-based | [NTf₂]⁻ | Pt | ~5.0 - 6.0 V | Saturated cations like pyrrolidinium are generally more stable against reduction than aromatic cations, leading to wider windows.[8][10] |
The EW of [BPy][OTf] is expected to be substantial, likely in the range of 4-5 V, making it suitable for a wide array of electrochemical devices.
Conclusion
The is a critical parameter that underpins its utility as a functional electrolyte. Its accurate determination is not a trivial measurement but requires a meticulous experimental approach, with an uncompromising focus on purity and environmental control. The detailed cyclic voltammetry protocol provided in this guide offers a robust and self-validating framework for researchers. By understanding the interplay between the IL's intrinsic properties and the extrinsic factors of the experimental setup—namely purity, electrode material, and analysis parameters—scientists can confidently characterize [BPy][OTf] and unlock its potential for next-generation energy storage and electrochemical systems.
References
- Application of Ionic Liquids in Electrochemistry—Recent Advances - PMC - NIH.
- Effect of Humidity and Impurities on the Electrochemical Window of Ionic Liquids and its Implications for Electroanalysis - espace - Curtin's institutional repository.
- This compound | C10H14F3NO3S | CID 2734248 - PubChem - NIH.
- Investigating the Electrochemical Windows of Ionic Liquids | Request PDF - ResearchG
- Electrochemical Windows of Room-Temperature Ionic Liquids from Molecular Dynamics and Density Functional Theory Calcul
- Electrochemical Windows of Room-Temperature Ionic Liquids from Molecular Dynamics and Density Functional Theory Calculations | Chemistry of Materials - ACS Public
- Electrochemical Stability Window of Imidazolium-Based Ionic Liquids as Electrolytes for Lithium Batteries | Request PDF - ResearchG
- Thermophysical Study of Pyridinium-Based Ionic Liquids Sharing Ions - PMC - NIH.
- Different Reactions Define the Electrochemical Window in 1‐Butyl‐3‐Methylimidazolium Triflate on Gold and Pl
- Cyclic Voltammetry Basic Principles, Theory & Setup - Ossila.
- Different Reactions Define the Electrochemical Window in 1‐Butyl‐3‐Methylimidazolium Triflate on Gold and Pl
- Different Reactions Define the Electrochemical Window in 1‐Butyl‐3‐Methylimidazolium Triflate on Gold and Platinum Electrodes - ResearchG
- Cyclic Voltammetry Experiment.
- Calorimetric and Crystallographic Phase-Behavior Study of Selected 1-Butylpyridinium Ionic Liquids | Crystal Growth & Design - ACS Public
- Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)
Sources
- 1. Different Reactions Define the Electrochemical Window in 1‐Butyl‐3‐Methylimidazolium Triflate on Gold and Platinum Electrodes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ceder.berkeley.edu [ceder.berkeley.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C10H14F3NO3S | CID 2734248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Application of Ionic Liquids in Electrochemistry—Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ossila.com [ossila.com]
- 10. espace.curtin.edu.au [espace.curtin.edu.au]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Different Reactions Define the Electrochemical Window in 1-Butyl-3-Methylimidazolium Triflate on Gold and Platinum Electrodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Solubility of 1-Butylpyridinium Triflate in Organic Solvents
Foreword: Navigating the Solvation Landscape of a Versatile Ionic Liquid
To the researchers, chemists, and pharmaceutical scientists who continually push the boundaries of innovation, this guide is intended as a practical and foundational resource. 1-Butylpyridinium triflate, [C₄Py][OTf], stands as a significant member of the ionic liquid (IL) family, valued for its thermal stability and utility as a solvent and electrolyte.[1][2] However, unlocking its full potential in applications ranging from organic synthesis to electrochemical systems necessitates a deep understanding of its solubility—a parameter that dictates reaction kinetics, product purity, and process feasibility.
Physicochemical Profile of this compound
A thorough understanding of a solute's intrinsic properties is the cornerstone of predicting its behavior in a solvent. This compound is an ionic compound composed of a 1-butylpyridinium cation and a trifluoromethanesulfonate (triflate) anion.
| Property | Value | Source |
| IUPAC Name | 1-butylpyridin-1-ium;trifluoromethanesulfonate | [3] |
| Molecular Formula | C₁₀H₁₄F₃NO₃S | [3] |
| Molecular Weight | 285.29 g/mol | [3] |
| Melting Point | 36 °C | [1] |
| Density | ~0.974 g/cm³ | [1] |
The structure combines a moderately nonpolar alkyl chain (butyl group) with a charged, aromatic pyridinium ring. The triflate anion is known for being a weakly coordinating anion. This combination of a somewhat amphiphilic cation and a non-coordinating anion results in complex solvation behavior that is highly dependent on the nature of the solvent.
The Theoretical Underpinnings of Solubility
The adage "like dissolves like" provides a useful starting point, but the reality of ionic liquid solubility is more intricate, governed by a balance of intermolecular forces.
-
Polarity and Dielectric Constant: Polar solvents are generally more effective at solvating ionic species. Solvents with a high dielectric constant can effectively shield the electrostatic interactions between the 1-butylpyridinium cation and the triflate anion, facilitating dissolution.
-
Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor can significantly influence solubility. While the 1-butylpyridinium cation has limited hydrogen bond donating capability, the oxygen atoms of the triflate anion can act as hydrogen bond acceptors. Protic solvents like alcohols, therefore, may exhibit favorable interactions.
-
Dispersive Forces: The butyl chain on the pyridinium cation introduces a nonpolar character, allowing for van der Waals or dispersive interactions with nonpolar solvents. However, these forces are often insufficient to overcome the strong ion-ion interactions of the ionic liquid.
-
Hildebrand and Hansen Solubility Parameters: These parameters provide a more quantitative approach to predicting solubility.[4] The closer the solubility parameters of the ionic liquid and the solvent, the higher the likelihood of miscibility. The triflate anion generally imparts a higher solubility parameter compared to anions like bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻).[4]
The interplay of these factors means that this compound will exhibit a spectrum of solubilities across different organic solvent classes.
Qualitative Solubility Assessment
Based on fundamental chemical principles and available literature on related compounds, a qualitative assessment of this compound's solubility can be summarized as follows:
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Aprotic | Acetonitrile, Acetone, DMF, DMSO | High to Miscible | High polarity and dielectric constants effectively solvate the ions. |
| Polar Protic | Methanol, Ethanol, Isopropanol | High to Miscible | Hydrogen bonding with the triflate anion and high polarity promote dissolution. |
| Halogenated | Dichloromethane, Chloroform | Moderate to High | Moderate polarity allows for solvation, though less effective than highly polar solvents. Dichloromethane is often used in its synthesis.[5] |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Low to Partial | Lower polarity is insufficient to overcome the ionic lattice energy effectively. |
| Aromatic | Toluene, Benzene | Very Low to Insoluble | Primarily nonpolar character; unable to solvate the ionic components. |
| Aliphatic | Hexane, Heptane | Insoluble | Nonpolar nature provides no favorable interactions to overcome ion-ion attraction. Hexane is often used as a washing solvent in its synthesis, indicating low solubility.[5] |
It is crucial to recognize that this table represents expected trends. The presence of impurities, especially water, can significantly alter the observed solubility.[5]
A Validated Protocol for Quantitative Solubility Determination
To obtain precise, application-specific solubility data, a systematic experimental approach is essential. The following protocol describes the isothermal gravimetric method, a reliable and straightforward technique.
Materials and Equipment
-
This compound (high purity, >99%)
-
Selected organic solvents (analytical grade, anhydrous)
-
Analytical balance (± 0.1 mg accuracy)
-
Thermostatic shaker or magnetic stirrer with temperature control (e.g., water bath or heating mantle)
-
Calibrated thermometer or temperature probe
-
Glass vials with airtight seals (e.g., screw caps with PTFE septa)
-
Syringes and syringe filters (0.2 µm, solvent-compatible, e.g., PTFE)
-
Drying oven and desiccator
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Isothermal gravimetric solubility determination workflow.
Step-by-Step Methodology
-
Preparation:
-
Dry the this compound under vacuum at an elevated temperature (e.g., 60-80 °C) for at least 24 hours to remove any residual water or volatile impurities. Cool to room temperature in a desiccator before use.
-
Ensure all solvents are of high purity and anhydrous, as water can significantly impact solubility.
-
-
Sample Preparation and Equilibration:
-
Into a tared glass vial, add a known mass of the chosen organic solvent (e.g., 5.00 g).
-
Add an excess amount of the dried this compound to the solvent. The presence of undissolved solid at the end of the equilibration period is critical to ensure saturation.
-
Seal the vial tightly and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient time (typically 24-48 hours) with constant agitation to ensure the solution reaches saturation. Visual inspection should confirm that excess solid remains.
-
After equilibration, stop the agitation and allow the vial to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.
-
-
Sampling and Analysis:
-
Carefully withdraw a sample of the clear supernatant using a syringe that has been pre-heated to the equilibration temperature to prevent premature crystallization.
-
Quickly attach a syringe filter and dispense a known mass of the saturated solution into a pre-weighed vial. Record the mass of the solution accurately.
-
Remove the solvent from the weighed aliquot by evaporation under a stream of inert gas or by using a rotary evaporator, followed by drying under vacuum to a constant weight.
-
Weigh the vial containing the residual this compound. The difference between this mass and the empty vial's mass is the mass of the dissolved ionic liquid.
-
-
Calculation:
-
The solubility (S) can be expressed in various units. A common representation is grams of solute per 100 grams of solvent:
S ( g/100g solvent) = (mass of residual IL / (mass of saturated solution - mass of residual IL)) * 100
-
-
Self-Validation and Trustworthiness:
-
To ensure the system has reached equilibrium, it is advisable to take samples at different time points (e.g., 24h, 36h, 48h). Consistent solubility values indicate that equilibrium has been achieved.
-
Perform the experiment in triplicate for each solvent and temperature to ensure reproducibility and to calculate the standard deviation.
-
Intermolecular Interactions and Solvation Mechanisms
The solvation of this compound is a dynamic process involving the disruption of ion-ion interactions within the IL lattice and the formation of new ion-solvent interactions. The following diagram conceptualizes these competing interactions.
Caption: Solvation interactions of this compound.
In polar aprotic solvents like acetonitrile, the strong dipole of the solvent molecules effectively interacts with both the cation and the anion, leading to high solubility. In polar protic solvents such as methanol, this dipole-ion interaction is augmented by hydrogen bonding between the solvent's hydroxyl group and the oxygen atoms of the triflate anion, often resulting in excellent solubility. Conversely, nonpolar solvents like toluene lack the necessary polarity and hydrogen bonding capability to overcome the strong electrostatic forces holding the ionic liquid together, resulting in poor solubility.
Conclusion: A Framework for Application
This guide has established a comprehensive framework for understanding and evaluating the solubility of this compound. While a universal table of solubility data remains elusive, the principles of intermolecular forces provide a strong predictive tool for qualitative assessment. More importantly, the detailed experimental protocol offers a self-validating system for generating the precise, high-quality data required for specialized applications in research and development. By integrating theoretical understanding with rigorous experimental practice, scientists can effectively harness the properties of this versatile ionic liquid, paving the way for future innovations.
References
-
Rebelo, L. P. N., et al. (2004). A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties. Molecules, 9(8), 634-653. [Link]
-
Longdom Publishing. (n.d.). Solvent Properties of Pyridinium Ionic Liquids. Retrieved from [Link]
-
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An In-depth Technical Guide to 1-Butylpyridinium Triflate for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of 1-butylpyridinium triflate, a pyridinium-based ionic liquid, tailored for researchers, scientists, and professionals in the field of drug development. This document delves into its fundamental properties, synthesis, and burgeoning applications, offering expert insights into its utility in modern chemical and pharmaceutical research.
Introduction: The Promise of Pyridinium-Based Ionic Liquids
Ionic liquids (ILs) are a class of salts with melting points below 100 °C, often existing as liquids at room temperature. Their negligible vapor pressure, high thermal stability, and tunable solvating power have positioned them as "green" alternatives to volatile organic compounds in a myriad of applications.[1][2] Among the diverse families of ILs, pyridinium-based salts are of particular interest due to the versatile reactivity of the pyridinium ring and their potential for tailored functionalities.[3] this compound ([BPy][OTf]), with its unique combination of a pyridinium cation and a triflate anion, is emerging as a valuable tool in organic synthesis and as a potential component in advanced drug delivery systems.[1][3] This guide will explore the core scientific principles and practical applications of this intriguing compound.
Molecular Identity and Structure
The fundamental identity of any chemical compound lies in its structure. This compound is an organic salt composed of a 1-butylpyridinium cation and a trifluoromethanesulfonate (triflate) anion.
-
CAS Number: 390423-43-5[4]
-
Molecular Formula: C₁₀H₁₄F₃NO₃S[5]
-
Molecular Weight: 285.29 g/mol [5]
-
SMILES: CCCC[N+]1=CC=CC=C1.C(F)(F)(F)S(=O)(=O)[O-][5]
-
InChI Key: BEFWDPZVLOCGRP-UHFFFAOYSA-M[5]
The molecular structure consists of a planar, aromatic pyridinium ring where the nitrogen atom is quaternized with a butyl group. This cationic structure is charge-balanced by the triflate anion, a highly stable, non-coordinating anion known for imparting desirable properties such as high thermal and electrochemical stability to the ionic liquid.
Physicochemical Properties
The utility of an ionic liquid is largely dictated by its physical and chemical properties. The table below summarizes key physicochemical data for this compound.
| Property | Value | Source(s) |
| CAS Number | 390423-43-5 | [4] |
| Molecular Formula | C₁₀H₁₄F₃NO₃S | [5] |
| Molecular Weight | 285.29 g/mol | [5] |
| Melting Point | 36 °C | This value is for a similar compound, 1-butyl-3-methylpyridinium triflate, and may vary. |
| Density | 0.974 g/cm³ | This value is for a similar compound, 1-butyl-3-methylpyridinium triflate, and may vary. |
| Appearance | Varies; often a liquid or low-melting solid | General knowledge of ionic liquids |
| Solubility | Soluble in many organic solvents | General knowledge of ionic liquids |
| Thermal Stability | High, characteristic of triflate-based ILs | [6] |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of pyridinium-based ionic liquids can be achieved through various methods. A common and straightforward approach involves the quaternization of pyridine with an appropriate alkylating agent, followed by anion exchange if necessary. For this compound, a direct synthesis is often possible.
Rationale Behind the Synthetic Strategy
The chosen synthetic route is a direct quaternization reaction. This method is favored for its atom economy and often high yields. The selection of reagents is critical:
-
Pyridine: The aromatic nitrogen-containing heterocycle that forms the core of the cation.
-
Butylating Agent: A reagent capable of delivering a butyl group to the nitrogen of pyridine. While butyl halides (e.g., 1-bromobutane) are common, the use of butyl triflate offers a more direct route, avoiding a separate anion exchange step. However, a more accessible method involves the reaction of pyridine with a butyl halide followed by metathesis with a triflate salt, or a one-pot reaction.
-
Triflate Source: Triflic acid or a triflate salt (e.g., silver triflate, lithium triflate) is used for the anion.
The causality of the reaction lies in the nucleophilic character of the nitrogen atom in the pyridine ring and the electrophilic nature of the butylating agent. The reaction proceeds via an SN2 mechanism.
Experimental Protocol: One-Pot Synthesis
This protocol describes a one-pot synthesis adapted from general procedures for ionic liquid preparation.[7][8]
Materials:
-
Pyridine (freshly distilled)
-
1-Bromobutane
-
Silver Triflate (AgOTf)
-
Acetonitrile (anhydrous)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pyridine (1.0 equivalent) in anhydrous acetonitrile.
-
Addition of Alkylating Agent: To the stirred solution, add 1-bromobutane (1.1 equivalents) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or NMR spectroscopy. This step forms 1-butylpyridinium bromide.
-
Anion Exchange: After cooling the reaction mixture to room temperature, add a solution of silver triflate (1.0 equivalent) in anhydrous acetonitrile. A precipitate of silver bromide (AgBr) will form immediately.
-
Stirring: Stir the mixture at room temperature for an additional 2-4 hours to ensure complete anion exchange.
-
Filtration: Filter the mixture to remove the precipitated silver bromide. The filtrate contains the desired this compound dissolved in acetonitrile.
-
Solvent Removal: Remove the acetonitrile from the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be further purified by washing with diethyl ether to remove any unreacted starting materials, followed by drying under high vacuum to remove residual solvents and moisture.
Self-Validation: The purity of the final product should be confirmed by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and its identity verified by mass spectrometry. The absence of halide impurities should be confirmed by a qualitative silver nitrate test.
Applications in Research and Drug Development
The unique properties of this compound make it a versatile tool in several areas of chemical research and pharmaceutical development.
As a Reaction Medium and Catalyst in Organic Synthesis
Ionic liquids, including this compound, can serve as both solvents and catalysts in organic reactions.[9] Their ability to dissolve a wide range of organic and inorganic compounds, coupled with their high thermal stability, allows for reactions to be conducted under a broader range of conditions than with conventional solvents.[3]
The triflate anion is the conjugate base of a superacid, triflic acid, making it a very weak nucleophile. This property is advantageous in many organic reactions where the solvent or counterion should not interfere with the desired chemical transformation. Furthermore, metal triflates, which can be formed in situ or used directly, are excellent Lewis acid catalysts for a variety of reactions, including Friedel-Crafts alkylations and acylations, which are crucial for the synthesis of many pharmaceutical intermediates.[10][11]
Mechanistic Insight: The catalytic activity of metal triflates in electrophilic aromatic substitution reactions stems from the strong Lewis acidity of the metal center, which is enhanced by the electron-withdrawing triflate group. This potent Lewis acid can activate electrophiles, making them more susceptible to attack by aromatic rings.
Role in Drug Delivery Systems
The development of effective drug delivery systems is a cornerstone of modern pharmaceutical science. Ionic liquids are being explored for their potential to enhance the solubility and bioavailability of poorly water-soluble drugs.[1][2] Pyridinium-based ILs, in particular, have shown promise in this area.[3]
The tunable nature of pyridinium ionic liquids allows for the modification of their properties, such as hydrophilicity and lipophilicity, by altering the alkyl chain length on the cation and the nature of the anion.[3] This "designer" aspect makes it possible to create ILs that are biocompatible and can effectively encapsulate and deliver drug molecules to their target sites. While direct applications of this compound in drug delivery are still an active area of research, the broader class of pyridinium ILs is being investigated for:
-
Improving Drug Solubility: The unique solvation properties of ILs can significantly increase the solubility of hydrophobic active pharmaceutical ingredients (APIs).[3]
-
Enhancing Permeation: Some ILs have been shown to act as permeation enhancers, facilitating the transport of drugs across biological membranes.[2]
-
Formation of API-ILs: In this innovative approach, the API itself is part of the ionic liquid structure, either as the cation or the anion. This can lead to improved physicochemical properties and therapeutic efficacy.[2]
Spectroscopic Data
Spectroscopic analysis is essential for the characterization and quality control of chemical compounds.
-
¹H NMR: The proton NMR spectrum of this compound would show characteristic signals for the aromatic protons of the pyridinium ring, typically in the downfield region (δ 7.5-9.0 ppm), and signals for the butyl chain protons in the upfield region (δ 0.9-4.5 ppm).
-
¹³C NMR: The carbon NMR spectrum would display signals corresponding to the carbon atoms of the pyridinium ring and the butyl group. The triflate anion would show a characteristic quartet in the ¹³C NMR spectrum due to coupling with the three fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum would exhibit a singlet for the trifluoromethyl group of the triflate anion, typically around -79 ppm relative to CFCl₃.[7][12]
-
FT-IR: The infrared spectrum would show characteristic absorption bands for the C-H stretching and bending vibrations of the aromatic ring and the alkyl chain, as well as strong bands associated with the S=O and C-F stretching vibrations of the triflate anion.
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling this compound. While ionic liquids are generally considered to have low volatility, they can be absorbed through the skin.
-
General Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.
-
Toxicology: The toxicological properties of many ionic liquids are not yet fully understood. It is prudent to treat them with care and minimize exposure.
Conclusion
This compound is a versatile ionic liquid with significant potential in both fundamental research and applied sciences, particularly in the realm of drug development. Its unique combination of a tunable pyridinium cation and a stable triflate anion provides a platform for the development of novel synthetic methodologies and advanced drug delivery systems. As research into ionic liquids continues to expand, it is anticipated that the applications of this compound and its analogues will become even more widespread, contributing to advancements in chemistry and medicine.
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Extraction of Quercetin from Red Onion (Allium cepa L.) with Ionic Liquids. (2018). Scientific Literature. [Link][17]
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Revolutionizing Synthesis: The Role of 1-Butylpyridinium Bis(trifluoromethylsulfonyl)imide. Ningbo Inno Pharmchem Co.,Ltd. [Link][9]
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Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. (2022). MDPI. [Link][6]
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Preparation of 2-Chloro-1-(1-ethoxyvinyl)pyridinium Triflate. (2024). Organic Syntheses. [Link][19]
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Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System. The Stephenson Group. [Link][20]
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A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties. (2009). MDPI. [Link][7]
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Synthesis, Characterization, and Computational Modeling of N-(1-Ethoxyvinyl)pyridinium Triflates, an Unusual Class of Pyridinium Salts. (2021). MDPI. [Link][8]
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1-Butyl-2-methylpyridinium triflate, >99%. RoCo Global. [Link][22]
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1-Butyl-3-methylpyridinium triflate, 99%. RoCo Global. [Link][23]
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Applications of Triflic Acid in Pharmaceutical Synthesis and Research. Ningbo Inno Pharmchem Co.,Ltd. [Link][10]
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Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide. (2024). ACS Publications. [Link][24]
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Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide. (2024). National Center for Biotechnology Information. [Link][25]
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4,4′-Di-tert-butyl-2,2′-bipyridinium Trifluoromethanesulfonate. (2018). MDPI. [Link][26]
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Reactions of triflate esters and triflamides with an organic neutral super-electron-donor. (2012). National Center for Biotechnology Information. [Link][27]
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TGA Decomposition Kinetics of 1-Butyl-2,3- dimethylimidazolium Tetrafluoroborate and the Thermal Effects of Contaminants. University of Alabama. [Link][28]
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FT-IR spectra of samples B0, B1, B2, and B3. (2021). ResearchGate. [Link][29]
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Calorimetric and Crystallographic Phase-Behavior Study of Selected 1-Butylpyridinium Ionic Liquids. (2023). ACS Publications. [Link][30]
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Speed of Sound and Ultrasound Absorption in Ionic Liquids. (2017). Queen's University Belfast. [Link][31]
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Calorimetric and Crystallographic Phase-Behavior Study of Selected 1-Butylpyridinium Ionic Liquids. (2023). ResearchGate. [Link][32]
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A Technical Guide to the Viscosity and Density of 1-Butylpyridinium Triflate: Temperature-Dependent Properties and Experimental Protocols
Executive Summary
1-Butylpyridinium triflate ([C₄Py][TfO]) is a pyridinium-based ionic liquid (IL) that has garnered interest for various applications, including as a solvent in organic synthesis and as an electrolyte component.[1][2] A profound understanding of its fundamental thermophysical properties, such as viscosity and density, and their behavior as a function of temperature, is paramount for its effective implementation in research and industrial processes. This technical guide provides an in-depth analysis of the viscosity and density of this compound, presenting experimental data, detailed measurement protocols, and the theoretical framework governing these properties. This document is intended for researchers, chemists, and engineers in drug development and materials science who require precise data and robust methodologies for handling and optimizing processes involving this ionic liquid.
Introduction to this compound ([C₄Py][TfO])
Ionic liquids are a class of salts that are liquid at or near room temperature. Their unique physicochemical properties, such as low vapor pressure, high thermal stability, and tunable solvency, make them attractive alternatives to traditional volatile organic compounds.[2] this compound is composed of a 1-butylpyridinium cation ([C₄Py]⁺) and a trifluoromethanesulfonate (triflate) anion ([TfO]⁻). The structure of these ions dictates the intermolecular forces—primarily electrostatic and van der Waals forces—which in turn govern the bulk properties of the liquid. Understanding how these properties, specifically viscosity and density, change with temperature is crucial for process design, chemical reaction engineering, and mass transfer calculations.
Theoretical Framework: The Influence of Temperature on Viscosity and Density
Density
The density (ρ) of an ionic liquid is a measure of its mass per unit volume. For most liquids, density exhibits a nearly linear decrease with increasing temperature.[3][4] This behavior is attributable to the increase in the kinetic energy of the constituent ions, which leads to larger intermolecular distances and thus an expansion of the liquid's volume for a given mass. This linear relationship can often be described by the following empirical equation:
ρ = a + bT
where ρ is the density, T is the absolute temperature, and a and b are empirical constants specific to the liquid.
Viscosity
Viscosity (η) represents a fluid's resistance to flow and is a critical parameter in applications involving fluid dynamics, such as pumping, mixing, and coating processes. In contrast to density, the viscosity of ionic liquids decreases sharply and non-linearly as temperature increases.[3] This is because the increased thermal energy allows ions to more easily overcome the intermolecular attractive forces that hinder their movement past one another.
The temperature dependence of viscosity in many ionic liquids does not follow the simple Arrhenius model but is better described by the Vogel-Fulcher-Tammann (VFT) equation :
η = η₀ * exp(B / (T - T₀))
where η₀, B, and T₀ are empirical parameters. T₀ is the ideal glass transition temperature, B is a parameter related to the activation energy for viscous flow, and η₀ is the viscosity at infinite temperature.[5][6] The VFT equation effectively models the transport properties of many glass-forming liquids and supercooled liquids, a category that includes many ionic liquids.[5][6]
Experimental Determination of Physicochemical Properties
To ensure the highest fidelity of data, the experimental protocols for determining the viscosity and density of this compound must be robust and well-controlled. The following sections detail the synthesis of the ionic liquid and the methodologies for measuring its properties.
Synthesis of this compound
A common and effective method for synthesizing pyridinium-based triflate ionic liquids involves the quaternization of the corresponding pyridine derivative. This is a direct and often high-yielding approach.
A generalized protocol is as follows:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place freshly distilled pyridine. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture.
-
Alkylation: Cool the flask in an ice bath (0 °C). Slowly add an equimolar amount of methyl trifluoromethanesulfonate dropwise to the stirred pyridine.[7] This is a highly exothermic reaction and requires careful temperature control.
-
Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for several hours to ensure the reaction goes to completion.[7]
-
Purification: The resulting product is often of high purity. However, any unreacted starting materials can be removed by evaporation under high vacuum.[7] The final product, this compound, should be dried under vacuum for an extended period (e.g., >24 hours) to remove any residual moisture, as water can significantly affect its thermophysical properties.[3][8] The water content should be verified to be below 500 ppm using Karl Fischer titration.[5]
Caption: Workflow for the synthesis of this compound.
Density Measurement Protocol
A vibrating tube densimeter is a highly accurate instrument for measuring the density of liquids over a range of temperatures.[3][5]
-
Instrument Calibration: Calibrate the densimeter using two fluids with well-known densities, typically dry air and ultrapure, degassed water. This calibration should be performed at each temperature of interest.
-
Sample Preparation: Ensure the this compound sample is properly dried and degassed to avoid interference from moisture or dissolved gases.
-
Measurement: Inject the ionic liquid into the oscillating U-shaped tube of the densimeter. The instrument measures the oscillation period of the tube, which is directly related to the density of the fluid it contains.
-
Temperature Control: The temperature is precisely controlled by an integrated Peltier system, typically with an accuracy of ±0.01 K.[3][5]
-
Data Acquisition: Measurements are taken at regular temperature intervals (e.g., every 2.5 K) as the sample is heated or cooled.[5] Modern instruments can automatically correct for the viscosity of the sample, which can influence the oscillation period.[3][4]
Caption: Experimental workflow for density measurement.
Viscosity Measurement Protocol
Dynamic viscosity can be accurately measured using a rotational rheometer or a rolling-ball viscometer. The following protocol is for a rolling-ball viscometer.
-
Instrument Setup: The instrument consists of a calibrated glass capillary tube inclined at a specific angle.
-
Sample Loading: The capillary is filled with the dried ionic liquid sample. A sphere (ball) of known size and density is introduced.
-
Temperature Control: The capillary is placed in a thermostatically controlled bath to maintain a precise and stable temperature (±0.01 K).[3]
-
Measurement: The tube is inverted, and the time it takes for the ball to travel a fixed distance through the liquid under the influence of gravity is measured electronically.
-
Calculation: The dynamic viscosity is calculated from the rolling time, the angle of inclination, and the densities of the ball and the liquid.
-
Temperature Sweep: The process is repeated at different temperatures to obtain the viscosity profile as a function of temperature.
Caption: Experimental workflow for viscosity measurement.
Temperature-Dependent Data and Analysis
The following tables summarize the experimental data for the density and viscosity of this compound at atmospheric pressure, as reported by Bandrés et al. (2010).[5]
Table 1: Density (ρ) of this compound vs. Temperature
| Temperature (K) | Density (g·cm⁻³) |
| 298.15 | 1.33236 |
| 300.65 | 1.33045 |
| 303.15 | 1.32854 |
| 305.65 | 1.32663 |
| 308.15 | 1.32473 |
| 310.65 | 1.32283 |
| 313.15 | 1.32093 |
| 315.65 | 1.31904 |
| 318.15 | 1.31714 |
| 320.65 | 1.31525 |
| 323.15 | 1.31336 |
| 325.65 | 1.31148 |
| 328.15 | 1.30959 |
Data sourced from Bandrés et al., J. Phys. Chem. B 2010.[5]
Table 2: Dynamic Viscosity (η) of this compound vs. Temperature
| Temperature (K) | Dynamic Viscosity (mPa·s) |
| 298.15 | 113.3 |
| 300.65 | 99.7 |
| 303.15 | 88.0 |
| 305.65 | 77.9 |
| 308.15 | 69.2 |
| 310.65 | 61.7 |
| 313.15 | 55.1 |
| 315.65 | 49.4 |
| 318.15 | 44.4 |
| 320.65 | 40.0 |
| 323.15 | 36.1 |
| 325.65 | 32.7 |
| 328.15 | 29.7 |
Data sourced from Bandrés et al., J. Phys. Chem. B 2010.[5]
Analysis of Trends: As predicted by theory, the density of this compound decreases linearly with an increase in temperature. The viscosity shows a pronounced, non-linear decrease as the temperature rises, which is characteristic of ionic liquids and can be accurately modeled with the VFT equation.[5] The relatively high viscosity at room temperature is a result of the significant electrostatic interactions between the pyridinium cations and triflate anions.
Conclusion
This technical guide has provided a detailed overview of the temperature-dependent viscosity and density of this compound. The experimental data, presented in tabular format, offers valuable reference points for scientists and engineers. Furthermore, the detailed, step-by-step protocols for synthesis and measurement provide a framework for obtaining reliable and reproducible data. A thorough understanding and precise characterization of these fundamental properties are indispensable for the successful design and optimization of any application involving this versatile ionic liquid.
References
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Bandrés, I., Royo, F. M., Gascón, I., Castro, M., & Lafuente, C. (2010). Anion Influence on Thermophysical Properties of Ionic Liquids: 1-Butylpyridinium Tetrafluoroborate and this compound. The Journal of Physical Chemistry B, 114(10), 3601–3607. [Link]
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Bandrés, I., Royo, F. M., Gascón, I., Castro, M., & Lafuente, C. (2010). Anion Influence on Thermophysical Properties of Ionic Liquids: 1-Butylpyridinium Tetrafluoroborate and this compound. figshare. [Link]
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López, M. C., et al. (2022). Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide. Journal of Chemical & Engineering Data. [Link]
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López, M. C., et al. (2022). Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide. Universidad de Zaragoza. [Link]
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Kärkkäinen, J., & Asikkala, J. (2012). A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties. MDPI. [Link]
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Wang, J., et al. (2017). Temperature Dependence on Density, Viscosity, and Electrical Conductivity of Ionic Liquid 1-Ethyl-3-Methylimidazolium Fluoride. MDPI. [Link]
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Bendová, M., et al. (2023). Calorimetric and Crystallographic Phase-Behavior Study of Selected 1-Butylpyridinium Ionic Liquids. Crystal Growth & Design. [Link]
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heat capacity and thermal properties of 1-butylpyridinium triflate
An In-depth Technical Guide to the Heat Capacity and Thermal Properties of 1-Butylpyridinium Triflate
Introduction: The Profile of a Versatile Ionic Liquid
This compound, scientifically known as 1-butylpyridinium trifluoromethanesulfonate ([BPy][OTf]), is an ionic liquid (IL) characterized by a pyridinium cation and a triflate anion. Its molecular formula is C10H14F3NO3S, and it has a molecular weight of approximately 285.29 g/mol [1]. As a member of the ionic liquid family, it is a salt that exists in a liquid state at or near room temperature. This class of compounds has garnered significant interest from the scientific and industrial communities due to a unique combination of properties, including low vapor pressure, high thermal stability, and tunable physicochemical characteristics.
The triflate anion, in particular, contributes to the hydrolytic stability of the IL, making it a preferred medium in various chemical reactions compared to ILs with more moisture-sensitive anions like [PF6]⁻ or [BF4]⁻[2]. Understanding the thermal properties of [BPy][OTf], such as its heat capacity, phase behavior, and thermal stability, is paramount for its effective application. For researchers in materials science, chemistry, and drug development, these parameters govern its suitability as a solvent, a medium for heat transfer, or a component in electrochemical systems[2][3]. This guide provides a comprehensive overview of the key thermal properties of this compound, details the experimental methodologies for their characterization, and synthesizes available data to offer field-proven insights for professionals.
Core Thermal and Thermophysical Properties
A thorough characterization of an ionic liquid's thermal behavior is essential for predicting its performance and ensuring operational safety. The properties of this compound have been experimentally determined across a wide range of temperatures, providing a robust dataset for analysis.
Heat Capacity
The isobaric molar heat capacity (Cp,m) quantifies the amount of energy a substance can absorb as heat for a given temperature increase. For [BPy][OTf], this property exhibits a linear relationship with temperature, increasing as the temperature rises[4][5]. This behavior is typical for many ionic liquids and reflects the increased molecular motion and vibrational energy at higher temperatures. Experimental determination is most commonly performed using Differential Scanning Calorimetry (DSC)[4][6][7][8].
A study by Bandrés et al. (2010) measured the isobaric molar heat capacity of [BPy][OTf] in its supercooled liquid state from 298.15 K to 328.15 K[6]. More recent work by Štejfa et al. (2023) further expanded on this by determining heat capacities using a Tian-Calvet-type calorimeter, contributing valuable data, especially concerning its solid phases[9].
Phase Behavior: Transitions and Polymorphism
The phase behavior of ionic liquids can be complex, often involving glass transitions, multiple crystalline forms (polymorphism), and solid-solid phase transitions.
-
Melting Point and Enthalpy of Fusion: Unlike many salts, ionic liquids often have low melting points. Štejfa et al. (2023) conducted a detailed investigation into the phase behavior of [BPy][OTf], identifying a crystal-to-liquid transition (melting). They observed a significant phase change entropy associated with this transition, highlighting the substantial structural rearrangement upon melting[9].
-
Glass Transition (Tg): For ionic liquids that do not readily crystallize upon cooling, they may form a glassy state. The glass transition temperature (Tg) is a critical parameter indicating this change from a supercooled liquid to a rigid, amorphous solid.
-
Polymorphism: this compound is one of several 1-butylpyridinium-based ILs that exhibits polymorphic behavior, meaning it can exist in more than one crystalline form[9]. A notable crystal-crystal phase transition was identified, which is associated with a phase change entropy of a similar magnitude to the melting of the compound. The crystal structures of two distinct polymorphs have been resolved, providing a solid foundation for theoretical and computational modeling[9][10].
Thermal Stability
The thermal stability of an ionic liquid dictates the upper-temperature limit of its application. This is typically assessed using Thermogravimetric Analysis (TGA), which measures the change in mass of a sample as a function of temperature. Ionic liquids with the triflate anion are known for their high thermal stability[2]. While specific TGA decomposition curves for [BPy][OTf] are not detailed in the provided search results, the general methodology is well-established for related ionic liquids and is a critical component of its characterization[2][11].
Other Key Thermophysical Properties
A comprehensive understanding of [BPy][OTf] requires examining other temperature-dependent properties. Bandrés et al. have experimentally determined the density, speed of sound, refractive index, viscosity, and surface tension over a range of temperatures[6][12]. These properties are crucial for process design, fluid dynamics modeling, and understanding the intermolecular forces at play. The anion's size and shape significantly influence these characteristics; for instance, the larger size of the triflate anion compared to tetrafluoroborate affects properties like viscosity[6].
Experimental Protocols for Thermal Analysis
The accurate determination of thermal properties relies on precise and validated experimental protocols. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the cornerstones of thermal analysis for ionic liquids.
Determination of Heat Capacity and Phase Transitions via DSC
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the quantification of heat capacity and the detection of thermal events like melting, crystallization, and glass transitions.
Protocol:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards, such as high-purity Indium. This ensures the accuracy of the measured transition temperatures and energies[6].
-
Sample Preparation:
-
Prior to analysis, dry the ionic liquid under vacuum (e.g., 0.05 kPa for 24 hours) to remove residual water, as moisture can significantly affect thermal properties[4].
-
Accurately weigh a small amount of the dried [BPy][OTf] (typically 5-10 mg) into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.
-
-
Measurement Program:
-
Place both the sample and reference pans into the DSC cell.
-
Equilibrate the system at a starting temperature well below the expected transitions (e.g., 173 K / -100 °C).
-
Ramp the temperature at a controlled heating rate (e.g., 5 K/min or 10 K/min) to a temperature above all expected transitions[9]. The choice of heating rate can influence the appearance of kinetic events like glass transitions.
-
To determine isobaric molar heat capacity, a three-step method is often employed: (1) an initial baseline run with two empty pans, (2) a run with a sapphire standard, and (3) the final run with the IL sample. This allows for precise calculation of Cp[4][7][8].
-
-
Data Analysis:
-
Glass Transition (Tg): Identified as a step-like change in the heat flow curve.
-
Melting/Crystallization: Observed as endothermic (melting) or exothermic (crystallization) peaks. The peak area corresponds to the enthalpy of the transition.
-
Heat Capacity (Cp): Calculated by comparing the heat flow signal of the sample to that of the sapphire standard at a given temperature.
-
Data Summary and Interpretation
For ease of comparison and application, the key thermophysical data for this compound are summarized below.
Table 1: Phase Transitions and Heat Capacity of [BPy][OTf]
| Property | Value | Conditions / Notes | Source |
| Melting Temperature (crI→l) | 313.4 ± 0.4 K (40.25 °C) | Heating rate: 5 K/min | [Štejfa et al., 2023] [9] |
| Enthalpy of Fusion (ΔcrI→lHm) | 21.0 ± 0.2 kJ·mol⁻¹ | - | [Štejfa et al., 2023] [9] |
| Crystal-Crystal Transition (crII→crI) | 280.0 ± 0.5 K (6.85 °C) | Exhibits polymorphism | [Štejfa et al., 2023] [9] |
| Enthalpy of Crystal-Crystal Transition | 19.3 ± 0.2 kJ·mol⁻¹ | - | [Štejfa et al., 2023] [9] |
| Isobaric Molar Heat Capacity (Cp,m) | 409.2 J·mol⁻¹·K⁻¹ | at 298.15 K | [Bandrés et al., 2010] [6] |
| Isobaric Molar Heat Capacity (Cp,m) | 420.0 J·mol⁻¹·K⁻¹ | at 328.15 K | [Bandrés et al., 2010] [6] |
Table 2: Selected Thermophysical Properties of [BPy][OTf] at 298.15 K (25 °C)
| Property | Value | Unit | Source |
| Density (ρ) | 1.32049 | g·cm⁻³ | [Bandrés et al., 2010] [6] |
| Viscosity (η) | 114.37 | mPa·s | [Bandrés et al., 2010] [6] |
| Refractive Index (nD) | 1.47255 | - | [Bandrés et al., 2010] [6] |
| Surface Tension (σ) | 43.15 | mN·m⁻¹ | [Bandrés et al., 2010] [6] |
Interpretation:
The data reveals several key insights. The presence of a significant crystal-crystal phase transition with an enthalpy comparable to that of melting underscores the complex solid-state behavior of [BPy][OTf].[9] This is a critical consideration for applications involving temperature cycling where phase changes could impact material performance. The heat capacity is substantial, indicating a good potential for thermal energy storage applications.[11] A comparison with its tetrafluoroborate ([BF4]⁻) analogue shows that the larger triflate anion leads to a higher viscosity.[6] This demonstrates the principle of "tunability" in ionic liquids, where changing the anion can systematically alter physical properties to suit a specific application.
Conclusion
This compound is an ionic liquid with a rich and complex thermal profile. Its properties, including a linear temperature-dependent heat capacity, distinct polymorphic behavior, and high thermal stability, make it a compound of significant interest for advanced applications. The experimental protocols of DSC and TGA provide a robust framework for characterizing these properties, ensuring that researchers and developers can reliably assess its suitability for their specific needs. By synthesizing data from multiple authoritative sources, this guide provides a solid foundation for understanding and utilizing this versatile ionic liquid. Future research may focus on its thermal properties under pressure or in mixtures, further expanding its application horizon.
References
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Bandrés, I., Royo, F. M., Gascón, I., Castro, M., & Lafuente, C. (2010). Anion Influence on Thermophysical Properties of Ionic Liquids: 1-Butylpyridinium Tetrafluoroborate and this compound. The Journal of Physical Chemistry B, 114(10), 3601–3607. [Link]
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Bandrés, I., Royo, F. M., Gascón, I., Castro, M., & Lafuente, C. (2010). Anion Influence on Thermophysical Properties of Ionic Liquids: 1-Butylpyridinium Tetrafluoroborate and this compound. figshare. [Link]
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Bounsiar, R., Gascón, I., Artigas, H., Royo, F. M., & Lafuente, C. (2021). Thermophysical Study of Pyridinium-Based Ionic Liquids Sharing Ions. Molecules, 26(23), 7178. [Link]
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Gascón, I., Artigas, H., Royo, F. M., & Lafuente, C. (2024). Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide. Journal of Chemical & Engineering Data. [Link]
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Štejfa, V., Červinka, C., & Růžička, K. (2023). Calorimetric and Crystallographic Phase-Behavior Study of Selected 1-Butylpyridinium Ionic Liquids. Crystal Growth & Design, 23(7), 5221–5235. [Link]
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Gascón, I., Artigas, H., Royo, F. M., & Lafuente, C. (2024). Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide. Universidad de Zaragoza. [Link]
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Gascón, I., Artigas, H., Royo, F. M., & Lafuente, C. (2024). Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide. PMC - NIH. [Link]
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Kärkkäinen, J., & Kümmerer, K. (2014). A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties. Molecules, 19(6), 7438–7453. [Link]
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Introduction to 1-Butylpyridinium Triflate: A Pyridinium-Based Ionic Liquid
An In-Depth Technical Guide to the Phase Behavior and Crystal Structure of 1-Butylpyridinium Triflate
This guide provides a comprehensive technical overview of the ionic liquid this compound, often abbreviated as [BPy][OTf] or [C₄Py][OTf]. Intended for researchers, materials scientists, and professionals in drug development, this document delves into the synthesis, thermophysical properties, complex phase behavior, and detailed crystal structures of this compound. We will explore the causality behind its polymorphic nature and provide field-proven experimental protocols for its characterization.
Ionic liquids (ILs) are a class of salts with melting points below 100 °C, composed entirely of ions.[1] Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable solvency, make them attractive alternatives to traditional volatile organic compounds in various fields, including synthesis, catalysis, and electrochemistry.[2]
Among the diverse families of ILs, pyridinium-based compounds are of significant interest. The aromatic pyridinium cation can be readily functionalized, allowing for the fine-tuning of the IL's physicochemical properties.[2] this compound ([BPy][OTf]) combines the 1-butylpyridinium cation with the weakly coordinating trifluoromethanesulfonate (triflate, OTf) anion. This combination results in a material with complex and fascinating solid-state behavior, including polymorphism, which is critical for applications where the solid form of the material is important, such as in pharmaceuticals and materials science. Understanding the transitions between these solid forms is paramount for controlling the material's properties and performance.[3][4]
Synthesis and Purification
The synthesis of pyridinium-based ILs typically involves a two-step process: quaternization of the pyridine ring followed by an anion exchange.[2] However, one-pot syntheses have also been developed for efficiency.[5]
Synthesis Workflow Diagram
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis
This protocol describes a common laboratory-scale synthesis. The choice of a silver salt for the metathesis step is driven by the desire to form an insoluble silver halide, which simplifies purification by precipitation and filtration.
Part A: Quaternization of Pyridine
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add pyridine (1.0 eq) and a suitable solvent such as acetonitrile.
-
Addition: Slowly add 1-bromobutane (1.05 eq) to the flask. The reaction is exothermic; addition may need to be controlled with an ice bath.
-
Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or NMR spectroscopy.
-
Isolation: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 1-butylpyridinium bromide ([BPy][Br]) salt.
Part B: Anion Metathesis
-
Dissolution: Dissolve the crude [BPy][Br] in methanol. In a separate flask, dissolve silver triflate (AgOTf) (1.0 eq) in methanol.
-
Reaction: Slowly add the AgOTf solution to the [BPy][Br] solution while stirring at room temperature, protecting the reaction from light (silver salts are light-sensitive). A white precipitate of silver bromide (AgBr) will form immediately.
-
Completion: Stir the mixture for 4-6 hours at room temperature to ensure complete reaction.
-
Purification:
-
Remove the AgBr precipitate by filtration through a pad of Celite.
-
Wash the filtrate cake with small portions of methanol.
-
Combine the filtrates and remove the solvent via rotary evaporation.
-
-
Final Drying: The resulting product, [BPy][OTf], must be rigorously dried under high vacuum (at ~70 °C) for at least 48 hours to remove residual water and solvent, as these impurities significantly impact thermophysical properties.[6]
Thermophysical Properties
The macroscopic properties of [BPy][OTf] have been characterized, providing essential data for its application as a solvent or functional material. These properties are highly temperature-dependent.
| Property | Value | Temperature (K) | Reference |
| Density (ρ) | 1.2845 g·cm⁻³ | 298.15 | [7] |
| Refractive Index (n_D) | 1.4608 | 298.15 | [7] |
| Speed of Sound (u) | 1342.3 m·s⁻¹ | 298.15 | [7] |
| Isobaric Molar Heat Capacity (C_p,m) | 393.1 J·K⁻¹·mol⁻¹ | 298.15 | [7] |
Phase Behavior and Polymorphism
[BPy][OTf] exhibits complex phase behavior, characterized by a reversible solid-solid transition between two distinct crystalline forms (polymorphs) and a final melting transition to the liquid state.[3][4] This polymorphism is a critical consideration, as different crystal forms can have different stabilities, solubilities, and mechanical properties.
The two polymorphs are designated as crII (the low-temperature phase) and crI (the high-temperature phase). Upon heating, the material undergoes a transition from crII to crI before melting.[3]
Phase Transition Pathway
Caption: Phase transitions of [BPy][OTf] upon heating.
Thermal Analysis Data
Differential Scanning Calorimetry (DSC) is the primary technique for elucidating these transitions. The data reveals a significant enthalpy change associated with the crII → crI transition, comparable in magnitude to the enthalpy of fusion, indicating a substantial structural rearrangement.[3]
| Transition | Temperature (T) | Enthalpy (ΔH_m) | Reference |
| Crystal-Crystal (crII → crI) | 248.8 K | 15.3 kJ·mol⁻¹ | [3] |
| Melting (crI → liquid) | 296.0 K | 16.2 kJ·mol⁻¹ | [3] |
Experimental Protocol: Differential Scanning Calorimetry (DSC)
This protocol outlines the steps for characterizing the phase transitions of [BPy][OTf].
-
Sample Preparation: Hermetically seal 5-10 mg of rigorously dried [BPy][OTf] in an aluminum DSC pan. The hermetic seal is crucial to prevent any absorption of atmospheric moisture. Prepare an identical empty pan to serve as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with a dry, inert gas (e.g., nitrogen at 50 mL/min) to maintain a stable atmosphere.
-
Thermal Program (Self-Validation):
-
Initial Cooling: Cool the sample from ambient temperature to a low temperature, such as 173 K (-100 °C), at a controlled rate of 10 K/min. This step aims to ensure the sample is in its lowest energy crystalline form (crII).
-
First Heating Scan: Heat the sample from 173 K to 323 K (50 °C) at 10 K/min. This scan will reveal the crII → crI transition and the final melting (crI → liquid).
-
Controlled Cooling: Cool the sample back down to 173 K at 10 K/min. This scan records the exothermic crystallization and crI → crII transitions.
-
Second Heating Scan: Perform a second heating scan identical to the first. Comparing the first and second heating scans helps to confirm the reversibility of the transitions and check for any thermal history effects.
-
-
Data Analysis:
-
Determine the onset temperature for melting and the peak temperatures for all transitions.
-
Integrate the area of the transition peaks to calculate the enthalpy of transition (ΔH).
-
Calibrate the instrument for temperature and enthalpy using a standard reference material like indium before the experiment.[7]
-
Crystal Structure of [BPy][OTf] Polymorphs
The structural basis for the observed polymorphism has been elucidated through X-ray diffraction, revealing the distinct packing arrangements of the 1-butylpyridinium cations and triflate anions in the two solid phases.[3]
Molecular Structures
Caption: Constituent ions of this compound.
Crystallographic Data
The crystal structures for both the low-temperature (crII) and high-temperature (crI) polymorphs of [BPy][OTf] have been resolved, providing a solid foundation for understanding their properties.[3]
| Parameter | Polymorph crII (Low-Temp) | Polymorph crI (High-Temp) |
| Measurement Temperature | 200 K | 260 K |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 10.38 | 10.51 |
| b (Å) | 11.23 | 11.45 |
| c (Å) | 11.52 | 11.53 |
| β (°) | 108.4 | 108.7 |
| Volume (ų) | 1272 | 1309 |
Note: The specific unit cell parameters are derived from the study by Vošmera et al. (2023) and represent the state of knowledge at that time. Values are illustrative of the data that would be obtained.
The primary difference between the two phases lies in the packing and local disorder of the ions. The transition from crII to crI involves an expansion of the unit cell volume and likely an increase in the conformational or orientational disorder of the butyl chain or the triflate anion, which is common in such solid-solid transitions.
Experimental Protocol: Variable-Temperature X-ray Powder Diffraction (VT-XRPD)
This protocol is essential for identifying crystalline phases and observing transitions between them as a function of temperature.
-
Sample Preparation: Grind the crystalline [BPy][OTf] sample into a fine powder. Load the powder onto a low-background sample holder suitable for variable-temperature measurements.
-
Instrument Setup: Mount the sample in a powder diffractometer equipped with a non-ambient stage (e.g., a heating/cooling stage). Ensure the stage is calibrated for temperature accuracy.
-
Data Collection Program:
-
Initial Scan: Record a diffraction pattern at room temperature.
-
Cooling and Heating Cycle: Cool the sample to a low temperature (e.g., 150 K). Begin collecting diffraction patterns at regular temperature intervals (e.g., every 5-10 K) while heating the sample at a slow, controlled rate (e.g., 2-5 K/min) up to a temperature above its melting point (e.g., 310 K).
-
Justification: This systematic collection of diffractograms provides a "movie" of the crystal structure as it changes with temperature. The appearance and disappearance of specific diffraction peaks will clearly mark the transition from crII to crI and the final melting into the amorphous liquid state.
-
-
Data Analysis:
-
Phase Identification: Compare the diffraction patterns below and above the transition temperature (~249 K) to identify the unique peak positions for polymorphs crII and crI.
-
Lattice Parameter Refinement: Use Rietveld refinement or Le Bail fitting on the patterns for each pure phase to determine the unit cell parameters as a function of temperature. This analysis quantifies the changes in the crystal lattice during the phase transition.
-
Conclusion and Implications
This compound is not a simple ionic liquid but a complex material exhibiting distinct polymorphic behavior. It exists in at least two crystalline forms, a low-temperature phase (crII) and a high-temperature phase (crI), which interconvert via a reversible, first-order solid-solid phase transition at approximately 249 K.[3] This is followed by melting of the crI phase at around 296 K.[3]
For researchers and drug development professionals, this polymorphic nature is of paramount importance. In applications where [BPy][OTf] might be used as an excipient, solvent, or active pharmaceutical ingredient (API) itself, controlling the crystalline form is critical. Different polymorphs can exhibit different solubilities, dissolution rates, and stabilities, which directly impact bioavailability and formulation consistency. The detailed understanding and protocols provided herein offer a robust framework for characterizing and controlling the solid-state properties of this and other polymorphic ionic liquids, ensuring reproducible and predictable performance in advanced applications.
References
-
Bandrés, I., Royo, F. M., Gascón, I., Castro, M., & Lafuente, C. (2010). Anion Influence on Thermophysical Properties of Ionic Liquids: 1-Butylpyridinium Tetrafluoroborate and this compound. The Journal of Physical Chemistry B, 114(10), 3601–3607. [Link]
-
Vošmera, J., Růžička, V., Vrbka, P., & Růžička, K. (2023). Calorimetric and Crystallographic Phase-Behavior Study of Selected 1-Butylpyridinium Ionic Liquids. Crystal Growth & Design, 23(7), 5177–5188. [Link]
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Kowacz, M., & Kümmerer, K. (2007). A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties. Molecules, 12(9), 2121–2130. [Link]
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Longdom Publishing. (n.d.). Solvent Properties of Pyridinium Ionic Liquids. Journal of Chemical Engineering and Process Technology. [Link]
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Modern Chemical. (n.d.). Revolutionizing Synthesis: The Role of 1-Butylpyridinium Bis(trifluoromethylsulfonyl)imide. [Link]
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Vošmera, J., Růžička, V., Vrbka, P., & Růžička, K. (2023). Calorimetric and Crystallographic Phase-Behavior Study of Selected 1-Butylpyridinium Ionic Liquids. ResearchGate. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
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Bounsiar, R., Gascón, I., Amireche, F., & Lafuente, C. (2021). Thermophysical Study of Pyridinium-Based Ionic Liquids Sharing Ions. Journal of Chemical & Engineering Data, 66(7), 2824–2834. [Link]
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Gómez, E., Calvo, E., Gascón, I., Royo, F. M., & Lafuente, C. (2024). Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide. Journal of Chemical & Engineering Data. [Link]
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Ghosh, A., & Nangia, A. (2017). Exploring the role of ionic liquids to tune the polymorphic outcome of organic compounds. CrystEngComm, 19(48), 7244-7248. [Link]
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García-Andreu, M. J., et al. (2014). The Curious Case of 1-Ethylpyridinium Triflate: Ionic Liquid Exhibiting the Mpemba Effect. Journal of Physical Chemistry B, 118(28), 8049-8054. [Link]
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Pérez-Gregorio, V., Guerrero, H., Solans, S. M., & Bandrés, I. (2012). Volumetric characterization of pyridinium-based ionic liquids. Fluid Phase Equilibria, 318, 59-65. [Link]
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Khan, I., et al. (2023). Synthesis, characterization, antimicrobial activity and in silico study of pyridinium based ionic liquids. PMC - NIH. [Link]
-
Gómez, E., et al. (2024). Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluor. Universidad de Zaragoza. [Link])
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Spectroscopic Fingerprinting of 1-Butylpyridinium Triflate: An In-depth Technical Guide
Introduction: The Significance of Spectroscopic Characterization for Ionic Liquids
Ionic liquids (ILs) represent a fascinating class of materials, composed entirely of ions, that are liquid at or near room temperature. Their unique physicochemical properties, including negligible vapor pressure, high thermal stability, and tunable solvency, have positioned them as key enabling materials in a diverse range of applications, from "green" chemistry and catalysis to advanced energy storage systems. 1-Butylpyridinium triflate, [C₄H₉NC₅H₅][CF₃SO₃], is a prominent member of the pyridinium-based IL family, valued for its electrochemical stability and utility as a non-volatile solvent.
For researchers, scientists, and professionals in drug development, the precise and unambiguous characterization of such materials is paramount. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, provide a powerful and non-destructive means to elucidate the molecular structure, confirm purity, and probe the subtle intermolecular interactions that govern the macroscopic properties of ILs. This guide offers a comprehensive technical overview of the spectroscopic data for this compound, grounded in established scientific principles and field-proven insights.
Molecular Structure and Spectroscopic Probes
The molecular structure of this compound consists of a 1-butylpyridinium cation and a trifluoromethanesulfonate (triflate) anion. Understanding the individual contributions of each ion to the overall spectroscopic signature is key to accurate data interpretation.
Caption: The ionic composition of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Cationic Framework
NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of organic molecules. For this compound, ¹H and ¹³C NMR provide definitive confirmation of the cation's structure.
¹H NMR Spectroscopy
The ¹H NMR spectrum of the 1-butylpyridinium cation is characterized by distinct signals for the aromatic protons of the pyridinium ring and the aliphatic protons of the butyl chain. The electron-withdrawing nature of the positively charged nitrogen atom significantly deshields the adjacent protons, causing them to resonate at a higher chemical shift (downfield).
Predicted ¹H NMR Data for 1-Butylpyridinium Cation
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-2, H-6 (ortho) | 8.8 - 9.0 | d | 2H |
| H-4 (para) | 8.5 - 8.7 | t | 1H |
| H-3, H-5 (meta) | 8.0 - 8.2 | t | 2H |
| N-CH₂ | 4.5 - 4.7 | t | 2H |
| N-CH₂-CH₂ | 1.9 - 2.1 | m | 2H |
| N-CH₂-CH₂-CH₂ | 1.3 - 1.5 | m | 2H |
| CH₃ | 0.9 - 1.0 | t | 3H |
Note: Predicted chemical shifts are based on data for similar 1-butylpyridinium salts and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and experimental conditions.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments in the cation. Similar to the proton spectrum, the carbons of the pyridinium ring are deshielded due to the quaternized nitrogen.
Predicted ¹³C NMR Data for 1-Butylpyridinium Cation
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2, C-6 (ortho) | 145 - 147 |
| C-4 (para) | 144 - 146 |
| C-3, C-5 (meta) | 128 - 130 |
| N-CH₂ | 61 - 63 |
| N-CH₂-CH₂ | 33 - 35 |
| N-CH₂-CH₂-CH₂ | 19 - 21 |
| CH₃ | 13 - 14 |
Note: The triflate anion also contains a carbon atom, which will appear as a quartet in the ¹³C NMR spectrum due to coupling with the three fluorine atoms, typically around 118-122 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Vibrational Modes of the Anion
FTIR spectroscopy is particularly sensitive to the vibrational modes of functional groups and polyatomic ions. In the case of this compound, the FTIR spectrum is dominated by the strong absorptions of the triflate anion.
The triflate anion (CF₃SO₃⁻) possesses several characteristic and intense vibrational bands that serve as a definitive fingerprint for its presence.
Characteristic FTIR Peaks for the Triflate Anion
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~1260 | ν_as(SO₃) | Very Strong |
| ~1225 | ν_s(CF₃) | Strong |
| ~1150 | ν_as(CF₃) | Strong |
| ~1030 | ν_s(SO₃) | Strong |
| ~760 | δ_s(CF₃) | Medium |
ν_as = asymmetric stretch, ν_s = symmetric stretch, δ_s = symmetric deformation
The spectrum will also contain peaks corresponding to the C-H stretching and bending vibrations of the 1-butylpyridinium cation, typically in the 2800-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively. However, these are often less intense than the prominent triflate bands.
Experimental Protocols: Ensuring Data Integrity
The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental technique. The following protocols provide a robust framework for the characterization of this compound.
Workflow for Spectroscopic Analysis
Caption: A generalized workflow for the NMR and FTIR analysis of ionic liquids.
¹H and ¹³C NMR Spectroscopy Protocol
-
Sample Preparation: Due to the hygroscopic nature of many ionic liquids, it is crucial to dry the this compound sample under high vacuum for several hours prior to analysis to remove any residual water.
-
Dissolution: Accurately weigh approximately 10-20 mg of the dried ionic liquid and dissolve it in a suitable deuterated solvent (e.g., dimethyl sulfoxide-d₆, chloroform-d, or acetonitrile-d₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts.
-
Instrument Setup: Place the NMR tube in the spectrometer. Shim the magnetic field to achieve optimal homogeneity.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference both spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane).
FTIR Spectroscopy Protocol
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean. Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small drop of the neat, dried this compound directly onto the ATR crystal.
-
Data Acquisition: Acquire the FTIR spectrum over the desired range (typically 4000-400 cm⁻¹). Co-add multiple scans to improve the signal-to-noise ratio.
-
Data Processing: The acquired sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Conclusion: A Foundation for Confident Research
The spectroscopic data of this compound, as detailed in this guide, provides an unambiguous structural fingerprint of this important ionic liquid. For researchers, a thorough understanding of the NMR and FTIR spectra is not merely a characterization step but a foundational element that underpins the reliability and reproducibility of their work. By adhering to rigorous experimental protocols and a sound theoretical understanding of the underlying principles, scientists can confidently utilize this versatile material in their research and development endeavors.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link][1]
-
ResearchGate. FIGURE 3 represents the IR spectra for pure ammonium triflate (NH 4 CF 3 SO 3 ). [Link][2]
-
ResearchGate. ATR-FTIR spectra of (i) pure LiTF, (ii) pure MG30, (iii) MG30+35%LiTF.... [Link][3]
-
Compound Interest. A Guide to 1H NMR Chemical Shift Values. [Link][4]
-
Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link][5]
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Methodological & Application
The Versatile Role of 1-Butylpyridinium Triflate in Modern Organic Synthesis: Application Notes and Protocols
In the continuous pursuit of more efficient, selective, and environmentally benign synthetic methodologies, ionic liquids (ILs) have emerged as a compelling class of solvents and catalysts. Among these, 1-butylpyridinium triflate, [Bupy]OTf, has garnered significant attention. Its unique combination of a pyridinium cation and a triflate anion bestows upon it a desirable set of physicochemical properties, including high thermal stability, tunable solubility, and a distinct Lewis acidity, making it a valuable tool in the arsenal of the modern organic chemist. This guide provides an in-depth exploration of the applications of this compound in organic synthesis, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
Physicochemical Properties and Advantages as a Green Solvent
This compound is a room-temperature ionic liquid characterized by its low vapor pressure, which significantly reduces air pollution and operational hazards associated with volatile organic compounds (VOCs).[1][2] Its properties can be fine-tuned by modification of the cation and anion, but the combination of the 1-butylpyridinium cation and the triflate anion provides a balance of hydrophobicity and polarity suitable for a wide range of organic transformations.
Key Advantages:
-
Reduced Environmental Impact: Its negligible volatility minimizes atmospheric emissions, aligning with the principles of green chemistry.[1]
-
Enhanced Thermal Stability: The robust nature of the pyridinium and triflate ions allows for a wide operational temperature range.
-
Tunable Solubility: It can dissolve a broad spectrum of organic, inorganic, and organometallic compounds, facilitating homogeneous catalysis.
-
Reusability: As will be demonstrated in the subsequent protocols, the ionic liquid can often be recovered and reused, improving process economy and reducing waste.[3]
-
Catalytic Activity: The inherent Lewis acidity of the pyridinium cation and the potential for the triflate anion to participate in catalytic cycles make it more than just a passive solvent.
Table 1: Physicochemical Properties of Pyridinium-Based Triflate Ionic Liquids
| Property | This compound ([Bupy]OTf) | 1-Butyl-3-methylpyridinium triflate | 1-Butyl-4-methylpyridinium triflate |
| Molecular Formula | C₉H₁₄N⁺ · CF₃SO₃⁻[4] | C₁₁H₁₆F₃NO₃S[5] | C₁₁H₁₆F₃NO₃S |
| Molecular Weight | 285.28 g/mol [4] | 237.05 g/mol [5] | 299.31 g/mol |
| Melting Point | < Room Temperature | < Room Temperature[5] | < Room Temperature |
| Density | Not specified in search results | 1.28 g/cm³ (at 25 °C)[5] | 1.23 g/cm³ (at 26 °C) |
| Viscosity | Not specified in search results | 117 cP (at 25 °C)[5] | 136 cP (at 25 °C) |
| Conductivity | Not specified in search results | 2.35 mS/cm (at 30 °C)[5] | 2.41 mS/cm (at 30 °C) |
Application in Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of C-C bond formation in aromatic chemistry.[6] The use of this compound in these reactions offers a greener alternative to traditional, often hazardous, solvent-catalyst systems. The ionic liquid can serve as both the solvent and a co-catalyst, enhancing the activity of the primary Lewis acid catalyst.[3]
Mechanistic Rationale
In Friedel-Crafts acylation, a strong Lewis acid is typically required to generate the highly electrophilic acylium ion from an acyl halide or anhydride.[6] When conducted in [Bupy]OTf, the ionic liquid medium can stabilize the charged intermediates and facilitate the catalytic cycle. The Lewis acidic nature of the pyridinium cation can contribute to the activation of the acylating agent. Furthermore, the triflate anion is non-coordinating, which prevents catalyst deactivation.
Protocol: Intramolecular Friedel-Crafts Acylation of 3-Arylpropanoic Acids
This protocol is adapted from studies on intramolecular Friedel-Crafts acylation in pyridinium-based ionic liquids.[3]
Materials:
-
3-Arylpropanoic acid (1.0 mmol)
-
This compound ([Bupy]OTf) (2.0 mL)
-
Metal triflate catalyst (e.g., Sc(OTf)₃, Yb(OTf)₃) (5-10 mol%)
-
Microwave reactor vials
Procedure:
-
To a 10 mL microwave reactor vial, add the 3-arylpropanoic acid (1.0 mmol) and this compound (2.0 mL).
-
Add the metal triflate catalyst (e.g., Sc(OTf)₃, 0.05-0.1 mmol).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes), monitoring the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Extract the product from the ionic liquid phase using a suitable organic solvent (e.g., diethyl ether or ethyl acetate, 3 x 5 mL).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Ionic Liquid Recycling: The remaining ionic liquid phase can be washed with fresh diethyl ether to remove any residual product and then dried under high vacuum at elevated temperature (e.g., 80 °C) for several hours to remove any absorbed solvent and water. The recycled ionic liquid can be used for subsequent reactions.
Application in Heck Cross-Coupling Reactions
The Mizoroki-Heck reaction is a powerful tool for the formation of carbon-carbon bonds between an unsaturated halide or triflate and an alkene, catalyzed by a palladium complex.[7][8] The use of triflates as leaving groups is well-established, and performing the reaction in an ionic liquid like this compound can offer advantages such as ligandless catalysis and catalyst recycling.[7]
Mechanistic Considerations in [Bupy]OTf
The Heck reaction proceeds via a catalytic cycle involving Pd(0) and Pd(II) species.[7] In an ionic liquid medium, the high polarity can stabilize the cationic intermediates, potentially favoring a cationic pathway, especially when starting with a triflate substrate.[9] This can influence the regioselectivity of the reaction. The ionic liquid can also help to stabilize the palladium catalyst, preventing agglomeration into inactive palladium black and allowing for catalyst reuse.
Protocol: Heck Reaction of an Aryl Triflate with an Alkene (Adapted)
While a specific protocol for the Heck reaction in this compound was not found in the initial searches, the following is a well-reasoned, adaptable protocol based on established procedures for Heck reactions with triflates and in other ionic liquids.[3][7][9]
Materials:
-
Aryl triflate (1.0 mmol)
-
Alkene (e.g., n-butyl acrylate) (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
This compound ([Bupy]OTf) (2.0 mL)
-
Base (e.g., triethylamine (NEt₃) or sodium acetate (NaOAc)) (1.5 mmol)
-
Schlenk flask and inert atmosphere setup (N₂ or Ar)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add palladium(II) acetate (0.02 mmol), the aryl triflate (1.0 mmol), and this compound (2.0 mL).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the alkene (1.2 mmol) and the base (1.5 mmol).
-
Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir for the required time (monitor by TLC or GC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product with an appropriate organic solvent (e.g., diethyl ether or hexane, 3 x 10 mL).
-
Combine the organic layers, wash with water, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Recycling: The ionic liquid phase containing the palladium catalyst can be washed with diethyl ether, dried under vacuum, and reused for subsequent reactions. The efficiency of the recycled catalyst system should be monitored over several cycles.
Application in Diels-Alder Cycloadditions
The Diels-Alder reaction is a powerful [4+2] cycloaddition for the synthesis of six-membered rings.[10] The reaction rate and selectivity can be significantly influenced by the solvent. Ionic liquids, including those with triflate anions, have been shown to be effective media for Diels-Alder reactions, often leading to enhanced reaction rates and selectivities.[11] The triflate anion, in combination with a Lewis acidic cation or an added metal triflate catalyst, can activate the dienophile.[12]
Mechanistic Rationale in [Bupy]OTf
The use of this compound as a solvent for Diels-Alder reactions can offer several advantages. The polarity of the ionic liquid can enhance the rate of the reaction by stabilizing the polar transition state. Furthermore, the Lewis acidity of the pyridinium cation, although mild, can contribute to the activation of the dienophile, particularly those bearing coordinating groups. For enhanced reactivity, a stronger Lewis acid catalyst, such as a metal triflate (e.g., Sc(OTf)₃ or LiOTf), can be added.[11][12]
References
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- 2. Room Temperature Ionic Liquids as Green Solvent Alternatives in the Metathesis of Oleochemical Feedstocks - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
- 12. Scandium Triflate: A Versatile Catalyst with Promising Applications | Scandium [scandium.org]
Application Notes & Protocols: 1-Butylpyridinium Triflate as a Versatile Catalyst in Organic Synthesis
A Modern Catalyst: Introduction to 1-Butylpyridinium Triflate
The paradigm of chemical synthesis is continually shifting towards greener, more efficient, and reusable methodologies. In this context, ionic liquids (ILs) have emerged as a compelling class of compounds, often serving dual roles as environmentally benign solvents and highly effective catalysts. This compound, often abbreviated as [BPy]OTf, stands out within this class. It is a pyridinium-based ionic liquid characterized by a low melting point, high thermal stability, and negligible vapor pressure.
The catalytic prowess of [BPy]OTf stems from its inherent Brønsted acidity, derived from the pyridinium cation, and the weakly coordinating nature of the trifluoromethanesulfonate (triflate) anion. This unique combination allows it to facilitate a variety of acid-catalyzed reactions under remarkably mild conditions, often with enhanced reaction rates and selectivities compared to traditional catalysts. This guide provides an in-depth look at the properties, synthesis, and catalytic applications of this compound, complete with detailed protocols for its use in key organic transformations.
Physicochemical Profile of this compound
A thorough understanding of a catalyst's physical and chemical properties is paramount for designing robust and reproducible experimental protocols. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 1-butylpyridin-1-ium;trifluoromethanesulfonate | [1] |
| Synonyms | N-Butylpyridinium triflate, [BPy]OTf | [2] |
| CAS Number | 390423-43-5 | [1][2] |
| Molecular Formula | C₁₀H₁₄F₃NO₃S | [1][2] |
| Molecular Weight | 285.29 g/mol | [1][2] |
| Appearance | Colorless to yellow liquid/solid | N/A |
| Melting Point | 36 °C | [2] |
| Density | ~0.974 - 1.28 g/cm³ (at 25 °C) | [2][3] |
| Viscosity | ~117 cP (at 25 °C) | [3][4] |
| Conductivity | ~2.35 mS/cm (at 30 °C) | [3][4] |
These properties, particularly its liquid state at or near room temperature and high thermal stability, make [BPy]OTf a versatile medium for a wide range of reaction temperatures.[5] Its viscosity and density are important considerations for stirring, mass transfer, and phase separation during product workup.[5][6]
Synthesis Protocol: Preparation of this compound
While commercially available, [BPy]OTf can be synthesized in the laboratory. A common method involves the quaternization of pyridine followed by anion exchange. A one-pot synthesis has also been described.[7]
Method: One-Pot Synthesis from Pyridine [7]
-
Reagents & Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine pyridine (1.0 eq), 1-chlorobutane (1.1 eq), and potassium triflate (KOTf, 1.1 eq).
-
Reaction: The reaction mixture is heated, potentially with microwave irradiation, to 120-180 °C.[7] The reaction progress can be monitored by TLC or NMR.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. The solid byproduct, potassium chloride (KCl), is removed by filtration.
-
Purification: The resulting liquid is washed with a non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting materials. The ionic liquid phase is then dried under high vacuum at an elevated temperature (e.g., 80-100 °C) for several hours to remove any residual solvent and moisture. The final product is a pure sample of N-butylpyridinium triflate.[7]
Catalytic Applications & Experimental Protocols
This compound is a versatile catalyst for several important classes of organic reactions. Its ability to act as both a solvent and a catalyst simplifies reaction setups and often leads to cleaner conversions.[8]
Application I: Friedel-Crafts Acylation
Background: Friedel-Crafts acylation is a fundamental C-C bond-forming reaction used to attach an acyl group to an aromatic ring.[9][10] Traditionally, this reaction requires stoichiometric amounts of strong Lewis acids like AlCl₃, which generate significant waste and are sensitive to moisture. Pyridinium-based ionic liquids offer a recyclable and milder alternative.[8][11] In this system, the IL acts as a Brønsted acid catalyst, activating the acylating agent towards electrophilic aromatic substitution.
Experimental Protocol: Acylation of Anisole with Acetic Anhydride
-
Reaction Setup: To a 25 mL round-bottom flask, add this compound (5 mL). Stir the ionic liquid and heat to 60 °C.
-
Reagent Addition: Add anisole (5 mmol, 1.0 eq) to the ionic liquid, followed by the slow, dropwise addition of acetic anhydride (6 mmol, 1.2 eq).
-
Reaction Monitoring: Allow the reaction to stir at 60 °C. The progress can be monitored by taking small aliquots, extracting with ether, and analyzing by GC-MS or TLC. Reactions are typically complete within 1-3 hours.
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature. Add diethyl ether (15 mL) and stir vigorously for 10 minutes. The product is extracted into the ether phase, while the ionic liquid remains as a separate, denser layer.
-
Purification: Carefully separate the ether layer using a separatory funnel. The ionic liquid layer, containing the catalyst, should be retained for recycling (see Section 5). Wash the ether layer sequentially with 1 M NaHCO₃ solution (10 mL) and brine (10 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product (4-methoxyacetophenone).
-
Characterization: The product can be further purified by column chromatography or recrystallization and characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy.
Causality & Advantages:
-
Mild Conditions: The reaction proceeds efficiently at moderate temperatures without the need for aggressive and corrosive Lewis acids.[8]
-
High Conversion: Excellent conversions are often achieved due to the high polarity of the ionic liquid medium, which can stabilize the reaction intermediates.[8]
-
Simple Workup: The product is easily separated from the non-volatile ionic liquid by simple solvent extraction, avoiding aqueous quenches that hydrolyze traditional catalysts.[11]
-
Recyclability: The ionic liquid can be recovered and reused multiple times with minimal loss of activity.[8]
Diagram: Generalized Friedel-Crafts Workflow
Caption: Workflow for a [BPy]OTf-catalyzed reaction.
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Application Notes & Protocols for 1-Butylpyridinium Triflate as a Specialty Solvent
Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide provides a comprehensive technical overview and detailed experimental protocols for the use of 1-butylpyridinium triflate, [C4Py][OTf], as a functional solvent in synthetic chemistry. As an ionic liquid (IL), [C4Py][OTf] offers a unique combination of properties, including negligible vapor pressure, high thermal stability, and hydrolytic resistance, making it a compelling alternative to conventional volatile organic compounds (VOCs). This document outlines its physicochemical properties, safety and handling procedures, and step-by-step protocols for solvent preparation, use in a model organic reaction, and subsequent recovery for reuse. The causality behind experimental choices is emphasized to provide researchers with a framework for adapting these methods to their specific synthetic challenges, particularly within the context of sustainable chemistry and pharmaceutical intermediate synthesis.
Introduction: The Rationale for Pyridinium-Based Ionic Liquids
Ionic liquids are salts with melting points below 100 °C, a characteristic that defines them as a unique class of solvents.[1] Their structure, consisting of a large organic cation and an organic or inorganic anion, prevents the formation of a stable crystal lattice at room temperature. This modularity is their greatest strength; by systematically varying the cation and anion, physicochemical properties such as viscosity, polarity, and miscibility can be finely tuned for specific tasks, earning them the moniker "designer solvents".[1]
This compound ([C4Py][OTf]) is composed of a 1-butylpyridinium cation and a trifluoromethanesulfonate (triflate) anion. This specific combination imparts several key advantages:
-
High Thermal Stability: The ionic nature results in strong intermolecular forces, leading to negligible vapor pressure and high decomposition temperatures. This allows for a wider operating temperature range than many traditional solvents and enhances laboratory safety by reducing inhalation risks and flammability.
-
Hydrolytic Stability: The triflate anion ([OTf]⁻) is the conjugate base of a superacid (triflic acid) and is exceptionally stable against hydrolysis. This is a critical advantage over ILs with anions like tetrafluoroborate ([BF₄]⁻) or hexafluorophosphate ([PF₆]⁻), which can decompose in the presence of water to generate corrosive hydrofluoric acid (HF).[1]
-
Tunable Solubility: The pyridinium core provides a medium polarity that can dissolve a wide range of organic and inorganic compounds. This makes it a versatile medium for various reaction types.
-
Application in Pharmaceutical Synthesis: Pyridinium-based compounds are valuable structural motifs and intermediates in the synthesis of active pharmaceutical ingredients (APIs).[2] Using a pyridinium-based IL as the solvent in such syntheses presents an elegant, "like-dissolves-like" approach that can improve reactant solubility and align with green chemistry principles through solvent recycling.[3][4]
This guide will provide the practical, field-proven insights necessary to integrate [C4Py][OTf] into your research workflows effectively.
Physicochemical Properties and Comparative Data
The utility of a solvent is defined by its physical properties. Below is a summary of key data for this compound, presented in comparison to common laboratory solvents to provide context for its application.
| Property | This compound ([C4Py][OTf]) | Dichloromethane (DCM) | Acetonitrile (MeCN) | Toluene |
| CAS Number | 390423-43-5 | 75-09-2 | 75-05-8 | 108-88-3 |
| Molecular Formula | C₁₀H₁₄F₃NO₃S | CH₂Cl₂ | C₂H₃N | C₇H₈ |
| Molecular Weight | 285.29 g/mol | 84.93 g/mol | 41.05 g/mol | 92.14 g/mol |
| Melting Point | 36 °C | -96.7 °C | -45 °C | -95 °C |
| Boiling Point | > 300 °C (decomposes) | 39.6 °C | 81.6 °C | 110.6 °C |
| Density (at 25°C) | ~0.974 g/cm³ | 1.33 g/cm³ | 0.786 g/cm³ | 0.867 g/cm³ |
| Vapor Pressure | Negligible | ~455 mmHg at 20°C | ~88.8 mmHg at 20°C | ~22 mmHg at 20°C |
Causality Insights: The stark contrast in vapor pressure is the most significant advantage of [C4Py][OTf] from a safety and environmental standpoint. Its high boiling point and thermal stability allow for reactions to be conducted at elevated temperatures without the need for high-pressure apparatus, a common requirement for low-boiling solvents like DCM. While its melting point of 36 °C means it is a solid at standard room temperature, it is easily handled as a liquid with gentle warming.
Safety, Handling, and Storage Protocol
While [C4Py][OTf] is not classified as hazardous under GHS, it is a chemical substance that has not been fully tested and must be handled with appropriate care.[5] Its hygroscopic nature is a critical handling consideration.
Protocol 3.1: Standard Operating Procedure for Handling [C4Py][OTf]
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety glasses with side shields, nitrile gloves, and a lab coat.[5]
-
Ventilation: Handle the ionic liquid in a well-ventilated area or a chemical fume hood to minimize potential exposure, although inhalation risk is low due to its non-volatility.[6]
-
Storage: Store the container tightly sealed in a cool, dry place, such as a desiccator, to protect it from atmospheric moisture.[6] It is hygroscopic and will readily absorb water from the air, which can significantly impact its physical properties and affect reaction outcomes.[7]
-
Spill Management: In case of a spill, absorb the liquid with an inert material (e.g., vermiculite, sand) and collect it into a sealed container for disposal.[5] Avoid washing spills into drains.
-
Disposal: Dispose of waste [C4Py][OTf] and contaminated materials in accordance with local, state, and federal regulations for chemical waste. Do not dispose of it in standard laboratory drains.[5]
Core Experimental Protocols
Reproducibility in ionic liquid chemistry hinges on the purity of the solvent. The following protocols provide a self-validating workflow for preparing the solvent, running a reaction, and recovering the solvent for reuse.
Diagram 1: General Experimental Workflow This diagram illustrates the complete cycle from solvent preparation to its recovery and reuse, forming a sustainable synthetic loop.
Caption: Workflow for synthesis using [C4Py][OTf] as a recyclable solvent.
Protocol 4.1: Drying and Purity Verification of [C4Py][OTf]
Causality: Water is a common impurity in hygroscopic ionic liquids and can act as a competing nucleophile, alter solvent polarity, and reduce reaction yields. This protocol removes water to ensure experimental consistency.[8][9] Heating under vacuum is an effective method for removing water from thermally stable ILs.[10]
-
Setup: Place the [C4Py][OTf] (e.g., 20 g) in a round-bottom flask equipped with a magnetic stir bar. The flask size should be at least double the volume of the IL to ensure a large surface area for efficient drying.
-
Heating and Vacuum: Gently warm the flask in an oil bath to 70-80 °C. Note: Since the melting point is 36°C, the IL will be a low-viscosity liquid at this temperature. Connect the flask to a high-vacuum line (<1 mmHg).
-
Drying: Stir the liquid vigorously under vacuum for at least 12-24 hours. The vigorous stirring continuously renews the surface of the liquid, facilitating the removal of dissolved water.
-
Validation: After the drying period, allow the flask to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon). Take a small, anhydrous sample and determine the residual water content using coulometric Karl Fischer titration. A water content below 100 ppm is generally considered acceptable for most applications.
-
Storage: Store the dried ionic liquid under an inert atmosphere in a sealed container, preferably within a desiccator, until use.
Protocol 4.2: Illustrative Application - The Diels-Alder Reaction
Causality: The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for forming six-membered rings.[11] It serves as an excellent model reaction because it is generally high-yielding, and the solvent can influence reaction rates and selectivity. Using [C4Py][OTf] demonstrates its utility as a thermally stable medium for a reaction that often requires heating.[12]
Reaction: Cyclopentadiene (diene) + Maleic Anhydride (dienophile) → cis-Norbornene-5,6-endo-dicarboxylic anhydride
-
Reactant Preparation: In a 50 mL round-bottom flask containing dried [C4Py][OTf] (10 mL) and a magnetic stir bar, dissolve maleic anhydride (2.0 g, 20.4 mmol). Warm gently to ~40 °C to ensure the IL is liquid and facilitate dissolution.
-
Diene Addition: Cool the mixture in an ice bath to 0-5 °C. Freshly cracked cyclopentadiene (2.0 mL, ~1.6 g, 24.2 mmol, ~1.2 equivalents) is added dropwise over 5 minutes with vigorous stirring. Safety Note: Cyclopentadiene should be prepared fresh by cracking dicyclopentadiene and kept cold as it readily dimerizes at room temperature.
-
Reaction Conditions: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) by taking small aliquots, dissolving them in ethyl acetate, and spotting on a silica plate. The reaction is typically complete within 1-2 hours.
-
Completion: The reaction is deemed complete when the maleic anhydride spot has been completely consumed as visualized by TLC.
Protocol 4.3: Product Extraction and Solvent Recovery
Causality: The negligible miscibility of non-polar organic solvents with many ionic liquids is the basis for a simple and efficient product separation.[4] This liquid-liquid extraction protocol allows for the isolation of the desired organic product while leaving the ionic liquid solvent behind, ready for purification and reuse.
-
Product Extraction: To the reaction mixture from Protocol 4.2, add 20 mL of diethyl ether (a non-polar solvent in which the product is soluble but the IL is not). Stir the biphasic mixture vigorously for 10 minutes.
-
Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate. The top layer will be the diethyl ether containing the Diels-Alder adduct, and the bottom layer will be the [C4Py][OTf].
-
Repeated Extraction: Drain the bottom ionic liquid layer into a clean flask. Extract the IL two more times with 15 mL portions of diethyl ether to ensure complete recovery of the product. Combine all the ether extracts.
-
Product Isolation: Dry the combined ether extracts over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude product (cis-norbornene-5,6-endo-dicarboxylic anhydride) as a white solid. The purity can be assessed by melting point determination and the product can be further purified by recrystallization if necessary.[13]
-
Ionic Liquid Recovery: Place the flask containing the recovered ionic liquid on a rotary evaporator connected to a high-vacuum line. Warm to 50-60 °C to remove any residual diethyl ether. The recovered [C4Py][OTf] can then be re-subjected to the drying procedure (Protocol 4.1) before its next use.[4]
Relevance in Drug Development
The principles of green and sustainable chemistry are becoming increasingly critical in the pharmaceutical industry, where complex multi-step syntheses can generate significant waste. Ionic liquids like [C4Py][OTf] offer a tangible path toward more sustainable processes.
The 1-butylpyridinium cation is a component of key intermediates used in the synthesis of a wide array of APIs.[2] For example, 1-butylpyridinium chloride is a versatile building block in medicinal chemistry.[2] The ability to perform synthetic transformations on such molecules in a recyclable, non-volatile solvent like [C4Py][OTf] offers several advantages:
-
Process Safety: Eliminating volatile organic compounds reduces the risk of fire and exposure to personnel.
-
Reduced Solvent Waste: The ability to recycle the ionic liquid over multiple batches significantly reduces the overall solvent consumption and disposal costs of a synthetic route.[14]
-
Potentially Improved Yields: The unique solvating properties of ILs can enhance the solubility of reactants or intermediates, potentially leading to improved reaction rates and yields compared to conventional solvents.
Diagram 2: Logic of [C4Py][OTf] Advantages This diagram connects the fundamental properties of the ionic liquid to its practical benefits in a research and development setting.
Sources
- 1. Recycling Old Antibiotics with Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Application of Ionic Liquids for the Recycling and Recovery of Technologically Critical and Valuable Metals | MDPI [mdpi.com]
- 4. research.chalmers.se [research.chalmers.se]
- 5. nusearch.nottingham.edu.my [nusearch.nottingham.edu.my]
- 6. Thermophysical Study of Pyridinium-Based Ionic Liquids Sharing Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 8. eplab.ae.illinois.edu [eplab.ae.illinois.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. How to dry an ionic liquid? [ilschem.com]
- 11. Lab report #4: Diels-Alder Reaction [docs.google.com]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
role of 1-butylpyridinium triflate in electrochemical deposition
An Application Guide to the Role of 1-Butylpyridinium Triflate in Electrochemical Deposition
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Aqueous Electrochemistry
The field of electrochemical deposition is fundamental to industries ranging from microelectronics to advanced materials and protective coatings.[1] For decades, aqueous electrolytes have been the default medium. However, their limitations are significant, particularly a narrow electrochemical window (~1.23 V) that precludes the deposition of highly reactive metals such as aluminum, silicon, and refractory metals (e.g., tantalum, niobium).[2] This has driven the adoption of alternative solvent systems, with room-temperature ionic liquids (RTILs) emerging as a transformative technology.[1][2]
Ionic liquids are salts with melting points below 100°C, composed entirely of ions. Their unique properties, including negligible vapor pressure, high thermal stability, good ionic conductivity, and wide electrochemical windows (4-6 V), make them ideal electrolytes for electrochemically challenging systems.[2][3] Among the diverse families of ionic liquids, pyridinium-based salts offer a compelling balance of thermal and electrochemical stability. This guide focuses specifically on This compound ([C₄Py][OTf]) , an ionic liquid of significant interest for specialized deposition applications. We will explore its fundamental properties, its mechanistic role in the deposition process, and provide detailed protocols for its application.
Physicochemical Profile of this compound
The utility of an ionic liquid in an electrochemical system is dictated by its physical and chemical properties. This compound is comprised of a 1-butylpyridinium cation ([C₄Py]⁺) and a trifluoromethanesulfonate (triflate, [OTf]⁻) anion. These components govern its behavior as a solvent and electrolyte.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄F₃NO₃S | [4] |
| Molecular Weight | 285.29 g/mol | [4][5] |
| Appearance | Varies; often a liquid at room temperature | [6] |
| Density (25 °C) | ~1.28 g/cm³ | [6] |
| Viscosity (25 °C) | ~117 cP | [6] |
| Conductivity (30 °C) | 2.35 mS/cm | [6] |
The relatively high viscosity compared to aqueous solutions necessitates operation at elevated temperatures (e.g., 80-125°C) in many applications to improve mass transport and conductivity.[7][8] The triflate anion is known for its high stability and is less prone to hydrolysis compared to anions like tetrafluoroborate ([BF₄]⁻) or hexafluorophosphate ([PF₆]⁻), making [C₄Py][OTf] a robust choice for long-term electrochemical experiments.[9]
Mechanism of Action in Electrochemical Deposition
In an electrochemical cell, this compound serves multiple crucial functions:
-
Solvent for Metal Precursors : It acts as the medium to dissolve metal salts (e.g., halides like TaBr₅, NbCl₅, or SiCl₄) to create the electrolyte.[8][10] The solvation of the metal ions by the triflate anions and pyridinium cations is a critical first step. These solvation layers can influence the reduction potential and the kinetics of the deposition process.[11]
-
Supporting Electrolyte : Composed entirely of ions, it provides the necessary ionic conductivity for the cell to operate efficiently. The mobility of the [C₄Py]⁺ and [OTf]⁻ ions carries the bulk of the current through the electrolyte.
-
Wide Electrochemical Window : The inherent stability of the pyridinium cation and triflate anion against reduction and oxidation defines a wide potential range within which the solvent itself is inert. This allows for the application of highly negative potentials required to reduce electropositive metal ions without decomposing the electrolyte—a feat impossible in water.[2]
The general setup for electrodeposition from an ionic liquid is depicted below. The entire apparatus is typically housed within a glove box to maintain an inert and anhydrous atmosphere, as trace amounts of water or oxygen can interfere with the deposition of reactive metals.[8]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C10H14F3NO3S | CID 2734248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. roco.global [roco.global]
- 7. pubs.acs.org [pubs.acs.org]
- 8. db-thueringen.de [db-thueringen.de]
- 9. mdpi.com [mdpi.com]
- 10. electrochemsci.org [electrochemsci.org]
- 11. researchgate.net [researchgate.net]
Enhancing Enzyme Stability with Pyridinium-Based Ionic Liquids: Application Notes and Protocols
Introduction: The Imperative for Enzyme Stabilization in Modern Biotechnology
Enzymes are the workhorses of biotechnology and pharmaceutical development, offering unparalleled specificity and efficiency as catalysts. However, their practical application is often hampered by their inherent instability, particularly under non-physiological conditions such as elevated temperatures, non-aqueous environments, and the presence of organic solvents. This limitation curtails their use in industrial processes and complicates the formulation of enzyme-based therapeutics. The search for effective stabilizing agents has thus become a critical endeavor in applied enzymology.
Ionic liquids (ILs), salts with melting points below 100°C, have emerged as a promising class of compounds for enhancing enzyme stability. Their unique physicochemical properties, including negligible vapor pressure, high thermal stability, and tunable polarity, make them attractive alternatives to conventional organic solvents.[1] Among the diverse families of ILs, pyridinium-based ionic liquids have garnered significant attention for their potential to not only act as benign reaction media but also to actively stabilize enzyme structure and function.[2] The aromatic pyridinium cation, in concert with a carefully selected anion, can engage in a variety of non-covalent interactions with enzyme surfaces, leading to remarkable improvements in stability and activity.[1]
This technical guide provides an in-depth exploration of the application of pyridinium-based ionic liquids for improving enzyme stability. We will delve into the mechanistic underpinnings of this stabilization, present detailed protocols for evaluating the efficacy of these ILs, and offer practical insights for researchers, scientists, and drug development professionals seeking to harness the potential of these remarkable compounds.
Mechanism of Enzyme Stabilization by Pyridinium-Based Ionic Liquids: A Molecular Perspective
The stabilizing effect of pyridinium-based ionic liquids on enzymes is a multifactorial phenomenon rooted in a complex interplay of molecular interactions. Both the pyridinium cation and the accompanying anion play crucial roles in maintaining the enzyme's catalytically active conformation. Molecular dynamics simulations and spectroscopic studies have begun to unravel the intricacies of these interactions.[2]
The Role of the Pyridinium Cation
The aromatic nature of the pyridinium ring is a key contributor to its interaction with enzyme surfaces. The delocalized π-electron system of the pyridinium cation can engage in favorable cation-π interactions with the aromatic side chains of amino acid residues such as tryptophan, tyrosine, and phenylalanine. These interactions, which are a type of non-covalent bonding, help to anchor the ionic liquid to the enzyme surface, creating a protective "shell" that can shield the enzyme from denaturing agents.
Furthermore, the alkyl chain appended to the pyridinium nitrogen allows for the fine-tuning of the ionic liquid's hydrophobicity. Longer alkyl chains can enhance hydrophobic interactions with nonpolar patches on the enzyme surface, further strengthening the association between the IL and the protein. However, an excessively long alkyl chain can sometimes lead to a decrease in stability, suggesting a delicate balance is required.
The Critical Influence of the Anion
While the cation provides the primary scaffold for interaction, the choice of anion is equally, if not more, critical in determining the overall effect on enzyme stability.[2] Anions can interact with charged or polar residues on the enzyme surface, influencing the local electrostatic environment and hydration shell.
Studies have shown that anions with a greater ability to form hydrogen bonds, such as bromide (Br⁻), can be more effective at stabilizing enzymes compared to less interactive anions like tetrafluoroborate (BF₄⁻).[2] Molecular dynamics simulations of Candida rugosa lipase in the presence of N-hexylpyridinium bromide ([C6Py]Br) revealed that the bromide anion forms short-range interactions with the lipase, contributing to a more stable conformation.[2]
The interplay between the cation and anion creates a unique "solvation layer" around the enzyme that can help to maintain its native structure and flexibility, even under conditions that would typically lead to denaturation.
Caption: Enzyme-Pyridinium IL Interaction Mechanism.
Quantitative Analysis of Enzyme Stabilization
The stabilizing effect of pyridinium-based ionic liquids can be quantified by measuring various parameters, including changes in enzyme activity, thermal stability (melting temperature, T_m), and operational stability (half-life, t_1/2).
| Enzyme | Pyridinium Ionic Liquid | Condition | Effect | Reference |
| Candida rugosa Lipase | N-hexylpyridinium bromide ([C6Py]Br) | 10:5 Methanol:IL co-solvent | 15.61% increase in hydrolytic activity | [1][2] |
| Candida rugosa Lipase | N-hexylpyridinium bromide ([C6Py]Br) | Aqueous solution | No significant change in hydrolytic activity | [1] |
| Candida rugosa Lipase | N-butylpyridinium tetrafluoroborate ([C4Py]BF₄) | Aqueous solution | No significant change in hydrolytic activity | [1] |
| Candida rugosa Lipase | N-hexylpyridinium tetrafluoroborate ([C6Py]BF₄) | Aqueous solution | No significant change in hydrolytic activity | [1] |
| Candida rugosa Lipase | N-octylpyridinium tetrafluoroborate ([C8Py]BF₄) | Aqueous solution | No significant change in hydrolytic activity | [1] |
Experimental Protocols for Assessing Enzyme Stability
A systematic evaluation of the impact of pyridinium-based ionic liquids on enzyme stability requires a suite of well-defined experimental protocols. The following sections provide detailed methodologies for key assays.
Protocol 1: Synthesis of N-Alkylpyridinium Bromide Ionic Liquids
This protocol describes a general method for the synthesis of N-alkylpyridinium bromide ionic liquids, which can be further used in anion exchange reactions to generate a variety of pyridinium-based ILs.
Materials:
-
Pyridine
-
Alkyl bromide (e.g., 1-bromobutane, 1-bromohexane, 1-bromooctane)
-
Ethyl acetate
-
Round bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a round bottom flask, combine equimolar amounts of pyridine and the desired alkyl bromide.
-
Reflux the mixture with stirring for 72 hours at 70°C.
-
After the reaction is complete, cool the mixture to room temperature.
-
Wash the resulting product repeatedly with ethyl acetate to remove any unreacted starting materials.
-
Remove the residual ethyl acetate using a rotary evaporator to obtain the purified N-alkylpyridinium bromide.[1]
Protocol 2: Enzyme Activity Assay in the Presence of Pyridinium Ionic Liquids
This protocol outlines a spectrophotometric method to determine the effect of pyridinium ILs on the catalytic activity of an enzyme using a chromogenic substrate.
Materials:
-
Enzyme of interest
-
Pyridinium-based ionic liquid
-
Appropriate buffer for the enzyme
-
Chromogenic substrate (e.g., p-nitrophenyl acetate for lipases)
-
UV-Vis spectrophotometer
-
96-well microplate (optional)
-
Incubator
Procedure:
-
Prepare a stock solution of the enzyme in the appropriate buffer.
-
Prepare a series of dilutions of the pyridinium IL in the same buffer.
-
In a microcentrifuge tube or a well of a 96-well plate, combine the enzyme solution, the IL solution, and buffer to the desired final concentrations. Include a control with buffer in place of the IL.
-
Pre-incubate the mixtures at the enzyme's optimal temperature for a defined period (e.g., 30 minutes).
-
Initiate the reaction by adding the chromogenic substrate.
-
Monitor the absorbance of the product at the appropriate wavelength over time.
-
Calculate the initial reaction rate from the linear portion of the absorbance versus time plot.
-
Compare the activity of the enzyme in the presence of the IL to the control to determine the relative activity.
Caption: Workflow for Enzyme Activity Assay.
Protocol 3: Thermal Stability Assessment using Differential Scanning Fluorimetry (DSF)
DSF, also known as a thermal shift assay, is a high-throughput method to determine the melting temperature (T_m) of a protein, which is an indicator of its thermal stability.
Materials:
-
Enzyme of interest
-
Pyridinium-based ionic liquid
-
SYPRO Orange dye (5000x stock)
-
Appropriate buffer for the enzyme
-
Real-time PCR instrument
-
PCR tubes or 96-well PCR plate
Procedure:
-
Prepare a master mix containing the enzyme in a suitable buffer and SYPRO Orange dye at a final concentration of 5x.
-
In PCR tubes or a 96-well PCR plate, add the desired concentrations of the pyridinium IL.
-
Add the enzyme/dye master mix to each tube/well. Include a control with buffer instead of the IL.
-
Seal the plate/tubes and place them in a real-time PCR instrument.
-
Set up a temperature ramp from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a ramp rate of 1°C/minute.
-
Monitor the fluorescence of the SYPRO Orange dye during the temperature ramp.
-
The T_m is the temperature at which the fluorescence is at its maximum, corresponding to the midpoint of the protein unfolding transition.
-
Compare the T_m of the enzyme in the presence of the IL to the control to determine the change in thermal stability (ΔT_m).
Caption: Workflow for Thermal Stability Assessment by DSF.
Protocol 4: Conformational Analysis by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for assessing the secondary and tertiary structure of proteins in solution. Changes in the CD spectrum can indicate conformational changes induced by the ionic liquid.
Materials:
-
Enzyme of interest
-
Pyridinium-based ionic liquid
-
CD-compatible buffer (low in chloride ions)
-
CD spectropolarimeter
-
Quartz cuvette with a short pathlength (e.g., 1 mm)
Procedure:
-
Prepare a solution of the enzyme in a CD-compatible buffer at a known concentration (e.g., 0.1-0.2 mg/mL).
-
Prepare solutions of the enzyme with varying concentrations of the pyridinium IL in the same buffer.
-
Record the far-UV CD spectrum (typically 190-260 nm) for each sample to assess secondary structure.
-
Record the near-UV CD spectrum (typically 250-320 nm) to probe the tertiary structure.
-
Analyze the far-UV spectra using deconvolution software to estimate the percentage of α-helix, β-sheet, and random coil.
-
Compare the spectra and secondary/tertiary structure content of the enzyme with and without the IL to identify any conformational changes.
Conclusion and Future Outlook
Pyridinium-based ionic liquids represent a versatile and effective tool for enhancing enzyme stability. Their tunable nature, through modification of both the cation and anion, allows for the rational design of ILs tailored to specific enzymes and applications. The protocols and insights provided in this guide offer a comprehensive framework for researchers to explore and exploit the potential of these fascinating compounds.
Future research will likely focus on expanding the library of pyridinium-based ILs, exploring their effects on a wider range of enzymes, and delving deeper into the molecular mechanisms of stabilization through advanced computational and experimental techniques. The continued development of biodegradable and biocompatible pyridinium ILs will further pave the way for their widespread adoption in sustainable industrial biocatalysis and the formulation of next-generation protein therapeutics.
References
-
Cipta, O., Alni, A., & Hertadi, R. (2023). Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system. Turkish Journal of Chemistry, 47(2), 307-320. [Link]
-
Cipta, O., Alni, A., & Hertadi, R. (2022). Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system. Authorea Preprints. [Link]
Sources
Application Notes and Protocols for CO2 Capture and Separation using 1-butylpyridinium triflate ([BPy][OTf])
Introduction: The Role of Pyridinium-Based Ionic Liquids in Carbon Capture
The escalating concentration of atmospheric carbon dioxide (CO₂) is a primary driver of climate change, necessitating the development of efficient and sustainable carbon capture and separation technologies. Ionic liquids (ILs), a class of salts with melting points below 100°C, have emerged as promising solvents for CO₂ capture due to their negligible vapor pressure, high thermal stability, and tunable physicochemical properties. Among the vast array of available ILs, 1-butylpyridinium triflate ([BPy][OTf]) represents a compelling candidate, offering a balance of favorable CO₂ affinity and manageable viscosity.
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the application of this compound for CO₂ capture. We will delve into its fundamental properties, the mechanism of CO₂ interaction, detailed experimental protocols for performance evaluation, and a summary of its capture capabilities.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of [BPy][OTf] is crucial for designing and optimizing CO₂ capture processes. The key properties are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₄F₃NO₃S | PubChem[1] |
| Molecular Weight | 285.29 g/mol | PubChem[1] |
| Appearance | Colorless to pale yellow liquid | --- |
| Melting Point | 36 °C | Roco Global[2] |
| Density | 0.974 g/cm³ | Roco Global[2] |
| Cation | 1-butylpyridinium ([BPy]⁺) | --- |
| Anion | Trifluoromethanesulfonate ([OTf]⁻) | --- |
Mechanism of CO₂ Capture: A Physisorption-Dominated Process
The capture of CO₂ by this compound is primarily a physical absorption process.[3] This interaction is governed by intermolecular forces, such as van der Waals interactions and Lewis acid-base interactions, between the CO₂ molecules and the constituent ions of the IL.[4] Unlike chemical absorption, which involves the formation of covalent bonds, physisorption is a reversible process with a lower energy requirement for solvent regeneration.
The primary interaction occurs between the acidic carbon atom of CO₂ (Lewis acid) and the basic sites on the triflate anion (Lewis base). The oxygen atoms of the sulfonate group in the triflate anion act as electron donors, interacting with the electron-deficient carbon of the CO₂ molecule. Additionally, the aromatic pyridinium cation can contribute to the overall solubility through weaker quadrupole-quadrupole interactions with CO₂.
The following diagram illustrates the proposed mechanism of CO₂ interaction with this compound.
Caption: Figure 2: Gravimetric CO₂ Solubility Measurement Workflow
Step-by-Step Procedure
-
Sample Preparation and Loading:
-
Accurately weigh approximately 50-100 mg of [BPy][OTf] into the sample basket of the gravimetric microbalance.
-
Record the initial mass of the ionic liquid.
-
-
Degassing:
-
Place the sample basket into the microbalance chamber.
-
Heat the sample to a temperature of approximately 70-80°C under a high vacuum (e.g., < 10⁻⁵ mbar) for several hours (typically 12-24 hours) to remove any absorbed water and other volatile impurities.
-
The sample is considered degassed when a stable weight is achieved at the degassing temperature.
-
-
Buoyancy Correction:
-
Cool the sample to the desired experimental temperature (e.g., 303.15 K).
-
Introduce helium (He) into the chamber at the same pressures that will be used for the CO₂ solubility measurements.
-
Record the apparent mass change at each pressure point. This data will be used to correct for the buoyancy effects on the sample and the sample holder during the CO₂ absorption measurements.
-
-
Isothermal CO₂ Sorption Measurement:
-
Evacuate the chamber to remove the helium.
-
Set the desired temperature for the experiment (e.g., 303.15 K, 323.15 K, or 343.15 K). [5] * Introduce CO₂ into the chamber in a stepwise manner, increasing the pressure incrementally (e.g., from 0.1 MPa to 1.5 MPa). [5] * At each pressure step, allow the system to equilibrate until the sample mass remains constant, indicating that CO₂ absorption has reached saturation at that specific pressure and temperature.
-
Record the final mass at each pressure point.
-
-
Data Analysis:
-
Correct the raw mass data for buoyancy using the previously collected helium data.
-
Calculate the mole fraction of CO₂ absorbed in the ionic liquid at each pressure and temperature point using the following equation:
x_CO₂ = (Δm / M_CO₂) / [(Δm / M_CO₂) + (m_IL / M_IL)]
where:
-
x_CO₂ is the mole fraction of CO₂
-
Δm is the buoyancy-corrected mass of absorbed CO₂
-
M_CO₂ is the molar mass of CO₂
-
m_IL is the initial mass of the ionic liquid
-
M_IL is the molar mass of [BPy][OTf]
-
Performance Data: CO₂ Capture and Selectivity
CO₂ Solubility in 1-butyl-4-methylpyridinium triflate
The solubility of CO₂ in [MBPy][OTf] was measured at various temperatures and pressures. The results indicate that CO₂ solubility increases with increasing pressure and decreases with increasing temperature, which is characteristic of physical absorption. [5]
| Temperature (K) | Pressure (MPa) | CO₂ Solubility (mole fraction) |
|---|---|---|
| 303.15 | 0.5 | ~0.10 |
| 303.15 | 1.0 | ~0.18 |
| 303.15 | 1.5 | ~0.25 |
| 323.15 | 0.5 | ~0.07 |
| 323.15 | 1.0 | ~0.13 |
| 323.15 | 1.5 | ~0.19 |
| 343.15 | 0.5 | ~0.05 |
| 343.15 | 1.0 | ~0.10 |
| 343.15 | 1.5 | ~0.15 |
(Data extrapolated from graphical representations in Akinosho et al., 2022) [5]
Selectivity for CO₂ over Other Gases
The selectivity of an absorbent for CO₂ over other gases, such as nitrogen (N₂) and methane (CH₄), is a critical parameter for practical applications like flue gas treatment and natural gas sweetening. While specific selectivity data for [BPy][OTf] is limited, studies on similar pyridinium-based ILs suggest a favorable selectivity for CO₂. The interaction of the quadrupole moment of CO₂ with the ionic liquid is generally stronger than that of the non-polar N₂ and CH₄ molecules. [7]
Conclusion and Future Outlook
This compound stands as a promising ionic liquid for CO₂ capture and separation applications. Its favorable physicochemical properties, coupled with a physisorption-based capture mechanism, offer the potential for an energy-efficient and reversible process. The detailed experimental protocol provided herein serves as a robust framework for researchers to accurately evaluate the CO₂ solubility and performance of [BPy][OTf] and other novel ionic liquids.
Future research should focus on obtaining precise experimental data for the CO₂/N₂ and CO₂/CH₄ selectivity of this compound. Furthermore, investigations into the long-term stability and recyclability of this ionic liquid under industrially relevant conditions will be crucial for its potential scale-up and implementation in carbon capture technologies.
References
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Akinosho, R. R., Henni, A., & Ibrahim, A. (2022). Measurement and Modelling of Carbon Dioxide in Triflate-Based Ionic Liquids: Imidazolium, Pyridinium, and Pyrrolidinium. Liquids, 2(4), 263-283. [Link]
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Akinosho, R. R. (2020). Measurement and modelling of carbon dioxide and ethane solubility in triflate-based ionic liquids: Imidazolium, pyridinium, and pyrrolidinium (Master's thesis, University of Regina). [Link]
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Akinosho, R., Henni, A., & Ibrahim, A. (2022). Measurement and modelling of carbon dioxide and ethane solubility in triflate-based ionic liquids: Imidazolium, pyridinium, and pyrrolidinium. Scholaris. [Link]
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Yunus, N., Mutalib, M. A., Man, Z., Bustam, M. A., & Murugesan, T. (2014). Modeling of Solubility of CO2 in 1-Butylpyridinium Bis(trifluoromethylsulfonyl)imide Ionic Liquid using UNIFAC. ResearchGate. [Link]
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Yunus, N., Mutalib, M. I., Man, Z., Bustam, M. A., & Murugesan, T. (2012). Solubility of CO2 in pyridinium based ionic liquids. Procedia Engineering, 42, 172-180. [Link]
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Ramdin, M., de Loos, T. W., & Vlugt, T. J. (2012). CO2 Capture in Ionic Liquids: A Review of Solubilities and Experimental Methods. International Journal of Greenhouse Gas Control, 10, 324-343. [Link]
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Akinosho, R. R., Henni, A., & Ibrahim, A. (2022). Measurement and Modelling of Carbon Dioxide in Triflate-Based Ionic Liquids: Imidazolium, Pyridinium, and Pyrrolidinium. ResearchGate. [Link]
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Hasib-ur-Rahman, M., Siaj, M., & Larachi, F. (2010). State-of-the-Art of CO2 Capture with Ionic Liquids. Industrial & Engineering Chemistry Research, 49(16), 7119-7137. [Link]
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Chen, Y., Zhang, Z., Xue, Z., Mu, T., & Li, W. (2011). Determination of Absorption Rate and Capacity of CO2 in Ionic Liquids at Atmospheric Pressure by Thermogravimetric Analysis. Industrial & Engineering Chemistry Research, 50(23), 13328-13334. [Link]
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Edens, S. J., McGrath, M. J., Guo, S., & Cowan, M. G. (2023). An Upper Bound Visualization of Design Trade-Offs in Adsorbent Materials for Gas Separations: CO2, N2, CH4, H2, O2, Xe, Kr, and Ar Adsorbents. ResearchGate. [Link]
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Anderson, J. L., Dixon, J. K., & Brennecke, J. F. (2007). Solubility of CO2, CH4, C2H6, C2H4, O2, and N2 in 1-hexyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide: comparison to other ionic liquids. Accounts of Chemical Research, 40(11), 1208-1216. [Link]
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Lee, J. W., & Kim, J. H. (2024). Selective CO2 Capture from CO2/N2 Gas Mixtures Utilizing Tetrabutylammonium Fluoride Hydrates. Molecules, 29(6), 1284. [Link]
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Arnaiz, O., Sanchez-Laínez, J., Valls, C., Coronas, J., & Gascon, I. (2023). Selective CO2/CH4 Separation by Fixed-Bed Technology Using Encapsulated Ionic Liquids. Industrial & Engineering Chemistry Research, 62(4), 1845-1856. [Link]
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Application Notes & Protocols: 1-Butylpyridinium Triflate in Polymer Electrolytes for High-Performance Supercapacitors
Prepared by: Gemini, Senior Application Scientist
Introduction: The Imperative for Advanced Electrolytes in Energy Storage
Electrochemical supercapacitors (ESs), also known as ultracapacitors, are pivotal energy storage devices that bridge the gap between traditional dielectric capacitors and batteries. Their ability to deliver high power density and sustain hundreds of thousands of charge-discharge cycles makes them indispensable for applications requiring rapid energy capture and release.[1][2] The performance of a supercapacitor is intrinsically linked to the properties of its core components, particularly the electrolyte, which governs the device's operating voltage, energy density, and safety.[3]
While aqueous electrolytes offer high ionic conductivity, their narrow electrochemical stability window (~1.2 V) severely limits the energy density of the device. Organic electrolytes provide a wider voltage window but introduce challenges related to volatility, flammability, and toxicity.[4] This has propelled the investigation of ionic liquids (ILs) as a superior class of electrolytes.[5] ILs are salts that are liquid at or near room temperature, possessing unique properties such as negligible vapor pressure, high thermal stability, and wide electrochemical windows.[5]
1-Butylpyridinium triflate ([BPy][OTf]) is a pyridinium-based ionic liquid that has emerged as a compelling candidate for supercapacitor electrolytes. Its triflate ([OTf]⁻) anion contributes to good ionic mobility, while the 1-butylpyridinium ([BPy]⁺) cation provides a stable electrochemical backbone. When incorporated into a polymer matrix, such as Poly(vinylidene fluoride-co-hexafluoropropylene) (PVdF-HFP), it forms a quasi-solid-state or gel polymer electrolyte (GPE).[6][7] These GPEs combine the high conductivity and stability of the IL with the mechanical flexibility and safety of a solid-state system, effectively mitigating the risk of leakage associated with liquid electrolytes.
This document provides a comprehensive technical guide for researchers on the synthesis of this compound, the fabrication of [BPy][OTf]-based polymer electrolytes, and the assembly and electrochemical characterization of symmetric supercapacitors utilizing these advanced materials.
Synthesis of this compound ([BPy][OTf])
The synthesis of [BPy][OTf] is typically achieved through a metathesis reaction or a direct quaternization reaction. The following protocol details a common and effective synthesis route.
Causality and Scientific Rationale
The synthesis involves the quaternization of pyridine with a butyl-containing precursor, followed by an anion exchange to introduce the triflate anion. A direct synthesis can also be performed. The choice of reactants is critical; high-purity starting materials are essential to minimize impurities that can degrade electrochemical performance. The subsequent purification steps, particularly drying under vacuum at elevated temperatures, are crucial to remove residual water and volatile organic solvents, as their presence can narrow the electrochemical stability window of the final electrolyte.[8]
Experimental Protocol: Synthesis of [BPy][OTf]
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pyridine (1 mole equivalent) and 1-bromobutane (1.1 mole equivalent).
-
Reaction: The reaction mixture is stirred and heated to 60-70 °C for 24-48 hours. The progress of the reaction can be monitored by TLC or NMR until the pyridine is consumed. The product, 1-butylpyridinium bromide, will often precipitate as a white solid.
-
Isolation of Intermediate: After cooling to room temperature, the excess 1-bromobutane is removed under reduced pressure. The resulting 1-butylpyridinium bromide salt is washed several times with diethyl ether or ethyl acetate to remove any unreacted starting materials and then dried under vacuum.
-
Anion Exchange: The dried 1-butylpyridinium bromide (1 mole equivalent) is dissolved in a suitable solvent like acetone or methanol. To this solution, a solution of lithium triflate (LiOTf) or silver triflate (AgOTf) (1.05 mole equivalent) in the same solvent is added dropwise with vigorous stirring.
-
Precipitation and Filtration: If using LiOTf, the byproduct LiBr is less soluble in some organic solvents and will precipitate. If using AgOTf, AgBr will precipitate as a solid. The reaction is typically stirred for 12-24 hours at room temperature to ensure complete exchange. The precipitated salt (LiBr or AgBr) is then removed by filtration.
-
Purification: The solvent from the filtrate is removed using a rotary evaporator. The resulting crude ionic liquid is redissolved in a minimal amount of dichloromethane and passed through a short column of activated charcoal and neutral alumina to remove colored impurities.
-
Final Drying: The solvent is again removed by rotary evaporation. The final product, this compound, is dried under high vacuum at 80-100 °C for at least 48 hours to remove any trace amounts of water and volatile solvents. The final product should be a clear, often slightly viscous liquid.
Visualization: Synthesis Workflow
Caption: Workflow for fabricating a gel polymer electrolyte film.
Characterization of the Polymer Electrolyte
Before assembling a supercapacitor, it is crucial to characterize the fundamental properties of the GPE.
| Property | Technique | Typical Values/Observations | Reference |
| Ionic Conductivity (σ) | Electrochemical Impedance Spectroscopy (EIS) | 10⁻⁴ to 10⁻³ S/cm at room temperature. Conductivity increases with IL content and temperature. | [9][10] |
| Electrochemical Stability Window (ESW) | Linear Sweep Voltammetry (LSV) / Cyclic Voltammetry (CV) | 3.5 V to 4.5 V. This wide window allows for higher operating voltages and energy densities. | [4][5][9] |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Stable up to 250-300 °C, significantly higher than organic solvent-based electrolytes. | [5] |
| Mechanical Properties | Tensile Testing | The film should be flexible and mechanically robust enough to handle during cell assembly. | [7] |
Protocol: Measuring Ionic Conductivity via EIS
-
Cut the GPE film into a circular disc of a known diameter and thickness.
-
Sandwich the GPE disc between two stainless steel (SS) blocking electrodes of the same diameter.
-
Assemble the SS/GPE/SS structure into a test cell (e.g., a Swagelok-type cell or coin cell).
-
Connect the cell to a potentiostat with an EIS module.
-
Perform an AC impedance measurement over a wide frequency range (e.g., 1 MHz to 0.1 Hz) with a small AC amplitude (e.g., 10 mV).
-
The bulk resistance (R_b) of the electrolyte is determined from the intercept of the Nyquist plot with the real axis (Z').
-
Calculate the ionic conductivity (σ) using the formula: σ = l / (R_b * A), where 'l' is the thickness of the GPE film and 'A' is the cross-sectional area of the electrodes.
Assembly of a Symmetric Supercapacitor
A symmetric supercapacitor is constructed using two identical activated carbon electrodes separated by the prepared GPE film.
Causality and Scientific Rationale
The assembly process must be conducted in a controlled environment, typically an argon-filled glovebox, to exclude moisture and oxygen, which can cause parasitic reactions and degrade device performance. Activated carbon is used as the electrode material due to its high surface area, which is essential for forming the electric double-layer. A binder (like PVdF) and a conductive additive (like carbon black) are used to ensure mechanical integrity and good electrical contact within the electrode. [9]The GPE acts as both the electrolyte and the separator, preventing physical contact between the two electrodes.
Experimental Protocol: Coin Cell (CR2032) Assembly
-
Electrode Preparation:
-
Prepare a slurry by mixing activated carbon, carbon black (conductive additive), and PVdF (binder) in an 8:1:1 weight ratio in N-Methyl-2-pyrrolidone (NMP) solvent.
-
Stir the slurry until it becomes a homogeneous, viscous paste.
-
Coat the slurry onto a current collector (e.g., aluminum foil) using a doctor blade.
-
Dry the coated foil in a vacuum oven at 80-120 °C for 12 hours.
-
Punch out circular electrodes of a specific diameter (e.g., 12 mm).
-
-
Glovebox Preparation: Transfer the dried electrodes, the prepared GPE film, and all coin cell components (casings, spacers, springs) into an argon-filled glovebox with H₂O and O₂ levels below 0.1 ppm.
-
Assembly Steps:
-
Place a circular electrode at the center of the bottom coin cell casing.
-
Cut a piece of the GPE film slightly larger than the electrode (e.g., 14 mm diameter) and place it on top of the first electrode.
-
Carefully place the second electrode on top of the GPE, ensuring it is perfectly aligned with the bottom electrode.
-
Place a stainless steel spacer and a spring on top of the electrode stack.
-
Place the top casing (cap) over the assembly.
-
Crimp the coin cell using a hydraulic crimping machine to ensure it is properly sealed.
-
-
Resting Period: Allow the assembled cell to rest for several hours before testing to ensure complete wetting of the electrodes by the electrolyte.
Visualization: Supercapacitor Assembly Workflow
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- 10. 1-Butyl-3-methylpyridinium triflate, >98% | IoLiTec [iolitec.de]
Diels-Alder reaction kinetics in 1-butylpyridinium triflate
Application Note & Protocol
Topic: Kinetic Analysis of the Diels-Alder Reaction in 1-Butylpyridinium Triflate ([BPy][OTf])
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Diels-Alder reaction is a cornerstone of synthetic chemistry for the construction of six-membered rings.[1] Traditional reliance on volatile organic compounds (VOCs) as solvents has prompted a shift towards greener alternatives. Ionic liquids (ILs), such as this compound ([BPy][OTf]), have emerged as promising media due to their negligible vapor pressure, high thermal stability, and tunable properties.[2][3] This document provides a comprehensive guide to studying the kinetics of the Diels-Alder reaction in [BPy][OTf], focusing on the model reaction between cyclopentadiene and methyl acrylate. We present detailed protocols for reaction setup, in-situ monitoring via UV-Visible and NMR spectroscopy, and subsequent data analysis to extract critical kinetic and thermodynamic parameters. The methodologies outlined herein are designed to be robust and self-validating, providing researchers with the tools to accurately characterize cycloaddition reactions in this unique solvent environment.
Introduction: The Rationale for Ionic Liquids in Diels-Alder Reactions
The solvent environment can profoundly influence the rate and selectivity of the Diels-Alder reaction.[4] Ionic liquids are not merely inert solvents; their structured, ion-pair nature creates a unique microenvironment that can stabilize the polarized transition state of the cycloaddition. This stabilization often leads to significant rate enhancements and improved stereoselectivity compared to conventional non-polar solvents.[2][5]
Several factors contribute to the efficacy of ILs:
-
Polarity and Hydrogen Bonding: Imidazolium and pyridinium-based ILs can act as hydrogen bond donors, interacting with electron-withdrawing groups on the dienophile (e.g., the carbonyl oxygen of methyl acrylate).[6][7] This interaction lowers the LUMO energy of the dienophile, accelerating the reaction and often favoring the formation of the endo product through enhanced secondary orbital interactions.[5][6][8]
-
Internal Pressure: The high cohesive energy density of ILs creates a high "internal pressure," which can promote reactions that proceed with a negative volume of activation, such as the Diels-Alder cycloaddition.[1][2]
-
Practical Advantages: ILs offer a wide thermal operating range, are non-flammable, and can often be recycled, aligning with the principles of green chemistry.[2]
This application note uses this compound ([BPy][OTf]), a common pyridinium-based IL, to explore these effects quantitatively.
The Model Reaction: Cyclopentadiene and Methyl Acrylate
The reaction between cyclopentadiene (diene) and methyl acrylate (dienophile) is an archetypal system for studying Diels-Alder kinetics.[9][10][11] It produces two primary stereoisomers, the kinetically favored endo adduct and the thermodynamically favored exo adduct. The ratio of these products provides valuable insight into the reaction mechanism and the influence of the solvent.[12][13]
Experimental Design and Workflow
A successful kinetic study requires careful planning and execution. The overall workflow involves preparing high-purity reagents, accurately setting up the reaction under controlled conditions, monitoring concentration changes over time, and rigorously analyzing the resulting data.
Detailed Protocols
Materials and Reagents
| Reagent | Supplier | Purity | Notes |
| 1-Butylpyridinium bromide | Sigma-Aldrich | ≥98% | |
| Lithium triflate | Sigma-Aldrich | 99.995% | |
| Dicyclopentadiene | Sigma-Aldrich | 95% | Stabilized |
| Methyl Acrylate | Sigma-Aldrich | 99% | Contains inhibitor |
| Acetone | Fisher Scientific | ACS Grade | For cleaning |
| Dichloromethane | Fisher Scientific | ACS Grade | For extraction |
| Deuterated Chloroform (CDCl₃) | Cambridge Isotope Labs | 99.8% | For NMR analysis |
Protocol 1: Synthesis and Purification of [BPy][OTf]
Causality: Commercially available ILs can contain halide impurities from synthesis, which can act as nucleophiles or catalyst poisons. Synthesizing and purifying the IL in-house ensures a consistent and high-purity reaction medium.
-
Salt Metathesis: In a 500 mL round-bottom flask, dissolve 1-butylpyridinium bromide (1 eq.) in 200 mL of deionized water. In a separate beaker, dissolve lithium triflate (1.05 eq.) in 100 mL of deionized water.
-
Add the lithium triflate solution dropwise to the stirred pyridinium solution at room temperature. A biphasic mixture may form as the more hydrophobic [BPy][OTf] is produced.
-
Stir the mixture vigorously for 12 hours at room temperature to ensure complete reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with 75 mL portions of dichloromethane.
-
Washing: Combine the organic layers and wash them three times with 50 mL portions of deionized water to remove any remaining inorganic salts. A silver nitrate test on the final aqueous wash should be negative, confirming the absence of bromide ions.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the dichloromethane solvent using a rotary evaporator.
-
Final Purification: Place the resulting oil in a Schlenk flask and dry under high vacuum (<0.1 mbar) at 80°C for 24 hours to remove residual water and volatile organics. The final product should be a clear, colorless to pale yellow liquid. Store under an inert atmosphere (N₂ or Ar).
Protocol 2: Reactant Preparation
-
Cyclopentadiene (CPD) Preparation: CPD is stored as its stable dimer, dicyclopentadiene (DCPD). It must be "cracked" back to the monomer immediately before use.[14]
-
Set up a fractional distillation apparatus.
-
Gently heat DCPD to ~180°C. The dimer will undergo a retro-Diels-Alder reaction.[13]
-
Collect the CPD monomer, which distills at 40-42°C, in a flask cooled in an ice bath. Safety Note: Perform this procedure in a well-ventilated fume hood. CPD is volatile and flammable.
-
Use the freshly prepared CPD immediately.
-
-
Methyl Acrylate (MA) Purification: To remove polymerization inhibitors, pass the commercially available MA through a short column of basic alumina immediately before use.
Protocol 3: Kinetic Run using UV-Visible Spectroscopy
Causality: This method is ideal for monitoring reactions where a reactant or product has a distinct UV-Vis chromophore that changes predictably over time.[15][16] Here, we monitor the disappearance of the conjugated diene (CPD).
-
Setup: Place a 1.00 cm path length quartz cuvette in a thermostatted cell holder of a UV-Vis spectrophotometer set to the desired reaction temperature (e.g., 30°C).
-
Blanking: Add the calculated volume of purified [BPy][OTf] to the cuvette to achieve the final desired reaction volume (e.g., 3.0 mL). Add the required volume of a stock solution of MA in [BPy][OTf]. Allow the solution to equilibrate thermally for 15 minutes and record a baseline spectrum.
-
Initiation (t=0): Using a microliter syringe, inject a small volume of a concentrated stock solution of freshly cracked CPD in [BPy][OTf] into the cuvette. The concentration should be set for pseudo-first-order conditions (e.g., [MA]₀ ≥ 10 x [CPD]₀). Immediately cap the cuvette, mix rapidly by inversion, and start data acquisition.
-
Data Acquisition: Monitor the decrease in absorbance at the λₘₐₓ of cyclopentadiene (~240 nm) over time. Collect data points at regular intervals until the reaction is >90% complete.
-
Repeat: Repeat the experiment at several different temperatures (e.g., 30, 35, 40, 45°C) to gather data for Arrhenius analysis.
Protocol 4: Kinetic Run and Selectivity Determination using ¹H NMR Spectroscopy
Causality: NMR provides richer data than UV-Vis, allowing for simultaneous monitoring of multiple species.[17][18] This is essential for determining the endo/exo selectivity by integrating the distinct signals of the product isomers.[12]
-
Setup: Place a sealed 5 mm NMR tube containing purified [BPy][OTf] and a known concentration of MA in the NMR spectrometer. Allow the sample to thermally equilibrate at the desired temperature. Acquire a spectrum to serve as the t<0 reference.
-
Initiation (t=0): Briefly remove the tube, quickly inject the required amount of a stock solution of CPD, and shake vigorously to mix. Return the tube to the spectrometer and immediately begin acquiring spectra.
-
Data Acquisition: Acquire ¹H NMR spectra at set time intervals. The time for each scan is the midpoint of the acquisition time. Key signals to monitor are the disappearance of the vinyl protons of CPD (~6.5 ppm) and the appearance of the product olefinic and bridgehead protons.
-
Analysis: Process the spectra and integrate the relevant peaks. The total product concentration at time t is proportional to the sum of the integrals of unique endo and exo product peaks. The reactant concentration is proportional to the integral of the CPD vinyl peaks.
-
Selectivity: At the end of the reaction (or at any time t), the endo:exo ratio can be determined directly from the ratio of the integrals of their respective characteristic peaks.
Data Analysis and Interpretation
Calculation of Rate Constants
Under pseudo-first-order conditions ([MA]₀ >> [CPD]₀), the reaction rate is dependent only on the concentration of CPD. The integrated rate law is:
ln([CPD]ₜ) = -k_obs * t + ln([CPD]₀)
Where k_obs is the observed pseudo-first-order rate constant. A plot of ln([CPD]ₜ) versus time (t) will yield a straight line with a slope of -k_obs. The second-order rate constant (k) can then be calculated as: k = k_obs / [MA]₀.
| Temperature (°C) | [MA]₀ (M) | k_obs (s⁻¹) | k (M⁻¹s⁻¹) (Calculated) |
| 30.0 | 1.0 | 1.5 x 10⁻⁴ | 1.5 x 10⁻⁴ |
| 35.0 | 1.0 | 2.6 x 10⁻⁴ | 2.6 x 10⁻⁴ |
| 40.0 | 1.0 | 4.5 x 10⁻⁴ | 4.5 x 10⁻⁴ |
| 45.0 | 1.0 | 7.6 x 10⁻⁴ | 7.6 x 10⁻⁴ |
Determination of Activation Parameters
The activation energy (Eₐ) is determined using the Arrhenius equation:
ln(k) = -Eₐ/R * (1/T) + ln(A)
A plot of ln(k) versus 1/T (where T is in Kelvin) gives a straight line with a slope of -Eₐ/R.
| Parameter | Value | Units |
| Activation Energy (Eₐ) | 65.2 | kJ/mol |
| Pre-exponential Factor (A) | 8.1 x 10⁶ | M⁻¹s⁻¹ |
| Enthalpy of Activation (ΔH‡) | 62.6 | kJ/mol |
| Entropy of Activation (ΔS‡) | -125.4 | J/mol·K |
The highly negative entropy of activation is characteristic of a Diels-Alder reaction, reflecting the loss of translational and rotational freedom as two molecules combine to form a single, highly ordered transition state.
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The Diels-Alder reaction of cyclopentadiene and methyl acrylate (left),... ResearchGate. [Link]
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Renewable Solvents for Diels–Alder/Cheletropic Reaction Sequences: Preparation of Pentaphenylbenzene and 1,2,4-Triphenyltriphenylene. MDPI. [Link]
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Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals. Royal Society of Chemistry Publishing. [Link]
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A rationalization of the solvent effect on the Diels–Alder reaction in ionic liquids using multiparameter linear solvation energy relationships. Royal Society of Chemistry Publishing. [Link]
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Introduction: The Promise of Ionic Liquids in Nanomaterial Synthesis
An In-Depth Guide to Nanoparticle Synthesis in 1-Butylpyridinium Triflate
In the rapidly advancing field of nanotechnology, the choice of solvent is a critical parameter that dictates the size, shape, stability, and functionality of the resulting nanoparticles.[1] Traditional volatile organic solvents often pose environmental and safety risks and may require additional stabilizing agents or surfactants to prevent nanoparticle aggregation.[2] Ionic liquids (ILs), defined as salts with melting points below 100°C, have emerged as a compelling class of "designer solvents" for nanomaterial synthesis.[3][4] Their unique properties, including negligible vapor pressure, high thermal stability, wide electrochemical windows, and tunable solvating capabilities, make them not only greener alternatives but also active participants in the nanoparticle formation process.[4][5][6]
This guide focuses on a specific pyridinium-based ionic liquid, This compound ([BuPy][OTf]) , as a versatile and effective medium for the synthesis of various metallic and metal oxide nanoparticles. We will explore the fundamental principles governing nanoparticle stabilization in this medium and provide detailed, field-tested protocols for researchers, scientists, and drug development professionals.
Physicochemical Properties of this compound
Understanding the properties of the medium is paramount to controlling the synthesis process. This compound is a room-temperature ionic liquid composed of a 1-butylpyridinium cation and a trifluoromethanesulfonate (triflate) anion.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₄F₃NO₃S | [7][8] |
| Molecular Weight | 285.29 g/mol | [7] |
| Appearance | Clear, nearly colorless liquid | [9] |
| Density | ~1.28 g/cm³ (at 25 °C) | [10] |
| Viscosity | ~117 cP (at 25 °C) | [10] |
| Melting Point | Below Room Temperature | [10] |
The moderate viscosity of [BuPy][OTf] can suppress the thermal movement of nanoparticles, minimizing the probability of aggregation and contributing to kinetic stability.[11] Its ability to dissolve a wide range of metal precursors is a key advantage for initiating the synthesis process.[3]
The Mechanism: How [BuPy][OTf] Stabilizes Nanoparticles
Unlike conventional solvents where surfactants are a necessity, many ionic liquids can independently prevent nanoparticle coalescence.[5] The stabilization mechanism in ILs is a complex interplay of forces, primarily attributed to a combination of electrostatic and steric effects, often termed "electrosteric stabilization".[2][11][12]
-
Formation of a Solvation Shell: The ions of [BuPy][OTf] form ordered, alternating layers around the nascent nanoparticle surface.[5][13] This layered structure is a result of charge alternation, creating a robust solvation shell.[5]
-
Electrostatic Repulsion: The outermost layer of this ionic shell imparts a net charge to the nanoparticle surface, leading to repulsive electrostatic forces between adjacent particles, as described by DLVO theory.[2] This prevents them from approaching one another.
-
Steric Hindrance: The bulky butyl group on the pyridinium cation and the triflate anion provide a significant steric barrier.[2] As two nanoparticles approach, the compression or interpenetration of these bulky ionic layers creates a strong repulsive force, physically hindering aggregation.[11]
-
Domain Segregation: The structure of the ionic liquid itself, with its polar (ionic headgroups) and apolar (butyl chains) domains, can create energy barriers that nanoparticles must overcome to aggregate.[5][13] This segregation leads to a more structured and long-range organization of the solvation shell, enhancing kinetic stability.[5][13]
Caption: Electrosteric stabilization mechanism of a nanoparticle in [BuPy][OTf].
Application Protocol 1: Synthesis of Gold Nanoparticles (AuNPs)
This protocol describes the chemical reduction of a gold precursor in [BuPy][OTf] to form stable, spherical gold nanoparticles. This method is adapted from established procedures for AuNP synthesis.[14][15]
A. Materials and Equipment
-
Ionic Liquid: this compound ([BuPy][OTf]), >99% purity
-
Gold Precursor: Tetrachloroauric acid (HAuCl₄·3H₂O)
-
Reducing Agent: Sodium borohydride (NaBH₄)
-
Solvents: Ethanol, Deionized water
-
Equipment: Magnetic stirrer with heating, reaction vials, centrifuge, UV-Vis spectrophotometer, Transmission Electron Microscope (TEM)
B. Experimental Workflow
Caption: General workflow for the synthesis of Gold Nanoparticles (AuNPs).
C. Step-by-Step Procedure
-
Precursor Preparation: In a 20 mL glass vial, add 5 mL of this compound. Dissolve 10 mg of HAuCl₄·3H₂O in the ionic liquid. Stir at room temperature for 15 minutes until a clear, yellow solution is formed.
-
Reducing Agent Preparation: Prepare a fresh 0.1 M solution of NaBH₄ in ice-cold deionized water.
-
Reduction: While vigorously stirring the gold precursor solution, add 200 µL of the NaBH₄ solution dropwise.
-
Reaction: Continue stirring for 2 hours at room temperature. A color change from yellow to a deep red or burgundy indicates the formation of gold nanoparticles.
-
Isolation: Add 15 mL of ethanol to the vial to precipitate the nanoparticles. The solution should become cloudy.
-
Centrifugation: Centrifuge the suspension at 8,000 rpm for 20 minutes. A small, dark pellet of AuNPs should form at the bottom.
-
Washing: Carefully decant the supernatant. Resuspend the pellet in 10 mL of ethanol and centrifuge again. Repeat this washing step twice more to ensure the complete removal of the ionic liquid.
-
Final Product: After the final wash, resuspend the AuNP pellet in the desired solvent (e.g., deionized water or ethanol) for storage and characterization.
D. Characterization and Expected Results
-
UV-Vis Spectroscopy: A characteristic Surface Plasmon Resonance (SPR) peak should be observed between 520-540 nm, confirming the presence of spherical AuNPs.
-
Transmission Electron Microscopy (TEM): TEM analysis is expected to show spherical, monodisperse nanoparticles with an average diameter in the range of 5-15 nm.
Application Protocol 2: Synthesis of Silver Nanoparticles (AgNPs)
This protocol outlines a similar chemical reduction method for producing silver nanoparticles, known for their potent antimicrobial properties.[16][17]
A. Materials and Equipment
-
Ionic Liquid: this compound ([BuPy][OTf]), >99% purity
-
Silver Precursor: Silver nitrate (AgNO₃)
-
Reducing Agent: Sodium borohydride (NaBH₄)
-
Solvents: Ethanol, Deionized water
-
Equipment: Magnetic stirrer, reaction vials, centrifuge, UV-Vis spectrophotometer, TEM.
B. Step-by-Step Procedure
-
Precursor Preparation: Dissolve 8.5 mg of AgNO₃ in 5 mL of [BuPy][OTf] in a glass vial. Stir until the solid is fully dissolved.
-
Reduction: While stirring vigorously, add 300 µL of a freshly prepared, ice-cold 0.1 M NaBH₄ solution dropwise.
-
Reaction: Stir the mixture for 1 hour at room temperature. A color change to yellowish-brown is indicative of AgNP formation.
-
Isolation and Washing: Follow the same isolation and washing procedure as described for AuNPs (Protocol 1, steps 5-7).
-
Final Product: Resuspend the final AgNP pellet in deionized water. Store in a dark container to prevent photo-oxidation.
C. Characterization and Expected Results
-
UV-Vis Spectroscopy: An SPR peak for spherical AgNPs is expected in the range of 400-430 nm.[16]
-
TEM: Analysis should reveal spherical nanoparticles with an average diameter of 10-25 nm.[17]
Application Protocol 3: Synthesis of Zinc Oxide (ZnO) Nanoparticles
This protocol demonstrates the synthesis of metal oxide nanoparticles using a precipitation and subsequent calcination method, where the ionic liquid acts as a template or morphology-directing agent.[19][20]
A. Materials and Equipment
-
Ionic Liquid: this compound ([BuPy][OTf]), >99% purity
-
Zinc Precursor: Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
Precipitating Agent: Sodium hydroxide (NaOH)
-
Solvents: Deionized water, Ethanol
-
Equipment: Magnetic stirrer with heating, centrifuge, tube furnace or muffle furnace, X-ray Diffractometer (XRD), Scanning Electron Microscope (SEM).
B. Step-by-Step Procedure
-
Precursor Preparation: Dissolve 0.3 M of zinc nitrate in a solution containing 98% deionized water and 2% (by volume) [BuPy][OTf]. Stir until a clear solution is formed.[19]
-
Causality Note: The IL is used in a smaller quantity here, acting as a structure-directing agent rather than the bulk solvent. Its interaction with the zinc precursor influences the crystal growth during precipitation.[20]
-
-
Precipitation: While stirring vigorously, slowly add a 0.6 M aqueous solution of NaOH dropwise until the pH reaches ~10. A white precipitate of zinc hydroxide (Zn(OH)₂) will form.
-
Aging: Continue stirring the suspension for 2 hours at 60°C to allow the precipitate to age.
-
Isolation and Washing: Centrifuge the suspension at 5,000 rpm for 15 minutes. Decant the supernatant and wash the white pellet repeatedly with deionized water and then ethanol to remove residual ions and the IL.[19]
-
Drying: Dry the cleaned Zn(OH)₂ precursor in an oven at 80°C for 12 hours.
-
Calcination: Transfer the dried white powder to a ceramic crucible and heat it in a furnace at 400°C for 2 hours. This thermal treatment converts Zn(OH)₂ to crystalline ZnO nanoparticles.[6]
-
Final Product: Allow the furnace to cool to room temperature before collecting the fine, white ZnO nanoparticle powder.
C. Characterization and Expected Results
-
X-ray Diffraction (XRD): The XRD pattern should confirm the formation of a crystalline hexagonal wurtzite structure for ZnO.[19]
-
Scanning Electron Microscopy (SEM): SEM images are expected to show the morphology of the ZnO nanoparticles, which can range from spherical to rod-like depending on the precise synthesis conditions.[21]
Safety and Handling
While ionic liquids like this compound are non-volatile, direct contact should be avoided.
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[22]
-
Handle the substance in a well-ventilated area or a fume hood.
-
In case of skin or eye contact, rinse immediately and thoroughly with water.[22] Although not fully tested, assume the substance may cause skin and eye irritation.[22]
-
Consult the Safety Data Sheet (SDS) for complete handling and disposal information.[22][23]
Conclusion
This compound serves as an excellent and highly versatile medium for the controlled synthesis of a variety of nanoparticles. Its inherent ability to act as both a solvent and a stabilizer simplifies synthesis protocols by often eliminating the need for additional capping agents. The unique electrosteric stabilization mechanism it provides leads to the formation of stable, well-dispersed colloidal suspensions. The protocols provided herein offer a robust starting point for researchers to explore the vast potential of ionic liquids in designing the next generation of advanced nanomaterials for applications ranging from catalysis to nanomedicine.
References
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-
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Nanoparticles in ionic liquids: interactions and organization. Royal Society of Chemistry. [Link]
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Concepts for the Stabilization of Metal Nanoparticles in Ionic Liquids. ResearchGate. [Link]
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Electrochemical Synthesis of Unique Nanomaterials in Ionic Liquids. MDPI. [Link]
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How Domain Segregation in Ionic Liquids Stabilizes Nanoparticles and Establishes Long-Range Ordering A Computational Study. ACS Nano. [Link]
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Ionic liquids for synthesis of nanoparticles (A review). ResearchGate. [Link]
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Concepts for the Stabilization of Metal Nanoparticles in Ionic Liquids. SciSpace. [Link]
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Metal Oxide Nanoparticles Synthesized in Ionic Liquids: Characterization and Photodegradation of Methyl Orange. National Institutes of Health (NIH). [Link]
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Nanomaterial Synthesis in Ionic Liquids and Their Use on the Photocatalytic Degradation of Emerging Pollutants. MDPI. [Link]
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Stabilization of mono- and bimetallic nanoparticles in ionic liquids. TechConnect Briefs. [Link]
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Metal Oxide Nanoparticles Synthesized in Ionic Liquids: Characterization and Photodegradation of Methyl Orange. ACS Omega. [Link]
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1-Butyl-3-methylpyridinium triflate, 99%. RoCo Global. [Link]
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Synthesis and Characterization of Ultra-Small Gold Nanoparticles in the Ionic Liquid 1-Ethyl-3-methylimidazolium Dicyanamide. OPUS. [Link]
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Synthesis and Dissolution of Metal Oxides in Ionic Liquids and Deep Eutectic Solvents. MDPI. [Link]
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EFFECT OF IONIC LIQUIDS IN NANOPARTICLE SYNTHESIS: INTERACTION AND ORGANIZATION. IIP Series. [Link]
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Preparation of metal oxide nanoparticles in ionic liquid medium. ResearchGate. [Link]
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Ionic Liquid-Assisted Synthesis of Nickel Oxide Magnetic Nanoparticles. Asian Journal of Chemistry. [Link]
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Synthesis and Characterization of Pt(0) Nanoparticles in Imidazolium Ionic Liquids. The Journal of Physical Chemistry B. [Link]
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The Role of Ionic Liquids in Advanced Material Science. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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This compound. PubChem. [Link]
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A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties. MDPI. [Link]
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Synthesis of Silver Nanoparticles V.2. Protocols.io. [Link]
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Synthesis of Silver Nanoparticles V.1. Protocols.io. [Link]
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This compound, >99%. RoCo Global. [Link]
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Anion Influence on Thermophysical Properties of Ionic Liquids: 1-Butylpyridinium Tetrafluoroborate and this compound. Journal of Physical Chemistry B. [Link]
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Protocol for synthesis of spherical silver nanoparticles with stable optical properties and characterization by transmission electron microscopy. STAR Protocols. [Link]
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Gold Nanoparticles: Preparation, Properties, and Applications in Bionanotechnology. National Institutes of Health (NIH). [Link]
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Sustainable Bottom-Up Synthesis of Anisotropic Gold Nanoparticles. D-Scholarship@Pitt. [Link]
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Synthesis of Metal Nanoparticles and Metal Fluoride Nanoparticles from Metal Amidinate Precursors in 1-Butyl-3-Methylimidazolium Ionic Liquids and Propylene Carbonate. ResearchGate. [Link]
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Lecture 02: Synthesis Of Gold Nanoparticles. YouTube. [Link]
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Methods to Synthesize Ultrasmall AuNPs. Encyclopedia.pub. [Link]
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Gold Nanoparticle Synthesis. University of California, Davis. [Link]
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Synthesis of Stable Silver Nanoparticles with Antimicrobial Activities in Room-temperature Ionic Liquids. ResearchGate. [Link]
-
Green Synthesis of Silver Nanoparticles (AgNPs), Structural Characterization, and their Antibacterial Potential. National Institutes of Health (NIH). [Link]
-
A Comprehensive Review on the Synthesis, Characterization, and Biomedical Application of Platinum Nanoparticles. MDPI. [Link]
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A review on safer means of nanoparticle synthesis by exploring the prolific marine ecosystem as a new thrust area in nanopharmaceutics. ResearchGate. [Link]
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Nanoparticle and Nanostructure Synthesis and Controlled Growth Methods. MDPI. [Link]
-
Green Synthesis of Nanomaterials. MDPI. [Link]
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Troubleshooting & Optimization
purification methods for 1-butylpyridinium triflate to remove impurities
Welcome to the technical support center for the purification of 1-butylpyridinium triflate ([BPy][OTf]). This guide is designed for researchers, scientists, and drug development professionals who require high-purity [BPy][OTf] for their experiments. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the purification of this ionic liquid.
Introduction: The Importance of Purity in Ionic Liquid Chemistry
This compound is a versatile ionic liquid with applications in organic synthesis, electrochemistry, and catalysis.[1][2] The purity of [BPy][OTf] is paramount, as even trace impurities can significantly impact reaction kinetics, electrochemical performance, and product yields. Common impurities include residual starting materials (e.g., pyridine, 1-bromobutane), halide ions from precursor salts, water, and colored byproducts formed during synthesis.[3][4] This guide provides a systematic approach to identifying and removing these impurities to achieve the desired level of purity for your specific application.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.
My this compound is colored (yellow to brown). How can I remove the color?
-
Probable Cause: Colored impurities are often charged, polar species that can arise from side reactions during synthesis or degradation of the starting materials.[5] For pyridinium-based ionic liquids, these can include various organic byproducts.[4]
-
Solution: Treatment with activated carbon is a highly effective method for removing colored impurities.[6][7] The porous structure of activated carbon provides a large surface area for the adsorption of these chromophores.
Step-by-Step Protocol for Activated Carbon Treatment:
-
Dissolve the colored this compound in a minimal amount of a suitable solvent, such as acetone or isopropanol.
-
Add 1-5% (w/w) of activated carbon to the solution. The exact amount may need to be optimized based on the intensity of the color.
-
Stir the suspension at room temperature for 2-4 hours. For more persistent coloration, gentle heating (40-50 °C) can be applied, but be mindful of the solvent's boiling point.
-
Remove the activated carbon by filtration through a pad of Celite® or a syringe filter (0.22 µm). It is crucial to ensure all fine carbon particles are removed.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the decolorized ionic liquid.
DOT Diagram: Activated Carbon Treatment Workflow
Caption: Workflow for the decolorization of this compound using activated carbon.
-
After purification, my NMR spectrum still shows residual solvent peaks. How can I remove them?
-
Probable Cause: Ionic liquids, due to their low volatility and often high viscosity, can trap residual solvent molecules within their structure.
-
Solution: High-vacuum drying is the most effective method for removing volatile organic solvents.
Step-by-Step Protocol for High-Vacuum Drying:
-
Place the this compound in a round-bottom flask.
-
Connect the flask to a high-vacuum line (<0.1 mbar).
-
Gently heat the ionic liquid to 60-80 °C while stirring. This reduces the viscosity and facilitates the release of trapped solvent molecules.
-
Continue drying for several hours, or until the solvent peaks are no longer visible in the ¹H NMR spectrum.
-
My this compound has a high water content. How can I dry it effectively?
-
Probable Cause: this compound is hygroscopic and will readily absorb moisture from the atmosphere.
-
Solution: For significant amounts of water, a combination of azeotropic distillation followed by high-vacuum drying is recommended. For trace amounts, high-vacuum drying alone is usually sufficient. Karl Fischer titration is the gold standard for accurately determining water content.[8][9][10][11][12][13]
Step-by-Step Protocol for Drying:
-
Azeotropic Distillation (for high water content):
-
Dissolve the wet ionic liquid in toluene.
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove the water-toluene azeotrope.
-
Once all the water has been removed, distill off the toluene under reduced pressure.
-
-
High-Vacuum Drying: Follow the protocol described in the previous question for removing residual solvents.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available this compound?
A1: The most common impurities are:
-
Water: Due to its hygroscopic nature.
-
Halides (e.g., bromide): From the precursor salt (e.g., 1-butylpyridinium bromide) used in the anion exchange reaction.
-
Residual Solvents: From the synthesis and purification process.
-
Unreacted Starting Materials: Such as pyridine and 1-bromobutane.
-
Colored Byproducts: Formed during the synthesis.
Q2: How can I determine the purity of my this compound?
A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Quantitative ¹H NMR (qNMR): To determine the molar purity and identify organic impurities.[3][13][14][15][16]
-
Karl Fischer Titration: For accurate quantification of water content.[8][9][10][11][12][13]
-
Ion Chromatography: To quantify halide and other inorganic anion impurities.
-
Thermogravimetric Analysis (TGA): To assess thermal stability and identify volatile impurities.[7][17]
Q3: Can I use recrystallization to purify this compound?
A3: Yes, recrystallization can be an effective method for purifying this compound, especially for removing solid impurities. The choice of solvent is critical. A good recrystallization solvent should dissolve the ionic liquid at an elevated temperature but have low solubility at room temperature or below.
General Protocol for Recrystallization:
-
Dissolve the impure [BPy][OTf] in a minimal amount of a hot solvent (e.g., a mixture of isopropanol and diethyl ether).
-
Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under high vacuum.
Q4: What is the best way to store purified this compound?
A4: Due to its hygroscopic nature, purified this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a desiccator to prevent moisture absorption.
Advanced Purification and Characterization
For applications requiring ultra-high purity, a combination of the methods described above may be necessary. A typical purification workflow might involve:
-
Solvent Extraction: To remove water-soluble or organic-soluble impurities.
-
Activated Carbon Treatment: To remove colored impurities.
-
Recrystallization: To achieve high crystalline purity.
-
High-Vacuum Drying: To remove residual solvents and water.
DOT Diagram: Comprehensive Purification Workflow
Caption: A multi-step workflow for achieving high-purity this compound.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 285.29 g/mol | [6][18] |
| Melting Point | 36 °C | [5] |
| Density (25 °C) | ~1.28 g/cm³ | [19] |
| Viscosity (25 °C) | ~117 cP | [19] |
Solubility of this compound in Common Solvents (Qualitative at Room Temperature)
| Solvent | Solubility |
| Water | Soluble |
| Acetone | Soluble |
| Acetonitrile | Soluble |
| Dichloromethane | Soluble |
| Isopropanol | Soluble |
| Toluene | Sparingly Soluble |
| Diethyl Ether | Sparingly Soluble |
| Hexane | Insoluble |
Note: This table provides general solubility information. For precise recrystallization or extraction protocols, it is recommended to perform small-scale solubility tests.
References
-
Hiyka. (n.d.). Moisture Determination via Karl-Fischer Titration - Ionic Liquids. Retrieved from [Link]
-
RoCo Global. (n.d.). 1-Butyl-3-methylpyridinium triflate, 99%. Retrieved from [Link]
- Majireck, M. M., et al. (2024). Preparation of 2-Chloro-1-(1-ethoxyvinyl)
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Karl Fischer Titration Guide to Water Determination. Retrieved from [Link]
-
Wellesley College. (n.d.). Lab 1-Recrystallization Lab. Retrieved from [Link]
- Zhang, J., et al. (2018). Recovery and purification of ionic liquids from solutions: a review. RSC Advances, 8(65), 37356-37373.
-
Japanese Pharmacopoeia. (n.d.). Water Determination (Karl Fischer Method). Retrieved from [Link]
-
KEM. (n.d.). Principles of Karl Fischer Moisture Measurement. Retrieved from [Link]
-
Pauli, G. F., et al. (n.d.). Purity by Absolute qNMR Instructions. Retrieved from [Link]
- Georg, G. I. (2020). Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 63(10), 5029-5030.
- Malz, F., & Jancke, H. (2005). Determination of standard sample purity using the high-precision H-1-NMR process. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823.
-
Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]
-
RoCo Global. (n.d.). This compound, >99%. Retrieved from [Link]
- Bendová, M., et al. (2023). Calorimetric and Crystallographic Phase-Behavior Study of Selected 1-Butylpyridinium Ionic Liquids. Crystal Growth & Design, 23(7), 5221-5235.
- Kłoss, P., et al. (2020). A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties. Molecules, 25(18), 4243.
- Neves, C. M. S. S., et al. (2017). Enhancing the adsorption of ionic liquids onto activated carbon by the addition of inorganic salts. PLoS ONE, 12(10), e0185963.
- Miura, T., et al. (2020). Collaborative Study to Validate Purity Determination by 1 H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Chemical and Pharmaceutical Bulletin, 68(9), 836-843.
-
RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. Retrieved from [Link]
-
Organic Syntheses. (n.d.). n-fluoropyridinium triflate. Retrieved from [Link]
-
MicroChemicals. (n.d.). Solvents and solubilities. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyridinium Ionic Liquids. Retrieved from [Link]
- Cipta, O., et al. (2021). Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system. RSC Advances, 11(23), 13963-13972.
Sources
- 1. 1-Butyl-3-methylpyridinium triflate, >98% | IoLiTec [iolitec.de]
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- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
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- 8. hiyka.com [hiyka.com]
- 9. mt.com [mt.com]
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- 12. Principles of Karl Fischer Moisture Measurement|Karl Fischer Titrator|Product|HIRANUMA Co., Ltd. [hiranuma.com]
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- 19. mdpi.com [mdpi.com]
Technical Support Center: 1-Butylpyridinium Triflate ([BPy][OTf])
Welcome to the technical support center for 1-butylpyridinium triflate ([BPy][OTf]). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this ionic liquid. My aim is to combine established scientific principles with practical, field-proven insights to ensure the integrity and success of your work.
Frequently Asked Questions (FAQs)
Q1: I've just received my batch of this compound. What are the initial quality control checks I should perform?
A1: Before using a new batch of [BPy][OTf], it's crucial to verify its identity and purity. The most critical initial check is to determine the water content, as even small amounts of water can significantly alter its physicochemical properties.[1][2][3][4][5][6]
-
Water Content: The gold standard for measuring water content in ionic liquids is the Karl Fischer titration.[2][7][8][9][10][11][12] For most applications, the water content should be below 100 ppm. If your experiment is particularly sensitive to water, you may need to dry the ionic liquid further.
-
Purity (NMR Spectroscopy): A quick ¹H and ¹⁹F NMR spectrum will confirm the structure of the cation and anion and can help identify any residual solvents from the synthesis, such as acetone or ethyl acetate. The synthesis of this compound can be achieved through various methods, including anion exchange or a direct reaction involving trimethylsilyl triflate, and byproducts may vary depending on the synthetic route.[13]
-
Appearance: Visually inspect the ionic liquid. It should be a clear, colorless to pale yellow liquid at room temperature. The melting point is reported to be around 36 °C.[14] Any significant color deviation or the presence of solid precipitates could indicate degradation or impurities.
Q2: My experimental results are inconsistent. Could water content in the this compound be the culprit?
A2: Absolutely. Water is a common source of variability in experiments involving ionic liquids. Due to their hygroscopic nature, many ionic liquids can absorb atmospheric moisture, which can significantly impact their properties.[2][15]
Here’s a breakdown of how water can affect key properties of [BPy][OTf]:
-
Viscosity: The presence of water will decrease the viscosity of the ionic liquid. Water molecules can disrupt the intermolecular forces and the coulombic interactions between the pyridinium cation and the triflate anion, leading to a more fluid system.
-
Ionic Conductivity: Generally, a small amount of water will increase the ionic conductivity.[1][16] This is due to two main factors: the decrease in viscosity allows for greater ion mobility, and the water molecules themselves can contribute to charge transport. However, at very high water concentrations, the conductivity may decrease due to the dilution of charge carriers.[17][18]
-
Density: The density of the ionic liquid will likely decrease with the addition of water, as water is less dense than [BPy][OTf].
-
Electrochemical Window: Water can narrow the electrochemical window of the ionic liquid, which is a critical parameter for electrochemical applications.
The following table illustrates the expected qualitative effect of increasing water content on the key properties of this compound.
| Property | Effect of Increasing Water Content | Rationale |
| Viscosity | Decreases | Disruption of intermolecular forces and coulombic interactions between ions. |
| Ionic Conductivity | Increases (at low concentrations) | Decreased viscosity enhances ion mobility; water can participate in charge transport. |
| Density | Decreases | Water is less dense than the ionic liquid. |
| Thermal Stability | May Decrease | Water can facilitate decomposition pathways at lower temperatures. |
Q3: What is the best way to dry this compound and maintain its dryness during an experiment?
A3: Proper drying and handling are essential for obtaining reproducible results.
-
Drying Procedure: The most effective method for drying ionic liquids is to use a high-vacuum line (Schlenk line) or a vacuum oven. Heat the ionic liquid to a moderate temperature (e.g., 60-80 °C) under high vacuum (e.g., <0.1 mbar) for several hours (typically 12-24 hours).[3][4][5][6] It is crucial to use a cold trap (e.g., liquid nitrogen) to collect the removed water and prevent it from damaging the vacuum pump.
-
Maintaining Dryness: Once dried, the ionic liquid should be handled in an inert atmosphere, such as a glovebox filled with argon or nitrogen. If a glovebox is not available, use Schlenk techniques to minimize exposure to air. Always use dry glassware and syringes for handling.
Troubleshooting Guides
Issue 1: Unexpectedly low viscosity in my this compound.
| Possible Cause | Troubleshooting Step |
| High Water Content | 1. Quantify the water content using Karl Fischer titration. 2. If the water content is above your experimental tolerance, dry the ionic liquid under high vacuum with gentle heating as described in Q3. |
| Presence of Residual Solvents | 1. Analyze the ionic liquid using ¹H NMR to check for characteristic peaks of common solvents (e.g., acetone, ethyl acetate). 2. If solvents are present, attempt to remove them by drying under high vacuum for an extended period. Note that high-boiling point solvents may be difficult to remove completely. |
| Incorrect Product | 1. Confirm the identity of the ionic liquid using NMR spectroscopy and compare the spectra to a known reference. |
Issue 2: Ionic conductivity measurements are higher than expected and not reproducible.
| Possible Cause | Troubleshooting Step |
| Water Absorption During Measurement | 1. Ensure your conductivity measurement setup is in a controlled, dry environment (e.g., a glovebox or a desiccator). 2. Minimize the exposure time of the sample to the atmosphere before and during the measurement.[1] |
| Temperature Fluctuations | 1. Ionic conductivity is highly dependent on temperature.[1] Use a calibrated thermostat or a temperature-controlled stage to maintain a constant and accurate temperature during the measurement. |
| Impure Sample | 1. Halide impurities from the synthesis can significantly increase conductivity. Check for halide content using a method like ion chromatography. 2. If significant halide contamination is found, purification of the ionic liquid may be necessary. |
Experimental Protocols
Protocol 1: Determination of Water Content by Karl Fischer Titration
This protocol outlines the standard procedure for quantifying the water content in this compound.
Materials:
-
Karl Fischer titrator (coulometric or volumetric)
-
Anhydrous methanol or a specialized Karl Fischer solvent
-
Gastight syringe
-
This compound sample
Procedure:
-
Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration cell is dry and the reagent is fresh.
-
Solvent Blank: Run a blank titration with the anhydrous solvent to determine the background water level.
-
Sample Preparation: In a dry environment (e.g., a glovebox), draw a known mass or volume of the this compound into a gastight syringe.
-
Sample Injection: Inject the sample into the titration cell.
-
Titration: Start the titration. The instrument will automatically determine the amount of water in the sample.
-
Calculation: The water content is typically reported in parts per million (ppm) or weight percent (wt%).
Causality Behind Experimental Choices:
-
Karl Fischer Titration: This method is highly specific and sensitive to water, making it the most reliable technique for this purpose.[2][7][8][9][10][11][12]
-
Gastight Syringe: Prevents the sample from absorbing atmospheric moisture during transfer.
-
Anhydrous Solvent: A dry solvent is crucial to avoid artificially inflating the water content measurement. Some ionic liquids may not be fully soluble in methanol, in which case specialized commercial solvents for Karl Fischer titration of ionic liquids are recommended.[8][9]
Protocol 2: Measurement of Dynamic Viscosity
This protocol describes how to measure the dynamic viscosity of this compound as a function of temperature.
Materials:
-
Rheometer (cone-and-plate or parallel-plate geometry) or a viscometer (e.g., Ubbelohde-type capillary viscometer).[19][20]
-
Temperature-controlled stage or water bath.
-
This compound sample.
Procedure:
-
Instrument Calibration: Calibrate the rheometer or viscometer using a standard viscosity fluid at the desired temperatures.
-
Sample Loading: Place a small amount of the dried this compound onto the rheometer stage or into the viscometer.
-
Temperature Equilibration: Allow the sample to equilibrate at the target temperature for a sufficient amount of time (e.g., 10-15 minutes).
-
Measurement:
-
Rheometer: Perform a shear rate sweep to ensure the ionic liquid exhibits Newtonian behavior (viscosity is independent of shear rate). Then, measure the viscosity at a constant shear rate.
-
Capillary Viscometer: Measure the flow time of the liquid through the capillary.
-
-
Data Analysis:
-
Rheometer: The instrument software will directly provide the dynamic viscosity.
-
Capillary Viscometer: Calculate the kinematic viscosity from the flow time and the viscometer constant. Then, calculate the dynamic viscosity by multiplying the kinematic viscosity by the density of the ionic liquid at that temperature.
-
-
Repeat: Repeat the measurement at different temperatures to obtain a viscosity-temperature profile.
Causality Behind Experimental Choices:
-
Temperature Control: The viscosity of ionic liquids is highly sensitive to temperature changes.[21][22] Precise temperature control is essential for accurate and reproducible measurements.
-
Shear Rate Sweep: This is important to confirm that the fluid is Newtonian, which simplifies the interpretation of the viscosity data.
Protocol 3: Measurement of Ionic Conductivity
This protocol details the measurement of the ionic conductivity of this compound.
Materials:
-
Conductivity meter with a conductivity cell.
-
Temperature-controlled bath or chamber.
-
This compound sample.
-
Standard potassium chloride (KCl) solutions for calibration.
Procedure:
-
Cell Calibration: Calibrate the conductivity cell using standard KCl solutions of known conductivity. This will determine the cell constant.
-
Sample Loading: Rinse the conductivity cell with a small amount of the dried this compound and then fill the cell with the sample.
-
Temperature Equilibration: Immerse the cell in a temperature-controlled bath and allow the sample to reach thermal equilibrium.
-
Measurement: Measure the resistance or conductance of the sample using the conductivity meter.
-
Data Analysis: Calculate the ionic conductivity (σ) using the following formula: σ = G * (L/A), where G is the measured conductance and (L/A) is the cell constant.
-
Repeat: Repeat the measurements at different temperatures.
Causality Behind Experimental Choices:
-
Cell Calibration: The cell constant can vary slightly between measurements, so calibration with a known standard is necessary for accurate results.
-
Inert Atmosphere: As with other measurements, minimizing exposure to atmospheric moisture is crucial for accurate conductivity readings.[1]
Visualizations
Experimental Workflow for Characterizing [BPy][OTf]
Caption: Workflow for the preparation and analysis of this compound.
Logical Relationship of Water Content and Physicochemical Properties
Caption: Influence of water on the properties of [BPy][OTf].
References
- Systematic Study on the Viscosity of Ionic Liquids: Measurement and Prediction. (n.d.). American Chemical Society.
- Moisture Determination via Karl-Fischer Titration - Ionic Liquids. (n.d.). Hiyka.
- Application Sheet - Solvents Karl-Fischer Titration. (n.d.). Iolitec.
- Electrolytic Conductivity Measurements for Ten Ionic Liquids. (2025, September 30). Data.gov.
- Ionic liquids for Karl-Fischer titration. (n.d.). IoLiTec.
- Viscosity of Ionic Liquids: Application of the Eyring's Theory and a Committee Machine Intelligent System. (n.d.). National Institutes of Health.
- Ionic liquids for Karl-Fischer titration. (n.d.). IoLiTec.
- Viscosity Measurements on Ionic Liquids: A Cautionary Tale. (2014, October 1). Semantic Scholar.
- The Electrical Conductivity of Ionic Liquids: Numerical and Analytical Machine Learning Approaches. (n.d.). MDPI.
- Densities and Viscosities of Ionic Liquid with Organic Solvents. (2025, October 15). ResearchGate.
- Viscosity, Conductivity, and Electrochemical Property of Dicyanamide Ionic Liquids. (2018, March 14). Frontiers.
- How is the electrical conductivity of ionic liquids in comparison... (n.d.). ECHEMI.
- The ionic conductivity of various ionic liquids as a function of weight... (n.d.). ResearchGate.
- In Situ Determination of the Water Content of Ionic Liquids. (2018, April 12). ResearchGate.
- Water sorption by ionic liquids. (n.d.). ScienceDirect.
- Utilizing Water Activity as a Simple Measure to Understand Hydrophobicity in Ionic Liquids. (2019, March 4). Frontiers.
- Probing the Interactions between Ionic Liquids and Water: Experimental and Quantum Chemical Approach. (2014, January 27). ACS Publications.
- Identifying High Ionic Conductivity Compositions of Ionic Liquid Electrolytes Using Features of the Solvation Environment. (n.d.). Journal of Chemical Theory and Computation.
- How do you make sure there is water in your Ionic Liquid? (2015, April 16). ResearchGate.
- Water Determination By Karl Fischer Titration. (n.d.). ResearchGate.
- Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide. (n.d.). National Institutes of Health.
- Thermophysical Study of Pyridinium-Based Ionic Liquids Sharing Ions. (n.d.). National Institutes of Health.
- Thermophysical characterization of 1-ethylpyridinium triflate and comparison with similar ionic liquids. (n.d.). ResearchGate.
- A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties. (n.d.). National Institutes of Health.
- Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide. (2024, September 10). ACS Publications.
- Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluor. (2024, August 23). Universidad de Zaragoza.
- This compound. (n.d.). PubChem.
- 1-Butyl-3-methylpyridinium triflate, 99%. (n.d.). RoCo Global.
- Anion Influence on Thermophysical Properties of Ionic Liquids: 1-Butylpyridinium Tetrafluoroborate and this compound. (2016, February 24). figshare.
- This compound, >98%. (n.d.). IoLiTec.
- Anion influence on thermophysical properties of ionic liquids: 1-butylpyridinium tetrafluoroborate and this compound. (2010, March 18). PubMed.
Sources
- 1. echemi.com [echemi.com]
- 2. researchgate.net [researchgate.net]
- 3. Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermophysical Study of Pyridinium-Based Ionic Liquids Sharing Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. zaguan.unizar.es [zaguan.unizar.es]
- 7. hiyka.com [hiyka.com]
- 8. iolitec.de [iolitec.de]
- 9. Ionic liquids for Karl-Fischer titration | IoLiTec [iolitec.de]
- 10. Ionic liquids for Karl-Fischer titration | IoLiTec [iolitec.de]
- 11. ac1.hhu.de [ac1.hhu.de]
- 12. researchgate.net [researchgate.net]
- 13. A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound, >98% | IoLiTec [iolitec.de]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Viscosity of Ionic Liquids: Application of the Eyring’s Theory and a Committee Machine Intelligent System - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Viscosity, Conductivity, and Electrochemical Property of Dicyanamide Ionic Liquids [frontiersin.org]
optimizing reaction conditions in 1-butylpyridinium triflate for better yield
<Technical Support Center: Optimizing Reactions in 1-Butylpyridinium Triflate ([BPy]OTf)
Welcome to the technical support center for this compound ([BPy]OTf). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize chemical reactions using this versatile ionic liquid (IL). Here, we address common challenges in a direct question-and-answer format, grounded in established scientific principles and practical, field-proven insights.
Section 1: Troubleshooting Guide - Common Experimental Issues
This section addresses the most frequent obstacles encountered when using [BPy]OTf as a reaction medium. Each entry details the problem, explores the underlying causes, and provides a systematic approach to resolution.
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Low yield is a multifaceted problem that can often be traced back to the purity of the ionic liquid, suboptimal reaction parameters, or reactant incompatibility.
A1: Systematic Troubleshooting for Low Yields
-
Verify the Purity and Water Content of [BPy]OTf:
-
The Problem: Ionic liquids are notoriously hygroscopic, and residual water can drastically alter their physical properties and reactivity. [ 9, 20 ] Water can hydrolyze sensitive reagents, alter the polarity of the reaction medium, and interfere with catalytic cycles. [ 4, 12 ] Halide impurities from the synthesis (e.g., from precursor salts like 1-butylpyridinium bromide) can also poison catalysts.
-
Solution:
-
Drying: Before use, dry the [BPy]OTf under high vacuum (e.g., 70 Pa) at an elevated temperature (e.g., 333 K / 60 °C) for an extended period (12-24 hours) to remove water. [ 2, 3 ] The efficiency of drying can be monitored by Karl Fischer titration. [ 3 ]
-
Purity Analysis: Confirm purity using NMR spectroscopy. The absence of precursor signals is critical. Commercial [BPy]OTf should be sourced from reputable suppliers who provide a certificate of analysis. [ 2 ]
-
-
-
Optimize Reaction Temperature:
-
The Problem: Temperature affects reaction kinetics, reactant solubility, and the stability of both the IL and the reactants. While heating can increase reaction rates, excessive temperatures can lead to the decomposition of [BPy]OTf or thermally sensitive reagents, generating side products. [ 6 ] Pyridinium-based ILs, while generally stable, have a finite thermal window. [ 2 ]
-
Solution:
-
Incremental Optimization: Run a series of small-scale reactions across a temperature gradient (e.g., room temperature, 50 °C, 80 °C, 100 °C) to identify the optimal point where reaction rate is maximized without significant degradation. [ 22 ]
-
Literature Precedent: Consult literature for similar reaction classes in ionic liquids to establish a reasonable starting temperature range. For many cycloadditions, like the Diels-Alder reaction, moderate temperatures are often sufficient. [ 11 ]
-
-
-
Assess Reactant Solubility and Mixing:
-
The Problem: While [BPy]OTf is an excellent solvent for many organic compounds, poor solubility of one or more reactants can create a heterogeneous mixture, leading to slow and incomplete reactions. [ 3 ]
-
Solution:
-
Solubility Test: Before running the reaction, test the solubility of each reactant individually in [BPy]OTf at the intended reaction temperature.
-
Co-solvent: If a key reactant has low solubility, consider adding a small amount of a co-solvent. However, be aware that this will alter the unique properties of the ionic liquid.
-
Vigorous Stirring: Ensure efficient mechanical or magnetic stirring to maximize the interfacial area between phases if the system is heterogeneous.
-
-
-
Re-evaluate Stoichiometry and Reaction Time:
-
The Problem: The optimal stoichiometry may differ from conventional solvents due to the unique solvation environment of the IL. Reaction times may also need adjustment.
-
Solution:
-
Stoichiometric Screening: Screen different reactant ratios. For example, in a bimolecular reaction, try using a slight excess (1.1 to 1.5 equivalents) of one reactant.
-
Kinetic Monitoring: Monitor the reaction progress over time using techniques like thin-layer chromatography (TLC), gas chromatography (GC), or NMR of aliquots to determine the point of maximum conversion.
-
-
Below is a troubleshooting workflow to guide your optimization process.
Caption: Decision tree for selecting a product isolation method.
Section 2: Frequently Asked Questions (FAQs)
Q: Can I recycle and reuse the this compound? A: Yes, reusability is a key advantage of ionic liquids. After product extraction with an organic solvent, the IL phase can be washed with fresh solvent to remove any residual product. Subsequently, it must be thoroughly dried under high vacuum to remove the extraction solvent and any absorbed water before reuse. The IL's purity should be re-checked via NMR after several cycles to ensure no significant degradation has occurred.
Q: What is the typical thermal stability of [BPy]OTf? A: Pyridinium-based ionic liquids generally exhibit good thermal stability. [ 15 ] However, prolonged heating at very high temperatures can lead to decomposition. [ 6 ] It is recommended to consult the supplier's safety data sheet (SDS) for specific decomposition temperatures. As a general guideline, keeping reaction temperatures below 150 °C is advisable unless specific studies confirm its stability at higher temperatures.
Q: Does the triflate (OTf⁻) anion ever participate in the reaction? A: The triflate anion is known for being very weakly coordinating and generally non-reactive, which is one of its primary benefits. [ 7 ] However, under harsh conditions or with highly electrophilic species, its participation, while rare, cannot be entirely ruled out. For most standard organic transformations, it can be considered an inert spectator anion.
Section 3: Protocols and Data
Protocol 1: General Procedure for a Diels-Alder Reaction in [BPy]OTf
The Diels-Alder reaction is a classic example that benefits from the unique environment of ionic liquids, often showing enhanced rates and selectivities. [ 11, 29 ]
-
Preparation: Dry 1.0 mL of [BPy]OTf in a round-bottom flask under high vacuum at 60 °C for 12 hours.
-
Reagent Addition: Under an inert atmosphere (N₂ or Ar), add the diene (1.0 mmol) to the dried IL. Stir until dissolved.
-
Reaction Initiation: Add the dienophile (1.1 mmol, 1.1 equivalents) to the mixture.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring. Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the flask to room temperature.
-
Extraction: Add 5 mL of diethyl ether and stir for 20 minutes. Allow the layers to separate and collect the top ether layer. Repeat the extraction two more times.
-
Isolation: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography or recrystallization as needed. [ 17 ]
Data Table: Effect of Temperature on Diels-Alder Reaction Yield
This table summarizes typical results for the reaction between cyclopentadiene and methyl acrylate in [BPy]OTf, illustrating the importance of temperature optimization.
| Temperature (°C) | Reaction Time (h) | Conversion (%) | Endo/Exo Ratio | Notes |
| 25 | 12 | 65 | 92:8 | Reaction is slow at room temperature. |
| 50 | 4 | 95 | 90:10 | Significant rate increase with good selectivity. |
| 80 | 1.5 | >99 | 85:15 | Fast conversion, but selectivity slightly decreases. |
| 120 | 1 | >99 | 78:22 | Potential for side products increases. [ 11, 29 ] |
Data presented is illustrative and based on typical trends observed for Diels-Alder reactions in ionic liquids.
References
-
This compound | C10H14F3NO3S | CID 2734248. PubChem, National Institutes of Health. [Link]
-
Calorimetric and Crystallographic Phase-Behavior Study of Selected 1-Butylpyridinium Ionic Liquids. Crystal Growth & Design, ACS Publications. [Link]
-
Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide. Journal of Chemical & Engineering Data, ACS Publications. [Link]
-
Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide. PMC, National Institutes of Health. [Link]
-
This compound. Global Substance Registration System (GSRS). [Link]
-
Bipyridine complexes of E3+ (E = P, As, Sb, Bi): strong Lewis acids, sources of E(OTf)3 and synthons for EI and EV cations. PMC, PubMed Central. [Link]
-
A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties. MDPI. [Link]
-
Effect of water and ionic liquids on biomolecules. PMC, National Institutes of Health. [Link]
-
Ionic-Liquid-Mediated Extraction and Separation Processes for Bioactive Compounds: Past, Present, and Future Trends. Chemical Reviews, ACS Publications. [Link]
-
Thermodynamic and Kinetic Study of Diels–Alder Reaction between Furfuryl Alcohol and N-Hydroxymaleimides—An Assessment for Materials Application. PMC, National Institutes of Health. [Link]
-
Probing the Interactions between Ionic Liquids and Water: Experimental and Quantum Chemical Approach. ACS Publications. [Link]
-
Multi-Interactions in Ionic Liquids for Natural Product Extraction. MDPI. [Link]
-
Kinetic and Mechanistic Effects of Bipyridine (bpy) Substituent, Labile Ligand, and Brønsted Acid on Electrocatalytic CO2 Reduction by Re(bpy) Complexes. ResearchGate. [Link]
-
Bipyridine complexes of E3+ (E = P, As, Sb, Bi): strong Lewis acids, sources of E(OTf)3 and synthons for EI. RSC Publishing. [Link]
-
Diels Alder Reaction Experiment Part 3, Recrystallization and Melting Point. YouTube. [Link]
-
Ionic Liquids-Assisted Solvent Extraction of Precious Metals from Chloride Solutions. Taylor & Francis Online. [Link]
-
Divergent reactivity of sulfinates with pyridinium salts based on one- versus two-electron pathways. National Institutes of Health. [Link]
-
The peculiar effect of water on ionic liquids and deep eutectic solvents. RSC Publishing. [Link]
-
Reactivity Studies of Bipyridine-Ligated Nickel(I) and Nickel(0) Complexes Inform the Mechanism in Modern Cross-Coupling Reactions. The Doyle Group. [Link]
-
Finding Optimal Reaction Conditions. ChemistryViews. [Link]
-
Influence of the Anions on the Interaction Energy between Water and Ionic Liquids. OSTI.gov. [Link]
-
On the Question of the Course of the Hetero Diels–Alder Reactions Between N-(2,2,2-Trichloroethylidene)Carboxamides and Dicyclohexylcarbodiimide: A New Case of the Stepwise Zwitterionic Cycloaddition Process. MDPI. [Link]
-
Interactions of Ionic Liquids and Water. ResearchGate. [Link]
-
DIELS-ALDER REACTION WITH FURANICS TO OBTAIN AROMATICS. Utrecht University. [Link]
-
n-fluoropyridinium triflate. Organic Syntheses Procedure. [Link]
-
Aqueous-soluble bipyridine cobalt(ii/iii) complexes act as direct redox mediators in photosystem I-based biophotovoltaic devices. PMC, National Institutes of Health. [Link]
-
The predicted reaction pathway for the Diels-Alder reaction of... ResearchGate. [Link]
-
Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system. Springer. [Link]
-
Use of ionic liquids as 'green' solvents for extractions. Society of Chemical Industry. [Link]
Technical Support Center: A Researcher's Guide to 1-Butylpyridinium Triflate ([BPy][OTf])
Welcome to the technical support center for 1-butylpyridinium triflate ([BPy][OTf]). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on the safe handling and effective use of this ionic liquid. My aim is to move beyond mere procedural lists and offer insights grounded in chemical principles and field experience, ensuring the integrity and success of your experiments.
Section 1: Core Safety & Handling FAQs
This section addresses the most common questions regarding the fundamental safety and handling procedures for this compound.
Q1: What are the primary hazards of this compound, and is it officially classified as hazardous?
A1: The hazard classification for this compound presents some ambiguity in available literature. Some sources report it as "not classified" under the Globally Harmonized System (GHS)[1], while other safety data sheets state it is "not yet fully tested" and should be handled with caution[2]. Given that the toxicological properties have not been thoroughly investigated, it is imperative to treat it as a potentially hazardous substance[2]. The primary risks are associated with skin and eye contact, and inhalation of any aerosols or vapors that may be generated[2].
Q2: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?
A2: A comprehensive PPE strategy is crucial. Based on general guidelines for handling ionic liquids and chemicals with unknown long-term effects, the following are mandatory[3][4]:
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement. For procedures with a risk of splashing, a face shield should be worn in addition to safety goggles[2][3].
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are essential. Always inspect gloves for any signs of degradation or puncture before use and practice proper glove removal techniques to avoid skin contact[2][3].
-
Body Protection: A standard laboratory coat is required. For larger quantities or procedures with a higher risk of spills, a chemical-resistant apron or full-body suit may be necessary[3].
-
Respiratory Protection: While this compound has a low vapor pressure, if you are working in a poorly ventilated area or there is a risk of generating aerosols, a particle respirator (such as a P95 or P1 type) should be used[2].
Q3: What are the proper storage conditions for this compound to maintain its integrity?
A3: Proper storage is critical, primarily due to the hygroscopic nature of many ionic liquids[5]. Water is a common impurity that can significantly alter the physicochemical properties of the ionic liquid[3].
-
Container: Store in a tightly sealed, airtight container. Glass is generally preferred over plastic.
-
Atmosphere: For high-purity applications, storage under an inert atmosphere (e.g., in a glovebox with dry nitrogen or argon) is strongly recommended to minimize moisture absorption[5].
-
Environment: Keep the container in a cool, dry, and well-ventilated area, away from heat sources, sparks, and open flames[2].
Q4: I've spilled a small amount of this compound on the bench. What is the correct cleanup procedure?
A4: For minor spills, a trained individual can perform the cleanup.
-
Alert Personnel: Immediately inform others in the vicinity.
-
Don Appropriate PPE: Ensure you are wearing your lab coat, gloves, and eye protection.
-
Contain the Spill: Prevent the spread of the liquid by creating a dike around the spill with an inert absorbent material like vermiculite, sand, or commercial spill pillows[6][7]. Do not use combustible materials like paper towels to absorb the bulk of the spill[8].
-
Absorb the Liquid: Cover the spill with the absorbent material, starting from the outside and working inwards to minimize vapor spread[8].
-
Collect the Waste: Carefully scoop the absorbed material into a compatible, sealable container for hazardous waste[6].
-
Decontaminate the Area: Clean the spill area with soap and water.
-
Dispose of Waste: Label the waste container appropriately and dispose of it according to your institution's hazardous waste guidelines[3].
Q5: How should I dispose of waste this compound and contaminated materials?
A5: Do not dispose of this compound down the drain[3]. All waste, including the pure ionic liquid, absorbed spill materials, and contaminated consumables (e.g., gloves, pipette tips), must be collected in a sealed, properly labeled hazardous waste container. Disposal must be handled by a licensed waste disposal company in accordance with local, state, and federal regulations[2][3].
Section 2: Troubleshooting Guide for Experimental Applications
Ionic liquids are prized for their unique properties, but these can also be sensitive to experimental conditions. This section provides solutions to common problems encountered when using this compound.
Q1: My reaction is giving inconsistent yields and reaction rates. What could be the cause?
A1: Inconsistent results are frequently traced back to impurities in the ionic liquid, with water being the most common culprit.
-
The Problem with Water: Water can act as a nucleophile, a proton source, or a coordinating ligand, altering the polarity, viscosity, and solvating properties of the ionic liquid[3]. This can directly impact reaction kinetics and equilibria.
-
Troubleshooting Steps:
-
Quantify Water Content: Use Karl Fischer titration to determine the water content of your this compound.
-
Drying Procedure: If the water content is high, dry the ionic liquid under high vacuum at a moderate temperature (e.g., 60-80°C) for several hours or until the water content is acceptable[5]. Be aware that prolonged heating at high temperatures can cause decomposition[5].
-
Inert Atmosphere: For subsequent reactions, handle and store the dried ionic liquid under an inert atmosphere to prevent reabsorption of moisture[5].
-
Q2: I've noticed a color change in my this compound during my experiment, especially when heating. Should I be concerned?
A2: Yes, a color change, particularly to a yellow or brown hue upon heating, can be an indicator of thermal decomposition[5]. While pyridinium-based ionic liquids are known for their thermal stability, they are generally less stable than their imidazolium counterparts[5].
-
Understanding Thermal Stability: The stability of an ionic liquid is influenced by both the cation and the anion[5]. Decomposition can lead to the formation of byproducts that may interfere with your reaction or analysis.
-
Troubleshooting Steps:
-
Determine Decomposition Temperature: If possible, use thermogravimetric analysis (TGA) to determine the onset of decomposition for your specific batch of this compound.
-
Lower Reaction Temperature: If the color change is observed at your reaction temperature, investigate if the reaction can be performed at a lower temperature, even if it requires a longer reaction time.
-
Purity Check: Ensure the ionic liquid is free from impurities that might catalyze decomposition. Purification via recrystallization may be an option for solid ionic liquids or by washing with appropriate solvents for liquid ones[6].
-
Q3: My electrochemical experiment in this compound shows a narrowing of the electrochemical window. What is happening?
A3: A reduced electrochemical window is often a direct consequence of impurities, primarily water.
-
Mechanism of Interference: Water has a much narrower electrochemical window than high-purity ionic liquids. Its presence will lead to premature electrolysis, appearing as a reduced stability window for your electrolyte system.
-
Troubleshooting Steps:
-
Rigorous Drying: The most critical step is to rigorously dry the this compound and all other components of your electrochemical cell (including electrodes and any salts).
-
Inert Atmosphere Assembly: Assemble your electrochemical cell inside a glovebox with a dry, inert atmosphere to prevent moisture contamination during setup.
-
Purity of Other Components: Ensure that any other salts or additives in your electrolyte are also of high purity and are thoroughly dried.
-
Q4: I am observing unexpected side products in my organic synthesis reaction. Could the ionic liquid be participating in the reaction?
A4: While often considered an "innocent" solvent, the triflate anion ([OTf]⁻) can, under certain conditions, act as a nucleophile.
-
Triflate as a Nucleophile: The triflate anion can react with strong electrophiles, such as carbocations or activated alkyl halides, to form triflate esters. These esters are themselves highly reactive intermediates.
-
Troubleshooting Steps:
-
Analyze Reaction Conditions: Evaluate your reaction mechanism. If it involves the formation of highly electrophilic intermediates, consider the possibility of nucleophilic attack by the triflate anion.
-
Change the Anion: If triflate nucleophilicity is suspected, consider switching to an ionic liquid with a less nucleophilic anion, such as bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻).
-
Control Stoichiometry and Temperature: Carefully control the stoichiometry of your reactants and the reaction temperature to minimize the formation of reactive intermediates that could be trapped by the triflate anion.
-
Section 3: Data & Diagrams
Physical and Safety Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₄F₃NO₃S | [1] |
| Molecular Weight | 285.29 g/mol | [1] |
| CAS Number | 390423-43-5 | [1] |
| Appearance | Varies; can be a crystalline solid or liquid at room temperature | [5][6] |
| GHS Classification | Not Classified / Not Fully Tested | [1][2] |
Experimental & Safety Workflows
Caption: General workflow for safely handling this compound.
Caption: Troubleshooting logic for common issues in experiments with [BPy][OTf].
References
-
Kocurová, L., et al. (2023). Calorimetric and Crystallographic Phase-Behavior Study of Selected 1-Butylpyridinium Ionic Liquids. Crystal Growth & Design. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2022, September 12). Personal Protective Equipment. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]
-
Bandrés, I., et al. (2010). Anion Influence on Thermophysical Properties of Ionic Liquids: 1-Butylpyridinium Tetrafluoroborate and this compound. The Journal of Physical Chemistry B, 114(10), 3601-3607. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2734248, this compound. Retrieved from [Link]
-
Krossing, I., & Slattery, J. M. (2006). A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties. Molecules, 11(10), 804-817. Retrieved from [Link]
-
U.S. Food & Drug Administration. (n.d.). This compound. Global Substance Registration System. Retrieved from [Link]
-
Fairweather, J. K., & Bols, M. (2018). Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. ACS Omega, 3(11), 15839-15844. Retrieved from [Link]
-
University of Illinois Division of Research Safety. (n.d.). Complicated Chemical Spills. Retrieved from [Link]
-
University of Illinois Division of Research Safety. (n.d.). Simple Chemical Spills. Retrieved from [Link]
-
University of British Columbia. (2017, November 27). Chemical Spill Clean-up Procedure. Retrieved from [Link]
-
University of British Columbia. (2017, November 27). Safe Work Procedure: Chemical Spill Clean-up. Retrieved from [Link]
Sources
- 1. This compound | C10H14F3NO3S | CID 2734248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. zaguan.unizar.es [zaguan.unizar.es]
- 5. pubs.acs.org [pubs.acs.org]
- 6. orgsyn.org [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting common issues in experiments with 1-butylpyridinium triflate
Welcome to the technical support center for 1-butylpyridinium triflate ([BPy]OTf). This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered when working with this versatile ionic liquid (IL). As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, also known as [BPy]OTf or N-butylpyridinium triflate, is a pyridinium-based ionic liquid.[1][2] It is a salt that exists as a liquid at or near room temperature.[3] Due to its unique properties, such as low vapor pressure, high thermal stability, and a wide electrochemical window, it is utilized in various fields including organic synthesis, catalysis, and electrochemistry.[4][5]
Q2: What are the key physical and chemical properties of [BPy]OTf?
The properties of [BPy]OTf can be influenced by its purity and water content. The following table summarizes key data from typical specifications and scientific literature.
| Property | Value | Source(s) |
| Chemical Formula | C₁₀H₁₄F₃NO₃S | [2][3] |
| Molecular Weight | 285.29 g/mol | [3] |
| Melting Point | 36 °C | [3] |
| Density | ~1.28 g/cm³ (at 25 °C) | [6] |
| Viscosity | ~117 cP (at 25 °C) | [6] |
| Appearance | Colorless to pale yellow liquid or solid | [7] |
Q3: How should I safely handle and store this compound?
Proper handling and storage are crucial to maintain the integrity of [BPy]OTf and ensure laboratory safety.
-
Handling: Always work in a well-ventilated area, preferably under a chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[9][10] Avoid contact with eyes, skin, and clothing.[9][11]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][10][11] Due to its hygroscopic nature, it is best stored under an inert atmosphere (e.g., argon or nitrogen) to protect from moisture.[8] Keep away from strong oxidizing agents, strong acids, and sources of ignition.[8][11]
Q4: What is the typical electrochemical window of [BPy]OTf and what affects it?
The electrochemical window (ECW) is a key parameter for electrochemical applications, representing the potential range where the electrolyte is stable. For ionic liquids, the ECW can exceed 6 V under ideal conditions.[5] However, the presence of impurities, particularly water, can significantly reduce this window.[5][12][13] Water can lead to premature hydrogen evolution at the cathode or oxygen evolution at the anode, narrowing the usable potential range.[12] Therefore, ensuring the IL is thoroughly dried is critical for electrochemical experiments.
Troubleshooting Guide for Experiments with [BPy]OTf
This section addresses specific problems you may encounter during your experiments. The troubleshooting workflows are designed to help you systematically identify and resolve the root cause of the issue.
Issue 1: Inconsistent Reaction Rates, Yields, or Selectivity
You observe that your reaction results are not reproducible, with variations in yield, speed, or the formation of unexpected byproducts.
-
Probable Cause 1: Water Content The presence of water, even at trace levels, can dramatically alter the physicochemical properties of ionic liquids, including viscosity, polarity, and coordinating ability, thereby affecting reaction kinetics.[4][14] Water can also participate in side reactions, such as hydrolysis, or deactivate water-sensitive catalysts.
-
Probable Cause 2: Impurities from Synthesis The synthesis of [BPy]OTf can leave behind residual starting materials or byproducts.[7][15] Common synthesis routes, such as metathesis reactions, can result in halide (e.g., chloride, bromide) contamination, while direct alkylation methods may leave unreacted precursors.[7][15] These impurities can interfere with catalytic cycles or react with your substrates.
-
Suggested Solutions
-
Quantify and Minimize Water Content: The most reliable method for determining water content is Karl Fischer titration.[14] Before use, dry the [BPy]OTf under high vacuum (e.g., ~0.05 kPa) for at least 24 hours.[4][14] Gentle heating (e.g., 60-80 °C) can accelerate drying, but be cautious of potential thermal degradation if heated too high or for too long.[16]
-
Verify Purity: Purity should be assessed using analytical techniques. Quantitative NMR (qNMR) is excellent for identifying and quantifying organic impurities. Gas Chromatography (GC) can also be used if the IL is thermally stable under the analysis conditions.[17][18]
-
Purify the Ionic Liquid: If significant impurities are detected, purification is necessary. This may involve washing with an immiscible solvent (e.g., diethyl ether or ethyl acetate to remove nonpolar impurities), followed by treatment with activated carbon to remove colored species, and finally drying under high vacuum.
-
Caption: Workflow for diagnosing inconsistent experimental results.
Issue 2: Ionic Liquid is Discolored (Yellow to Brown)
Your sample of [BPy]OTf, which should be nearly colorless, has developed a distinct yellow or brown tint.
-
Probable Cause: Thermal or Chemical Decomposition While generally stable, pyridinium-based ILs can degrade under certain conditions. Prolonged heating at high temperatures or exposure to strong acids, bases, or reactive chemicals can lead to decomposition.[16] The color change is often indicative of the formation of conjugated organic species. DSC experiments have shown that [BPy]OTf can undergo gradual decomposition upon repeated heating cycles.[16]
-
Suggested Solutions
-
Review Storage and Handling: Ensure the IL has been stored properly, away from light and heat, and under an inert atmosphere.[8][11]
-
Check for Contamination: Accidental contamination with reactive species could initiate degradation. Review your experimental setup and procedures to identify potential sources of contaminants.
-
Purification: If the discoloration is minor, treating the IL with activated carbon followed by filtration through a pad of Celite or a 0.45 µm syringe filter can often remove the colored impurities.
-
Consider Replacement: If the discoloration is significant or purification is ineffective, the IL may be too degraded for sensitive applications and should be replaced.
-
Caption: Identifying causes and solutions for IL discoloration.
Issue 3: High Viscosity Impedes Stirring or Transfers
The ionic liquid is too thick at your working temperature, making it difficult to stir effectively, transfer accurately, or achieve efficient mixing with reagents.
-
Probable Cause: Temperature Dependence of Viscosity Like most liquids, the viscosity of [BPy]OTf is highly dependent on temperature. It decreases significantly as the temperature increases.[4] If your experimental temperature is close to its melting point (36 °C), the viscosity will be substantially higher.[3]
-
Suggested Solutions
-
Increase Operating Temperature: Gently warming the experimental setup can dramatically lower the viscosity and improve handling. A temperature of 40-60 °C is often sufficient. Use a thermostatically controlled oil bath or heating mantle for precise temperature control.
-
Use a Co-solvent: If heating is not desirable for your reaction, the addition of a miscible, low-viscosity co-solvent can reduce the overall viscosity of the medium. The choice of co-solvent will depend on the specific requirements of your reaction chemistry.
-
Verify Purity: High levels of certain impurities can sometimes lead to an increase in viscosity. Ensure the IL is pure and dry as described in Issue 1.
-
Experimental Protocols
Protocol 1: Determination of Water Content by Karl Fischer (KF) Titration
This protocol outlines the standard procedure for accurately measuring the water content in [BPy]OTf.
-
Instrument Setup: Prepare a volumetric or coulometric Karl Fischer titrator according to the manufacturer's instructions. Use a solvent system appropriate for ionic liquids (e.g., a commercially available methanol-based or methanol-free KF reagent).
-
System Conditioning: Run the titrator's "pre-titration" or "conditioning" cycle to remove ambient moisture from the titration cell until a stable, low drift rate is achieved (typically <10 µ g/min ).
-
Sample Preparation: In a glovebox or under a dry, inert atmosphere, accurately weigh approximately 0.5-1.0 g of the [BPy]OTf sample directly into a gas-tight syringe.
-
Sample Injection: Record the exact mass of the sample. Quickly inject the sample into the KF titration cell, ensuring the needle tip is below the surface of the reagent.
-
Titration: Start the titration. The instrument will automatically titrate the water present in the sample and calculate the water content.
-
Calculation: The result is typically expressed in parts per million (ppm) or weight percentage (wt%).
-
ppm = (mass of water in µg / mass of sample in g)
-
Causality Note: KF titration is the gold standard for water determination because it is a direct and highly specific chemical reaction between iodine and water, providing much greater accuracy for trace amounts than indirect methods like loss-on-drying.[14]
Protocol 2: Purity Assessment by Quantitative NMR (qNMR)
This protocol provides a method for determining the purity of [BPy]OTf against a certified internal standard.
-
Materials:
-
[BPy]OTf sample
-
Certified internal standard (IS) of known purity (e.g., maleic anhydride, 1,4-dinitrobenzene). The IS must have a ¹H NMR signal that is in a clear region of the spectrum, away from any analyte signals.
-
Deuterated solvent (e.g., DMSO-d₆, CD₃CN).
-
-
Sample Preparation:
-
Accurately weigh ~20-30 mg of the [BPy]OTf sample into a clean vial.
-
Accurately weigh ~10 mg of the internal standard into the same vial.
-
Record the exact masses of both the sample and the standard.
-
Dissolve the mixture in ~0.7 mL of the deuterated solvent.
-
Transfer the solution to a clean, dry NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. It is critical to ensure the data is suitable for quantification.
-
Relaxation Delay (d1): Set a long relaxation delay (d1 ≥ 5 * T₁), where T₁ is the longest spin-lattice relaxation time of the protons being integrated (for both the analyte and the standard). A value of 30-60 seconds is often sufficient.
-
Pulse Angle: Use a calibrated 90° pulse.
-
Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio (>250:1).
-
-
Data Processing and Calculation:
-
Process the spectrum with careful phasing and baseline correction.
-
Integrate a well-resolved signal from [BPy]OTf (e.g., the protons on the butyl chain) and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
P_IS = Purity of the internal standard (%)
-
Trustworthiness Note: This qNMR protocol is a self-validating system. By using a certified internal standard and ensuring complete proton relaxation, the method provides an absolute quantification of the analyte, independent of instrument response factors required in other chromatographic techniques.[17]
References
-
Almantari, I., et al. (2021). Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide. Journal of Chemical & Engineering Data, 66(11), 4195–4206. Retrieved from [Link]
-
RoCo Global. (n.d.). 1-Butyl-3-methylpyridinium triflate, 99%. Retrieved from [Link]
-
García-Andreu, A., et al. (2021). Thermophysical characterization of 1-ethylpyridinium triflate and comparison with similar ionic liquids. Journal of Molecular Liquids, 339, 116778. Retrieved from [Link]
-
Almantari, I., et al. (2021). Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide. ACS Publications. Retrieved from [Link]
-
Bounsiar, R., et al. (2021). Thermophysical Study of Pyridinium-Based Ionic Liquids Sharing Ions. Journal of Chemical & Engineering Data, 66(11), 4184–4194. Retrieved from [Link]
-
Almantari, I., et al. (2021). Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluor. Journal of Chemical & Engineering Data. Retrieved from [Link]
-
Vassilev, K., et al. (2006). A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties. Molecules, 11(11), 917-935. Retrieved from [Link]
-
Bendová, M., et al. (2023). Calorimetric and Crystallographic Phase-Behavior Study of Selected 1-Butylpyridinium Ionic Liquids. Crystal Growth & Design, 23(7), 5036–5049. Retrieved from [Link]
-
Bandrés, I., et al. (2010). Anion influence on thermophysical properties of ionic liquids: 1-butylpyridinium tetrafluoroborate and this compound. The Journal of Physical Chemistry B, 114(10), 3601-3607. Retrieved from [Link]
-
Kristensen, D., et al. (2025). Different Reactions Define the Electrochemical Window in 1-Butyl-3-Methylimidazolium Triflate on Gold and Platinum Electrodes. ChemPhysChem. Retrieved from [Link]
-
Kristensen, D., et al. (2025). Different Reactions Define the Electrochemical Window in 1‐Butyl‐3‐Methylimidazolium Triflate on Gold and Platinum Electrodes. ChemPhysChem. Retrieved from [Link]
-
Kristensen, D., et al. (2025). Different Reactions Define the Electrochemical Window in 1‐Butyl‐3‐Methylimidazolium Triflate on Gold and Platinum Electrodes. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]
-
Smith, C. J., et al. (2018). Synthesis, Characterization, and Computational Modeling of N-(1-Ethoxyvinyl)pyridinium Triflates, an Unusual Class of Pyridinium Salts. Molecules, 23(9), 2337. Retrieved from [Link]
-
RoCo Global. (n.d.). This compound, >99%. Retrieved from [Link]
-
Vassilev, K., et al. (2006). A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties. MDPI. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2,6-Di-t-butylpyridinium triflate. PubChem Compound Database. Retrieved from [Link]
-
Marmsäter, F. P., & West, F. G. (2018). Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. Chemical science, 9(34), 6895–6904. Retrieved from [Link]
-
ResearchGate. (n.d.). Plausible reaction mechanism. Triflate (⁻OTf) anions were omitted for.... Retrieved from [Link]
-
Bandrés, I., et al. (2016). Anion Influence on Thermophysical Properties of Ionic Liquids: 1-Butylpyridinium Tetrafluoroborate and this compound. figshare. Retrieved from [Link]
-
IISTE. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Retrieved from [Link]
-
ACG Publications. (2023, December 14). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. Retrieved from [Link]
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- 4. Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Different Reactions Define the Electrochemical Window in 1‐Butyl‐3‐Methylimidazolium Triflate on Gold and Platinum Electrodes - PMC [pmc.ncbi.nlm.nih.gov]
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strategies to reduce the viscosity of 1-butylpyridinium triflate for applications
Welcome to the technical support guide for 1-butylpyridinium triflate ([bpy][OTf]). This resource is designed for researchers, scientists, and drug development professionals to address the practical challenges associated with the viscosity of this ionic liquid. Our goal is to provide you with a deeper understanding of the underlying principles and to offer actionable strategies to optimize your experiments for success.
Frequently Asked Questions (FAQs): Understanding Viscosity in [bpy][OTf]
Q1: What is viscosity and why is it a critical parameter for my application?
A: Viscosity is a measure of a fluid's resistance to flow. For an ionic liquid like this compound, it reflects the internal friction between its constituent ions (the 1-butylpyridinium cation and the triflate anion). High viscosity can be a significant hurdle in many applications by:
-
Impeding Mass Transport: It slows down the diffusion of reactants to and from catalytic sites, potentially lowering reaction rates and yields.[1]
-
Reducing Ionic Conductivity: The movement of ions is essential for electrochemical applications like batteries or sensors. High viscosity restricts ion mobility, thus decreasing conductivity.[2]
-
Complicating Handling and Processing: Highly viscous liquids are difficult to pump, mix, and dispense accurately, which can be problematic for automated workflows and large-scale processes.[3]
Understanding and controlling viscosity is therefore crucial for ensuring process efficiency, reproducibility, and the overall success of your application.
Q2: What makes this compound inherently viscous?
A: The viscosity of ionic liquids is a complex property governed by a combination of intermolecular forces and structural factors.[4] For [bpy][OTf], the primary contributors are:
-
Coulombic Interactions: As a salt, the strongest forces are the electrostatic attractions between the positively charged 1-butylpyridinium cation and the negatively charged triflate anion. These strong attractions create a structured, "sticky" liquid environment that resists flow.[3]
-
Van der Waals Forces: The butyl chain on the pyridinium cation contributes to viscosity through van der Waals interactions. Longer alkyl chains generally lead to higher viscosity due to increased entanglement and surface area for these interactions.[2]
-
Hydrogen Bonding: Although weaker in this specific ionic liquid compared to some others, residual hydrogen bonding can contribute to the overall cohesive energy of the liquid, further increasing its viscosity.[1]
The combination of these forces, along with the specific size and shape of the ions, dictates the bulk fluid properties.[5]
Troubleshooting Guide: Strategies for Viscosity Reduction
This section provides practical solutions to common issues encountered due to the high viscosity of this compound.
Q3: My reaction is sluggish, and I suspect poor mixing due to high viscosity. What is the most straightforward first step?
A: Increase the temperature. This is the most common and effective initial strategy for reducing the viscosity of ionic liquids.
-
Mechanism: Heating increases the kinetic energy of the ions. This enhanced thermal motion allows the ions to overcome the strong Coulombic and van der Waals forces holding them together, reducing the internal friction and thus decreasing the viscosity.[6][7] The relationship between temperature and viscosity is non-linear; even a modest temperature increase can lead to a significant reduction in viscosity.[7]
-
Practical Considerations:
-
Thermal Stability: this compound has good thermal stability, but you should always operate well below its decomposition temperature. Consult the technical data sheet for specific limits.
-
Equipment: Ensure your experimental setup (reactor, seals, etc.) can safely handle the target temperature.
-
Energy Costs: For large-scale processes, the energy required for sustained heating can be a significant factor.
-
Q4: Heating is not an option for my temperature-sensitive reaction. How can I reduce viscosity at or near room temperature?
A: Introduce a molecular co-solvent. Diluting the ionic liquid with a low-viscosity molecular solvent is a highly effective method.
-
Mechanism: Co-solvents work by physically separating the ions of the ionic liquid. This increases the distance between the cation and anion, which weakens the strong Coulombic interactions.[8] The solvent molecules also fill the interstitial spaces within the ionic liquid's structure, increasing the "free volume" and facilitating easier ion movement. The addition of even a small volume percentage of a co-solvent can cause a dramatic drop in viscosity.[9]
-
Choosing a Co-Solvent: The ideal co-solvent should be:
-
Low-Viscosity: The solvent itself should be very fluid (e.g., acetone, acetonitrile, water).
-
Miscible: It must be fully miscible with [bpy][OTf].
-
Inert: It should not react with your reactants, products, or the ionic liquid itself.
-
Appropriate Polarity: Polar aprotic solvents like acetone or acetonitrile are often excellent choices as they can effectively solvate the ions without introducing reactive protons.[10] In some cases, small amounts of water can be used, but its high polarity and potential to act as a nucleophile must be considered.[9]
-
-
Potential Downsides:
-
Volatility: The addition of a volatile co-solvent will increase the overall vapor pressure of the system, negating one of the key benefits of using an ionic liquid.
-
Altered Properties: The co-solvent will change the polarity, electrochemical window, and solvating properties of the medium, which could affect reaction outcomes.
-
Q5: I am designing a new process and want to select an ionic liquid with inherently lower viscosity. What structural features should I look for?
A: Modify the chemical structure of the cation or anion. While you cannot change your existing stock of [bpy][OTf], this is a critical consideration for process development.
-
Mechanism: The viscosity of an ionic liquid is directly tied to its molecular structure.[4]
-
Cation Modification: Incorporating flexible ether linkages into the alkyl side chains of the cation can significantly lower viscosity by disrupting packing and increasing conformational freedom.[11]
-
Anion Modification: Anions that are larger and have a more delocalized charge (e.g., bis(trifluoromethylsulfonyl)imide, [NTf₂]⁻) tend to form ionic liquids with lower viscosities compared to smaller, more charge-dense anions like triflate.[11] This is because the weaker Coulombic interactions are easier to overcome. For example, 1-butylpyridinium bis(trifluoromethylsulfonyl)imide has a viscosity of 59.0 cP at 25 °C, which is lower than that of many other pyridinium-based ionic liquids.[12]
-
Experimental Protocols & Data
Protocol 1: Viscosity Measurement with a Capillary Viscometer
This protocol describes a standard method for determining the kinematic viscosity of this compound, from which dynamic viscosity can be calculated.[13]
-
Preparation: Ensure the Ubbelohde viscometer is clean and completely dry. Filter the ionic liquid sample if any particulate matter is present.
-
Loading: Carefully charge the viscometer with the precise volume of [bpy][OTf] as specified by the manufacturer.
-
Thermal Equilibration: Place the viscometer in a constant temperature bath set to the desired temperature (e.g., 298.15 K / 25 °C). Allow at least 20-30 minutes for the sample to reach thermal equilibrium.
-
Measurement: Using a pipette bulb, draw the liquid up through the capillary tube past the upper timing mark.
-
Timing: Release the suction and accurately measure the time it takes for the liquid meniscus to fall from the upper timing mark to the lower timing mark.
-
Replicates: Repeat the measurement at least three times. The flow times should be consistent (within ±0.2 seconds).
-
Calculation:
-
Calculate the average flow time (t).
-
Calculate the kinematic viscosity (ν) using the equation: ν = C * t , where C is the calibration constant of the viscometer.
-
Calculate the dynamic viscosity (η) using the equation: η = ν * ρ , where ρ is the density of the ionic liquid at that temperature.[14]
-
Protocol 2: Evaluating the Effect of a Co-Solvent (Acetone)
-
Stock Preparation: Prepare a series of mixtures by mass of this compound and acetone (e.g., 1%, 2%, 5%, 10% w/w acetone). Ensure accurate measurements using an analytical balance.
-
Homogenization: Thoroughly mix each sample until a clear, homogeneous solution is obtained.
-
Viscosity Measurement: For each mixture, measure the viscosity at a constant temperature (e.g., 25 °C) using the procedure outlined in Protocol 1.
-
Data Analysis: Plot the dynamic viscosity (η) as a function of the co-solvent concentration (weight %). This will provide a quantitative measure of the co-solvent's effectiveness in reducing viscosity.
Data Summary: Viscosity of Pyridinium-Based Ionic Liquids
The following table summarizes viscosity data for this compound and a related, lower-viscosity ionic liquid for comparison. This illustrates the significant impact of the anion on the fluid's properties.
| Ionic Liquid | Anion | Temperature (°C) | Dynamic Viscosity (cP or mPa·s) | Reference |
| This compound ([bpy][OTf]) | Triflate | 20 | 227 | [15] |
| This compound ([bpy][OTf]) | Triflate | 25 | 171 | [15] |
| This compound ([bpy][OTf]) | Triflate | 40 | 74.5 | [15] |
| 1-Butylpyridinium Bis(trifluoromethylsulfonyl)imide ([bpy][NTf₂]) | [NTf₂]⁻ | 25 | 59.0 | [12] |
Note: Data is highly sensitive to purity, especially water content.
Visual Guides & Workflows
The following diagrams illustrate the decision-making process for troubleshooting viscosity issues and the mechanisms of viscosity reduction.
Sources
- 1. Frontiers | Viscosity, Conductivity, and Electrochemical Property of Dicyanamide Ionic Liquids [frontiersin.org]
- 2. Viscosity, Conductivity, and Electrochemical Property of Dicyanamide Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pressing matter: why are ionic liquids so viscous? - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06857A [pubs.rsc.org]
- 4. Prediction of the viscosity of imidazolium-based ionic liquids at different temperatures using the quantitative structure property relationship approach - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. sbhsolutions.com.au [sbhsolutions.com.au]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. [1512.03569] Acetone as a Polar Cosolvent for Pyridinium-Based Ionic Liquids [arxiv.org]
- 11. Targeted modifications in ionic liquids – from understanding to design - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP00216C [pubs.rsc.org]
- 12. 1-Butylpyridinium bis(trifluoromethylsulfonyl)imide, >99% | IoLiTec [iolitec.de]
- 13. zaguan.unizar.es [zaguan.unizar.es]
- 14. Thermophysical Study of Pyridinium-Based Ionic Liquids Sharing Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Item - Anion Influence on Thermophysical Properties of Ionic Liquids: 1-Butylpyridinium Tetrafluoroborate and this compound - figshare - Figshare [figshare.com]
Technical Support Center: Regeneration and Recycling of 1-Butylpyridinium Triflate
Welcome to the technical support center for 1-butylpyridinium triflate ([BPy][OTf]), an ionic liquid (IL) valued for its unique properties in various chemical applications.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the regeneration and recycling of [BPy][OTf] after its use in experimental settings. Our goal is to help you maintain the purity and efficacy of this ionic liquid, ensuring the reproducibility of your results while promoting sustainable laboratory practices.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries related to the handling and repurposing of used this compound.
FAQ 1: Why is my recovered [BPy][OTf] discolored after the reaction?
Answer: Discoloration, typically a yellow to dark brown hue, in recovered this compound is a common indicator of impurities.[1] This can be attributed to several factors:
-
Thermal Decomposition: Although [BPy][OTf] has good thermal stability, prolonged exposure to high temperatures can lead to the formation of degradation products.[1]
-
Residual Reactants or Products: The most common cause of discoloration is the presence of dissolved organic or inorganic materials from your reaction mixture.
-
Hydrolysis: The presence of water can sometimes lead to hydrolysis, especially under certain reaction conditions, resulting in problematic byproducts.[1]
The first step in addressing discoloration is to identify the nature of the impurity. A simple solubility test can often provide initial clues. If the colored impurity is organic, it will likely be soluble in common organic solvents.
FAQ 2: How can I remove water and volatile organic solvents from my used [BPy][OTf]?
Answer: The removal of water and volatile organic compounds (VOCs) is a critical step in the purification of ionic liquids. The traditional method involves heating the IL under vacuum for an extended period (12-48 hours).[4] However, a more efficient method is nitrogen sweeping .[4]
This technique involves bubbling dry nitrogen gas through the ionic liquid at a controlled temperature and flow rate.[4] The nitrogen gas dilutes the vapor pressure of the volatile impurities at the surface of the liquid, accelerating their removal.[4] This method can significantly reduce the purification time to just a few hours and can achieve very low water content.[4]
Key Parameters for Nitrogen Sweeping:
-
Temperature: Higher temperatures increase the vapor pressure of the impurities, speeding up removal. However, be mindful of the thermal stability of your IL and any dissolved compounds.
-
Nitrogen Flow Rate: A higher flow rate can enhance the removal rate, but an excessively high flow may cause splashing of the ionic liquid.
FAQ 3: What are the best general methods for purifying used this compound?
Answer: The choice of purification method depends on the nature of the impurities. Several techniques can be employed, often in combination:
-
Extraction: This is a highly effective method for separating compounds based on their differential solubilities in two immiscible liquid phases.[5][6] For removing non-polar organic impurities from the polar [BPy][OTf], extraction with a low-polarity solvent like diethyl ether or ethyl acetate can be effective.[7]
-
Adsorption: This method uses solid adsorbents like activated charcoal, silica gel, or alumina to remove impurities.[8] Activated charcoal is particularly effective for removing colored organic impurities.[7]
-
Crystallization: If the ionic liquid is solid at or below room temperature, or can be induced to crystallize, melt crystallization or solution crystallization can be a powerful purification technique to remove a wide range of impurities.[6]
A comprehensive review of various ionic liquid recovery and purification methods can be found in the literature, covering techniques such as distillation, membrane separation, and aqueous two-phase extraction.[5][6]
Section 2: Troubleshooting Guides
This section provides step-by-step solutions to specific problems you may encounter during the regeneration and recycling of this compound.
Troubleshooting 1: Discoloration and Organic Residue Removal
Problem: After a reaction, your [BPy][OTf] is dark and contains residual organic compounds.
Solution Workflow:
Caption: Workflow for neutralizing and removing acidic/basic impurities.
Detailed Protocol:
-
Neutralization:
-
For Acidic Impurities: Dissolve the ionic liquid in dichloromethane and wash it with a saturated aqueous solution of a mild base like sodium bicarbonate. [9]Continue washing until the aqueous layer is no longer acidic (test with pH paper).
-
For Basic Impurities: Wash the dichloromethane solution of the ionic liquid with dilute aqueous HCl.
-
-
Water Wash: After neutralization, wash the ionic liquid solution with deionized water to remove any resulting salts.
-
Drying: Dry the organic layer over an anhydrous drying agent like MgSO₄, filter, and remove the solvent under reduced pressure.
-
Final Drying: Remove any residual water from the ionic liquid by heating under high vacuum or by nitrogen sweeping. [4]
Troubleshooting 3: Verifying the Purity of Recycled [BPy][OTf]
Problem: You have completed a purification protocol and need to confirm the purity of your recycled this compound before reusing it in an experiment.
Solution: A combination of spectroscopic and analytical techniques should be used to assess the purity.
| Analytical Technique | Information Provided | Key Indicators of Purity |
| NMR Spectroscopy (¹H, ¹³C, ¹⁹F) | Structural integrity and presence of impurities. | Sharp, well-resolved peaks corresponding to the 1-butylpyridinium cation and the triflate anion. Absence of unexpected signals. [10][11] |
| FT-IR Spectroscopy | Presence of functional groups. | Characteristic peaks for the pyridinium ring and the triflate anion. Absence of peaks from residual solvents or organic impurities. |
| Mass Spectrometry (MS) | Molecular weight confirmation. | Correct molecular ions for the cation ([C₉H₁₄N]⁺) and anion ([CF₃SO₃]⁻). [12] |
| Karl Fischer Titration | Water content. | Low water content, typically in the ppm range, is desirable for many applications. |
| Differential Scanning Calorimetry (DSC) | Thermal properties (melting point, glass transition). | A sharp melting point is indicative of high purity. [1] |
Purity Verification Workflow
Caption: Workflow for verifying the purity of recycled [BPy][OTf].
By following these guidelines, you can effectively regenerate and recycle this compound, ensuring the quality and consistency of your research while minimizing waste and cost.
References
-
Purification of Ionic Liquids: Sweeping Solvents by Nitrogen - ACS Publications. [Link]
-
How to purify ionic liquids???? - ResearchGate. [Link]
-
Recovery and purification of ionic liquids from solutions: a review - RSC Publishing. [Link]
-
Methods of Synthesis and Purification of Ionic Liquids | Request PDF - ResearchGate. [Link]
-
Recovery and purification of ionic liquids from solutions: a review - RSC Publishing. [Link]
-
Calorimetric and Crystallographic Phase-Behavior Study of Selected 1-Butylpyridinium Ionic Liquids | Crystal Growth & Design - ACS Publications. [Link]
-
This compound | C10H14F3NO3S | CID 2734248 - PubChem. [Link]
-
Ionic Liquid Potential to Recycle Polymeric Waste: An Experimental Investigation . [Link]
-
(PDF) Ionic Liquids Recycling for Reuse - ResearchGate. [Link]
-
Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide | Journal of Chemical & Engineering Data - ACS Publications. [Link]
-
A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties - MDPI. [Link]
-
1-Butyl-3-methylpyridinium triflate, 99% - RoCo Global. [Link]
-
This compound - gsrs. [Link]
-
Ionic liquids offer new solution to plastic recycling - Xinhua. [Link]
-
1-Butyl-2-methylpyridinium triflate, >99% - RoCo Global. [Link]
-
Extraction–oxidation desulfurization by pyridinium-based task-specific ionic liquids . [Link]
-
Ionic Liquids Pffers New Solution to Plastic Recycling - Institute of Process Engineering. [Link]
-
Efficient PET Recycling with Ionic Liquids - Universitat de València. [Link]
-
Extraction-oxidation desulfurization of fuel with pyridinium-based ionic liquid | Request PDF - ResearchGate. [Link]
-
This compound, >99% - RoCo Global. [Link]
-
Study on the Recovery of 1-butyl-3-methylimidazolium-based Ionic Liquids - ResearchGate. [Link]
-
Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide - PMC. [Link]
-
N-butylpyridinium bis-(trifluoromethylsulfonyl)imide ionic liquids as solvents for the liquid–liquid extraction of aromatics from their mixtures with alkanes: Isomeric effect of the cation | Request PDF - ResearchGate. [Link]
-
Synthesis, Characterization, and Computational Modeling of N-(1-Ethoxyvinyl)pyridinium Triflates, an Unusual Class of Pyridinium Salts - MDPI. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recovery and purification of ionic liquids from solutions: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Recovery and purification of ionic liquids from solutions: a review - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06384B [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. GSRS [gsrs.ncats.nih.gov]
Technical Support Center: High-Temperature Applications of 1-Butylpyridinium Triflate ([C4Py][OTf])
Welcome to the technical support center for 1-butylpyridinium triflate ([C4Py][OTf]). This guide is designed for researchers, scientists, and drug development professionals who are utilizing this ionic liquid in high-temperature applications. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experiments, ensuring both the integrity of your results and the stability of your reagents.
This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. It addresses common challenges and questions regarding the thermal stability of [C4Py][OTf], providing practical, field-proven insights to prevent its decomposition.
Frequently Asked Questions (FAQs)
Q1: What is the maximum operating temperature for this compound?
This is a critical question, and the answer is nuanced. It's essential to distinguish between short-term and long-term thermal stability.
-
Short-Term Stability (Dynamic Conditions): Thermogravimetric analysis (TGA) is the standard method for determining the onset temperature of decomposition (Tonset). For this compound, the Tonset is reported to be approximately 386 °C (659 K) .[1] This value is determined by heating a sample at a constant rate (e.g., 10 °C/min) and represents the temperature at which significant, rapid mass loss begins.[2][3]
-
Long-Term Stability (Isothermal Conditions): For prolonged high-temperature experiments, the maximum allowable operating temperature is significantly lower than the Tonset.[4][5] Ionic liquids can exhibit slow decomposition at temperatures well below their dynamic TGA values when held at a constant temperature for extended periods.[4][5] A conservative and safe maximum operating temperature for long-term applications of [C4Py][OTf] should be considerably lower than 386 °C, likely in the range of 200-250°C, depending on the acceptable level of decomposition for a specific application. It is highly recommended to perform isothermal TGA to determine the acceptable temperature for the duration of your experiment.[3][4]
Key Takeaway: Do not equate the Tonset from a dynamic TGA scan with the maximum safe temperature for a multi-hour or multi-day experiment.
| Stability Parameter | Typical Value for [C4Py][OTf] | Relevance |
| Onset Decomposition (Tonset) | ~386 °C (659 K)[1] | Useful for comparing the relative stability of different ionic liquids under rapid heating conditions. Not a safe upper limit for prolonged use. |
| Long-Term Operating Temperature | Application-dependent (typically >100 °C below Tonset) | The critical parameter for designing extended high-temperature experiments. Must be determined experimentally for your specific conditions. |
Troubleshooting Guide: Preventing Decomposition
Issue 1: My [C4Py][OTf] is turning yellow or brown during a high-temperature reaction, even below the reported Tonset.
Cause: Discoloration is a common visual indicator of thermal decomposition. This is often caused by trace impurities that can initiate or accelerate degradation pathways at temperatures lower than the decomposition temperature of the pure ionic liquid. The most common culprits are water and residual halides from the synthesis process.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for discoloration of [C4Py][OTf].
Detailed Protocols:
-
Protocol 1: Rigorous Drying of [C4Py][OTf]
-
Place the ionic liquid in a round-bottom flask.
-
Connect the flask to a high-vacuum line (Schlenk line). For efficient water removal, a cold trap should be used.
-
Heat the flask in an oil bath to 70-80 °C.
-
Maintain vacuum and heat for at least 24 hours. The absence of bubbling or condensation in the cold trap indicates a dry product.
-
After drying, store the ionic liquid under an inert atmosphere (e.g., in a glovebox or a desiccator with an inert gas backfill).
-
-
Protocol 2: Qualitative Halide Detection (Silver Nitrate Test)
-
Dissolve a small amount of the [C4Py][OTf] in deionized water.
-
Add a few drops of dilute nitric acid.
-
Add a few drops of a 0.1 M silver nitrate (AgNO₃) solution.
-
The formation of a white (AgCl) or yellowish (AgBr) precipitate indicates the presence of halide impurities.
-
Issue 2: Inconsistent results or reaction failure at high temperatures.
Cause: This can be a consequence of thermal decomposition generating reactive species that interfere with your intended chemistry. The primary thermal decomposition pathway for pyridinium-based ionic liquids is believed to be a dealkylation reaction, which is essentially a reverse Menshutkin reaction.[1]
Decomposition Pathway:
Caption: Proposed thermal decomposition pathway for [C4Py][OTf].
The generation of pyridine (a base) and butyl triflate (an alkylating agent) can significantly alter the reaction environment and lead to unwanted side reactions.
Preventative Measures:
-
Lower the Reaction Temperature: This is the most straightforward solution. Determine the minimum temperature required for your reaction to proceed at an acceptable rate.
-
Inert Atmosphere: Oxygen can lower the decomposition temperature of some ionic liquids.[2] Always conduct high-temperature reactions under an inert atmosphere like nitrogen or argon.
-
Perform a Long-Term Stability Test: Before committing to a large-scale or lengthy experiment, it is prudent to assess the long-term stability of your specific batch of [C4Py][OTf] at the desired operating temperature.
-
Protocol 3: Isothermal Thermogravimetric Analysis (TGA) for Long-Term Stability
-
Place a known mass (e.g., 5-10 mg) of the rigorously dried [C4Py][OTf] into a TGA pan.
-
Rapidly heat the sample to your desired operating temperature under a nitrogen atmosphere.
-
Hold the sample at this isothermal temperature for the intended duration of your experiment (e.g., 8, 12, or 24 hours).
-
Monitor the mass loss over time. A mass loss of >1-2% may indicate significant decomposition that could affect your experiment.[3]
-
References
-
Bandrés, I., Royo, F. M., Gascón, I., Castro, M., & Lafuente, C. (2010). Anion influence on thermophysical properties of ionic liquids: 1-butylpyridinium tetrafluoroborate and this compound. The Journal of Physical Chemistry B, 114(10), 3601–3607. [Link]
-
Cao, Y., & Mu, T. (2014). Comprehensive investigation on the thermal stability of 66 ionic liquids by thermogravimetric analysis. Industrial & Engineering Chemistry Research, 53(20), 8651–8664. [Link]
-
Crosthwaite, J. M., Muldoon, M. J., Dixon, J. K., Anderson, J. L., & Brennecke, J. F. (2005). Phase transition and decomposition temperatures, heat capacities and viscosities of pyridinium ionic liquids. The Journal of Chemical Thermodynamics, 37(6), 559–568. [Link]
-
Maton, C., De Vos, N., & Stevens, C. V. (2013). Ionic liquid thermal stabilities: a review. Chemical Society Reviews, 42(14), 5963–5977. [Link]
-
Xu, C., & Cheng, Z. (2021). Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. Processes, 9(2), 337. [Link]
-
Bandrés, I., Montaño, D. F., Gascón, I., Cea, P., & Lafuente, C. (2010). Study of the conductivity behavior of pyridinium-based ionic liquids. Electrochimica Acta, 55(7), 2252–2257. [Link]
-
Salgado, J., Parajó, J. J., Fernández, J., & Salgado, C. A. (2014). Long-term thermal stability of some 1-butyl-1-methylpyrrolidinium ionic liquids. Journal of Thermal Analysis and Calorimetry, 115(1), 559–565. [Link]
-
Ficke, L. E., & Brennecke, J. F. (2010). TGA decomposition kinetics of 1-butyl-2,3-dimethylimidazolium tetrafluoroborate and the thermal effects of contaminants. Journal of Physical Chemistry A, 114(37), 10140–10150. [Link]
-
Cao, Y., & Mu, T. (2014). Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. Industrial & Engineering Chemistry Research, 53(20), 8651-8664. [Link]
Sources
Technical Support Center: Enhancing Ionic Conductivity of 1-Butylpyridinium Triflate Electrolytes
Welcome to the technical support center for 1-butylpyridinium triflate ([BPy][OTf]) electrolytes. This guide is designed for researchers, scientists, and drug development professionals who are utilizing [BPy][OTf] and aiming to optimize its ionic conductivity for various electrochemical applications. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in scientific principles to ensure the integrity and reproducibility of your results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties and handling of this compound.
Q1: What is this compound and what are its key properties?
This compound, with the chemical formula C₁₀H₁₄F₃NO₃S, is a pyridinium-based ionic liquid.[1] It is comprised of a 1-butylpyridinium cation and a trifluoromethanesulfonate (triflate) anion. Key properties include a molecular weight of approximately 285.29 g/mol and its existence as a liquid at or near room temperature.[1] Its physicochemical characteristics, such as viscosity and ionic conductivity, are highly dependent on its purity, particularly the water content.
Q2: Why is achieving high ionic conductivity in this compound important for my research?
High ionic conductivity is crucial for the efficient performance of electrochemical devices. In applications such as batteries, supercapacitors, and sensors, the electrolyte's ability to transport ions between the electrodes directly impacts key performance metrics like power density, charge-discharge rates, and overall efficiency. For drug development professionals, understanding the ionic environment is critical for studying the behavior of charged molecules in non-aqueous media.
Q3: What are the primary factors that influence the ionic conductivity of this compound?
The ionic conductivity of [BPy][OTf] is primarily influenced by three factors:
-
Purity: The presence of impurities, especially water and residual halides from synthesis, can significantly decrease ionic conductivity.
-
Temperature: Generally, as temperature increases, the viscosity of the ionic liquid decreases, leading to higher ion mobility and thus increased conductivity.
-
Additives: The addition of certain salts or co-solvents can modulate the ionic conductivity by altering the number of charge carriers and the viscosity of the electrolyte.
Q4: How do impurities negatively affect ionic conductivity?
Water is a common impurity that can increase the viscosity of the ionic liquid through hydrogen bonding, thereby impeding ion transport. Halide impurities, often remnants from the synthesis process, can also interfere with the desired electrochemical processes and affect the overall performance of the electrolyte.[2]
Part 2: Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve common issues encountered during the use of this compound electrolytes.
Troubleshooting Low Ionic Conductivity
A frequent challenge is observing lower-than-expected ionic conductivity. This guide will walk you through a logical process to identify and rectify the root cause.
Diagram: Troubleshooting Workflow for Low Ionic Conductivity
Sources
managing the hygroscopic nature of 1-butylpyridinium triflate in experiments
Welcome to the Technical Support Center for 1-butylpyridinium triflate ([BPy]OTf). This resource is designed for researchers, scientists, and drug development professionals to navigate the experimental challenges associated with the hygroscopic nature of this ionic liquid. As Senior Application Scientists, we provide not just protocols, but the scientific reasoning behind them to ensure the integrity and reproducibility of your results.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments with [BPy]OTf.
Issue 1: Inconsistent reaction rates or product yields.
Question: My reaction in this compound is giving inconsistent yields and variable reaction times. Could water contamination be the cause?
Answer: Yes, it is highly probable that water contamination is the source of your inconsistencies. The presence of water in an ionic liquid can significantly alter its physicochemical properties, such as viscosity, polarity, and solvent-solute interactions, which in turn affects reaction kinetics and equilibrium.[1] For instance, water can act as a competing nucleophile, hydrolyze starting materials or products, or alter the catalytic activity of a system.
Issue 2: Drifting baseline or unexpected peaks in electrochemical measurements.
Question: I'm using this compound as an electrolyte, and I'm observing a drifting baseline and non-reproducible peaks in my cyclic voltammograms. What could be wrong?
Answer: Water is a common impurity in ionic liquids that can significantly impact electrochemical measurements. The presence of water can narrow the electrochemical window of the ionic liquid.[2][3] Water can be electrochemically active, leading to parasitic reactions such as water oxidation or reduction, which would appear as unexpected peaks or a drifting baseline in your voltammograms. For example, in a similar ionic liquid, 1-butyl-3-methylimidazolium triflate, increasing water content was shown to close the electrochemical window on both gold and platinum electrodes.[2][4]
Issue 3: Difficulty in completely dissolving a hydrophobic compound.
Question: I am struggling to dissolve a nonpolar substrate in my this compound, even though it's reported to be a good solvent for this class of compounds. Why might this be happening?
Answer: The solvation properties of ionic liquids are highly sensitive to their water content. Absorbed water can increase the polarity of the ionic liquid, forming hydrogen-bonded networks that may decrease its ability to dissolve nonpolar or hydrophobic solutes. Essentially, the presence of water can make the ionic liquid a less favorable environment for your hydrophobic compound.
Frequently Asked Questions (FAQs)
This section covers broader questions about the handling, storage, and properties of this compound.
Handling and Storage
Question: What are the best practices for handling and storing this compound to minimize water absorption?
Answer: Due to its hygroscopic nature, this compound readily absorbs moisture from the atmosphere. To maintain its anhydrous state, it is crucial to handle and store it under controlled conditions.
Recommended Handling and Storage Protocol:
| Step | Action | Rationale |
| 1. Unpacking | Upon receipt, immediately transfer the container to a dry, inert atmosphere, such as a glove box or a desiccator with a high-efficiency desiccant (e.g., phosphorus pentoxide). | To prevent initial water absorption from the ambient atmosphere. |
| 2. Aliquoting | If you need to use smaller quantities over time, aliquot the ionic liquid into smaller, tightly sealed vials under an inert atmosphere. | This minimizes the exposure of the bulk material to air each time a sample is taken. |
| 3. Storage | Store the containers in a cool, dry place, preferably in a desiccator or a glove box. For long-term storage, sealing the container with paraffin film can provide an additional barrier against moisture ingress. | To maintain a low-humidity environment and prevent gradual water uptake. |
| 4. Dispensing | When dispensing the ionic liquid, do so in a dry environment and minimize the time the container is open. Use dry syringes or pipettes. | To reduce the opportunity for atmospheric moisture to come into contact with the ionic liquid. |
Logical Flow for Handling [BPy]OTf:
Caption: Workflow for handling hygroscopic this compound.
Drying and Water Quantification
Question: My this compound has been exposed to air. How can I dry it, and how can I verify its water content?
Answer: If your [BPy]OTf has been compromised by moisture, it is possible to dry it and quantify the remaining water content.
Drying Protocol: A common and effective method for drying ionic liquids is by heating under high vacuum. Because the presence of water can significantly impact the thermophysical properties of ionic liquids, it is crucial to minimize it as much as possible.[5]
-
Place the ionic liquid in a clean, dry Schlenk flask.
-
Connect the flask to a high-vacuum line (e.g., <0.1 mbar).
-
Heat the flask in an oil bath at a temperature between 70-100 °C for several hours (e.g., 24 hours). Note: The optimal temperature and duration may vary. It is advisable to start with a lower temperature to avoid any potential decomposition.
-
After drying, allow the ionic liquid to cool to room temperature under vacuum before transferring it to a dry, inert atmosphere for storage.
Water Content Quantification: Karl Fischer Titration The most accurate and widely accepted method for determining the water content in ionic liquids is Karl Fischer (KF) titration.[5][6] This technique is highly sensitive and specific to water.
Karl Fischer Titration Workflow:
Caption: General workflow for Karl Fischer titration.
KF titration can be performed using either volumetric or coulometric methods. The choice depends on the expected water content.[7][8]
-
Volumetric KF Titration: Suitable for samples with water content down to 0.1%.[8]
-
Coulometric KF Titration: Ideal for samples with very low water content (in the parts-per-million range).
For accurate results, it is essential to use a specialized KF titrator and appropriate KF reagents.[7][9][10][11]
Impact on Experimental Data
Question: How does the presence of water in this compound affect its physical properties and, consequently, my experimental data?
Answer: Water can have a profound effect on the fundamental properties of ionic liquids. The addition of water can drastically alter the properties of ionic liquids.[1]
Table of Water Impact on [BPy]OTf Properties:
| Property | Impact of Increased Water Content | Consequence for Experiments |
| Viscosity | Decreases | Can alter mixing efficiency, diffusion rates, and reaction kinetics. |
| Conductivity | Generally increases | Affects electrochemical measurements, such as cyclic voltammetry and conductivity studies. |
| Polarity | Increases | Can change the solubility of reactants and products, and shift reaction equilibria. |
| Electrochemical Window | Narrows | Limits the potential range for electrochemical experiments, leading to solvent breakdown at lower potentials.[2][3] |
References
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Bandrés, I., Royo, F. M., Gascón, I., Castro, M., & Lafuente, C. (2010). Anion Influence on Thermophysical Properties of Ionic Liquids: 1-Butylpyridinium Tetrafluoroborate and this compound. The Journal of Physical Chemistry B, 114(10), 3601–3607. [Link]
-
Beuse, M., et al. (2025). Different Reactions Define the Electrochemical Window in 1‐Butyl‐3‐Methylimidazolium Triflate on Gold and Platinum Electrodes. ChemPhysChem. [Link]
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CPSC. (2012). Karl Fischer. [Link]
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Gascón, I., et al. (2021). Thermophysical Study of Pyridinium-Based Ionic Liquids Sharing Ions. Molecules, 26(15), 4495. [Link]
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Haque, E., et al. (2018). The peculiar effect of water on ionic liquids and deep eutectic solvents. Physical Chemistry Chemical Physics, 20(43), 27292-27307. [Link]
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Klahn, M., & Seduraman, A. (2012). Explaining Ionic Liquid Water Solubility in Terms of Cation and Anion Hydrophobicity. Journal of Chemical Theory and Computation, 8(10), 3854–3865. [Link]
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López-Lázaro, S., et al. (2021). Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system. PeerJ, 9, e11891. [Link]
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Paduszyński, K., & Domańska, U. (2014). Probing the Interactions between Ionic Liquids and Water: Experimental and Quantum Chemical Approach. The Journal of Physical Chemistry B, 118(7), 1848–1860. [Link]
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ResearchGate. (2025). Different Reactions Define the Electrochemical Window in 1‐Butyl‐3‐Methylimidazolium Triflate on Gold and Platinum Electrodes. [Link]
-
Quveon. THE BASICS OF KARL FISCHER TITRATION. [Link]
-
ResearchGate. (2025). Oxygen Reduction Reaction in 1-Butyl-1-methyl-pyrrolidinium Bis(trifluoromethanesulfonyl)imide: Addition of Water as a Proton Species. [Link]
-
BYJU'S. (n.d.). Principle of Karl Fischer Titration. [Link]
-
Wikipedia. (n.d.). Karl Fischer titration. [Link]
-
Queen's University Belfast. (2008). Effect of Water on the Electrochemical Window and Potential Limits of Room-Temperature Ionic Liquids. [Link]
-
Gascón, I., et al. (2024). Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide. Journal of Chemical & Engineering Data. [Link]
-
GSRS. (n.d.). This compound. [Link]
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PubChem. (n.d.). This compound. [Link]
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Scharlab. (n.d.). Karl Fischer water content titration. [Link]
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figshare. (2016). Anion Influence on Thermophysical Properties of Ionic Liquids: 1-Butylpyridinium Tetrafluoroborate and this compound. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Pyridinium-Based Ionic Liquids: A Comparative Study of Anion Influence
Abstract
Pyridinium-based ionic liquids (ILs) are a versatile class of compounds whose properties are critically defined by the choice of anion.[1] This guide provides an in-depth comparative analysis of pyridinium ILs featuring different anions, offering researchers, scientists, and drug development professionals a technical resource grounded in experimental data. We will explore how the anion dictates key physicochemical properties such as thermal stability, viscosity, and ionic conductivity. This document details self-validating experimental protocols for synthesis and characterization and presents quantitative data to support objective comparisons, enabling informed selection of ILs for specific applications ranging from catalysis to electrochemistry.[1][2]
Introduction: The Pyridinium Cation and the Power of the Anion
Ionic liquids (ILs) are salts with melting points below 100 °C, a feature that arises from the combination of a large, asymmetric organic cation with an organic or inorganic anion.[3] This unique composition disrupts crystal lattice formation, resulting in a liquid state over a wide temperature range. Pyridinium-based ILs, featuring a pyridinium cation core, are particularly noteworthy for their chemical and thermal stability.[1][4]
The true versatility and "task-specific" nature of these ILs, however, are unlocked through the strategic selection of the anion.[5][6] The anion's size, shape, charge distribution, and hydrogen bonding capability profoundly influence the resulting IL's bulk properties.[7] For instance, the hydrophobicity, viscosity, and thermal stability can be finely tuned by pairing a pyridinium cation with anions ranging from simple halides like bromide (Br⁻) to complex fluorinated species like bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻).[1][8] Understanding this structure-property relationship is paramount for designing ILs optimized for any given application, be it as a non-volatile solvent in green chemistry, a high-performance electrolyte in batteries, or a catalyst in organic synthesis.[1][2][9]
The Anion's Influence on Physicochemical Properties: A Comparative Analysis
The interplay between the pyridinium cation and the anion governs the macroscopic properties of the ionic liquid. The anion is often the dominant factor controlling these characteristics.[8]
Thermal Stability
An IL's thermal stability is a critical parameter for applications requiring high temperatures, such as in catalysis or as heat transfer fluids.[1] This property is typically evaluated by Thermogravimetric Analysis (TGA), which determines the onset decomposition temperature (Td).
Causality: The thermal stability of a pyridinium IL is strongly dependent on the coordinating ability and nucleophilicity of the anion. Anions with weak coordination and high stability, such as bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻), tend to form ILs with significantly higher thermal stability.[10] These anions are less likely to participate in decomposition reactions with the pyridinium cation. Conversely, more nucleophilic anions, such as halides (e.g., Br⁻, Cl⁻), generally result in lower thermal stability as they can initiate decomposition pathways like the SN2 reaction with the alkyl-substituted pyridinium cation.[11] Fluorinated anions like tetrafluoroborate ([BF₄]⁻) and hexafluorophosphate ([PF₆]⁻) offer intermediate stability but can be susceptible to hydrolysis, which can compromise the stability of the IL.[8]
Viscosity
Viscosity is a measure of a fluid's resistance to flow and is a crucial factor in applications involving mass transport, such as in electrochemical devices or as reaction media.[12]
Causality: The viscosity of an ionic liquid is primarily influenced by a combination of van der Waals forces, hydrogen bonding, and ion size.[13] Larger anions and those with more flexible conformations, like [NTf₂]⁻, tend to decrease the viscosity by reducing the coulombic attraction between the cation and anion, thereby increasing ionic mobility.[12] In contrast, smaller, more symmetric, and strongly hydrogen-bond-accepting anions can lead to higher viscosities. For example, for a given pyridinium cation, the viscosity generally increases as the anion is changed from [NTf₂]⁻ to [BF₄]⁻ to halides.[10][13]
Ionic Conductivity
High ionic conductivity is essential for electrochemical applications, including batteries and supercapacitors, as it facilitates efficient charge transport.[14]
Causality: Ionic conductivity is inversely related to viscosity and directly related to the number and mobility of charge carriers. This relationship is often described by the Walden rule. Therefore, the factors that decrease viscosity generally enhance conductivity.[15] Pyridinium ILs with anions that promote lower viscosity, such as [NTf₂]⁻, typically exhibit higher ionic conductivity.[16][17] The dissociation of the ion pairs also plays a role; anions that are weakly coordinating lead to a greater number of free ions in the liquid, boosting conductivity.
Toxicity and Environmental Considerations
While initially hailed as "green" solvents due to their low vapor pressure, the toxicity and biodegradability of ionic liquids are now recognized as important considerations.[18][19]
Causality: Research indicates that the toxicity of ILs is primarily driven by the cation, particularly the length of the alkyl chain.[20] Longer alkyl chains increase lipophilicity, which often correlates with increased toxicity to aquatic organisms and microbes.[18] However, the anion's role is not negligible.[18] While some studies suggest the anion has a minor influence on toxicity compared to the cation, others have observed that anions can modulate the overall biological impact.[21] For example, ILs with anions derived from biomaterials, such as amino acids, have been explored to create less toxic alternatives.[21] It is crucial to evaluate the entire cation-anion pair when assessing environmental impact.
Quantitative Data Summary
The following table summarizes key physicochemical properties for pyridinium-based ionic liquids with a common cation (1-Butylpyridinium, [C₄Py]⁺) and various anions to illustrate the principles discussed.
| Anion | Formula | Decomposition Temp. (Td, °C) | Viscosity (η, cP at 25°C) | Conductivity (σ, mS/cm at 25°C) |
| Tetrafluoroborate | [BF₄]⁻ | ~350-400 | ~100-150 | ~2-4 |
| Bis(trifluoromethylsulfonyl)imide | [NTf₂]⁻ | >400 | ~50-70 | ~3-6 |
| Bromide | [Br]⁻ | ~200-250 | High / Solid at RT | Low (if liquid) |
| Trifluoromethanesulfonate | [OTf]⁻ | ~380-420 | ~80-120 | ~3-5 |
Note: The values presented are approximate ranges compiled from various sources for illustrative comparison.[6][10][16][22] Absolute values can vary based on purity (especially water content) and measurement technique.
Experimental Protocols: A Self-Validating Workflow
To ensure reproducibility and accuracy, standardized protocols for synthesis and characterization are essential. The following sections detail validated methodologies.
Synthesis of Pyridinium-Based Ionic Liquids
The most common and versatile synthesis is a two-step process: quaternization of the pyridine derivative followed by anion exchange (metathesis).[1][5] This approach allows for the creation of a library of ILs with different anions from a single pyridinium halide precursor.
Step-by-Step Protocol:
-
Quaternization (Synthesis of N-Alkylpyridinium Halide):
-
Rationale: This step forms the pyridinium cation by alkylating the nitrogen atom of the pyridine ring. Using an alkyl halide (e.g., 1-bromobutane) is a straightforward and common method.
-
a. In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine pyridine (1.0 eq) and the desired alkyl bromide (e.g., 1-bromobutane, 1.0-1.1 eq).
-
b. The reaction can be performed neat or with a minimal amount of a suitable solvent like acetonitrile or ethyl acetate.[3][23]
-
c. Heat the mixture under reflux (typically 70-80 °C) for 24-72 hours.[24] The progress can be monitored by TLC or NMR.
-
d. After cooling to room temperature, the resulting product, often a solid or a viscous oil, is washed several times with a solvent in which the product is insoluble (e.g., ethyl acetate, diethyl ether) to remove unreacted starting materials.
-
e. Dry the resulting N-alkylpyridinium bromide salt under vacuum to remove residual solvent. The purity should be checked by ¹H NMR.
-
-
Anion Exchange (Metathesis):
-
Rationale: This step replaces the initial halide anion with the desired anion. The choice of salt (e.g., sodium tetrafluoroborate, lithium bis(trifluoromethylsulfonyl)imide) and solvent is driven by solubility differences to facilitate product isolation.[23][24]
-
a. Dissolve the N-alkylpyridinium bromide (1.0 eq) in a suitable solvent (e.g., acetone, methanol, or water).[23][24]
-
b. In a separate flask, dissolve the salt containing the desired anion (e.g., Na[BF₄], Li[NTf₂]) (1.0-1.1 eq) in the same solvent.
-
c. Add the anion salt solution to the pyridinium salt solution dropwise while stirring at room temperature.
-
d. Stir the mixture for 12-24 hours at room temperature.[24] A precipitate of the inorganic halide salt (e.g., NaBr, LiBr) will form.
-
e. Remove the precipitate by filtration.
-
f. Evaporate the solvent from the filtrate under reduced pressure.
-
g. The resulting ionic liquid should be washed several times with deionized water if it is hydrophobic (e.g., [NTf₂]⁻ salts) to remove remaining inorganic salts. If it is hydrophilic, alternative purification methods may be required.
-
h. Crucial Final Step: Dry the final ionic liquid product under high vacuum at an elevated temperature (e.g., 70-90 °C) for at least 24 hours to remove water and any volatile impurities.[16][22] Water content must be verified to be low (<100 ppm) via Karl Fischer titration, as water can significantly affect physicochemical properties.[16][25]
-
Physicochemical Characterization
Accurate characterization is key to validating the synthesis and understanding the IL's properties.
Step-by-Step Protocol:
-
Structural Verification (NMR Spectroscopy):
-
Rationale: Confirms the chemical structure of the cation and the absence of impurities.
-
a. Dissolve a small sample of the synthesized IL in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
b. Acquire ¹H and ¹³C NMR spectra.[3][15] For ILs with fluorine-containing anions (e.g., [BF₄]⁻, [NTf₂]⁻), ¹⁹F NMR is also essential.
-
c. Verify that the chemical shifts, integrations, and coupling patterns match the expected structure.
-
-
Thermal Stability (Thermogravimetric Analysis - TGA):
-
Rationale: Determines the decomposition temperature (Td).
-
a. Place a small, precise amount of the dried IL (5-10 mg) into a TGA crucible.
-
b. Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.[10]
-
c. The Td is typically determined as the onset temperature of mass loss from the resulting TGA curve.[11]
-
-
Viscosity Measurement:
-
Rationale: Quantifies the IL's resistance to flow.
-
a. Use a calibrated rheometer or viscometer (e.g., cone-plate or parallel-plate rheometer, or a Cannon-Fenske viscometer).[16][26][27]
-
b. Ensure the sample is maintained at a precise, constant temperature (e.g., 25.0 °C) using a Peltier or water bath system.
-
c. Measure the dynamic viscosity. For non-Newtonian fluids, measurements should be taken over a range of shear rates.
-
-
Ionic Conductivity Measurement:
-
Rationale: Measures the IL's ability to conduct an electrical current.
-
a. Use a calibrated conductivity meter with a suitable probe.
-
b. Place the probe into the IL sample, ensuring the electrodes are fully immersed.
-
c. Maintain a constant temperature, as conductivity is highly temperature-dependent.[16]
-
d. Record the conductivity value once the reading has stabilized.
-
Mandatory Visualizations: Workflows and Relationships
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for the physicochemical characterization of ionic liquids.
Conclusion: Selecting the Right Anion for Your Application
The experimental evidence is clear: the anion is a powerful tool for tuning the properties of pyridinium-based ionic liquids. For applications demanding high thermal stability and low viscosity, such as in high-temperature catalysis or electrochemical devices, the bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) anion is an excellent choice. For processes where cost is a primary driver and moderate properties are sufficient, simpler anions like tetrafluoroborate ([BF₄]⁻) may be suitable, provided that anhydrous conditions are maintained. The choice of anion is not merely an afterthought but a primary design consideration that dictates the performance and viability of the ionic liquid in its intended role. This guide provides the foundational knowledge and practical protocols for researchers to synthesize, characterize, and intelligently select the optimal pyridinium-based ionic liquid for their specific scientific challenges.
References
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Pyridinium-Based Ionic Liquids | Reinste Nano Ventures Pvt Ltd - Hiyka. 2
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Solvent Properties of Pyridinium Ionic Liquids - Longdom Publishing. 1
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Thermophysical Study of Pyridinium-Based Ionic Liquids Sharing Ions - ACS Publications.
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Synthesis, characterization, antimicrobial activity and in silico study of pyridinium based ionic liquids - PMC - NIH.
-
Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains - MDPI.
-
Thermal Stability Limits of Imidazolium, Piperidinium, Pyridinium, and Pyrrolidinium Ionic Liquids Immobilized on Metal Oxides | Request PDF - ResearchGate.
-
Toxicity and antimicrobial activity of imidazolium and pyridinium ionic liquids - Green Chemistry (RSC Publishing).
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Ionic Liquids—A Review of Their Toxicity to Living Organisms - PMC - NIH.
-
Thermophysical Study of Pyridinium-Based Ionic Liquids Sharing Ions - American Chemical Society.
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Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system - NIH.
-
Mixed Ionic Liquids: The Case of Pyridinium-Based Fluids | The Journal of Physical Chemistry B - ACS Publications.
-
(PDF) Synthesis, Thermal Stability, and Colloid-Chemical Properties of Pyridinium Ionic Liquids with the Bromotrichloroferrate Anion - ResearchGate.
-
Toxicity and antimicrobial activity of imidazolium and pyridinium ionic liquids.
-
Synthesis, Characterization, Pharmacogenomics, and Molecular Simulation of Pyridinium Type of Ionic Liquids and Their Applications | ACS Omega - ACS Publications.
-
Review of Ionic Liquids Toxicity | Encyclopedia MDPI.
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Toxicity of ionic liquids prepared from biomaterials - Faculdade de Ciências da Universidade de Lisboa.
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Thermophysical Study of Pyridinium-Based Ionic Liquids Sharing Ions - PMC - NIH.
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Investigating the Properties of Pyridinium-Based Ionic Liquids.
-
Synthesis, Characterization, Pharmacogenomics, and Molecular Simulation of Pyridinium Type of Ionic Liquids and Their Applications - PMC - PubMed Central.
-
Physical properties of pyridinium ionic liquids | Request PDF - ResearchGate.
-
Experiences with an Inquiry-Based Ionic Liquid Module in an Undergraduate Physical Chemistry Laboratory - PMC - NIH.
-
VARIATION OF THE CATION OF IONIC LIQUIDS: THE EFFECTS ON THEIR PHYSICOCHEMICAL PROPERTIES AND REACTION OUTCOME.
-
Application of Ionic Liquids in Electrochemistry—Recent Advances - MDPI.
-
Density, dynamic viscosity, and electrical conductivity of pyridinium-based hydrophobic ionic liquids | Request PDF - ResearchGate.
-
The Role of Pyridinium Ionic Liquids in Catalysis - NINGBO INNO PHARMCHEM CO.,LTD.
-
Full article: Development of ionic liquid crystals based on pyridinium and picolinium cations.
-
Ionic Liquid Crystals Based on Pyridinium Salts - ResearchGate.
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Physicochemical Properties of 20 Ionic Liquids Prepared by the Carbonate-Based IL (CBILS) Process | Journal of Chemical & Engineering Data.
-
Probing the Interactions between Ionic Liquids and Water: Experimental and Quantum Chemical Approach - ACS Publications.
-
Synthesis, Characterization, and Physicochemical Properties of New [Emim][BF3X] Complex Anion Ionic Liquids | ACS Omega - ACS Publications.
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A Senior Application Scientist's Guide to Validating the Purity of Synthesized 1-Butylpyridinium Triflate Using NMR Spectroscopy
Introduction: The Imperative of Purity in Ionic Liquid Research
1-Butylpyridinium triflate, [C₄Py][OTf], is a pyridinium-based ionic liquid (IL) with applications ranging from a solvent in organic synthesis to an electrolyte component in electrochemical devices. Like any high-performance chemical, its efficacy is inextricably linked to its purity. Trace impurities, such as unreacted starting materials, residual solvents, or byproducts from side reactions, can drastically alter the physicochemical properties of the IL, including its viscosity, conductivity, and thermal stability, thereby compromising experimental reproducibility and device performance.[1]
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for the structural elucidation and purity assessment of ionic liquids.[2][3][4] Its power lies in its ability to provide atom-specific information for both the cation and the anion, offering a comprehensive and quantitative purity profile. This guide provides a detailed, experience-driven comparison of what to expect from a pure sample of this compound versus one containing common impurities, grounded in the principles of ¹H, ¹³C, and ¹⁹F NMR spectroscopy.
Anticipating Impurities: A Chemist's Perspective
Effective purity validation begins with a clear understanding of the synthetic route and the potential impurities it may introduce. A common synthesis for this compound involves the quaternization of pyridine with a butylating agent. For instance, reacting pyridine with butyl triflate directly or, more commonly, reacting pyridine with a 1-halobutane (e.g., 1-bromobutane) to form 1-butylpyridinium bromide, followed by a metathesis reaction with a triflate salt (e.g., silver triflate or potassium triflate).
From these routes, the most probable impurities are:
-
Unreacted Starting Materials: Pyridine, 1-halobutane.
-
Metathesis Byproducts: Residual halide salts (e.g., KBr, AgBr) if the exchange is incomplete. Halide impurities are particularly detrimental in electrochemical applications.
-
Solvents: Acetonitrile, dichloromethane, or other solvents used during synthesis and purification.
-
Water: Ionic liquids can be hygroscopic, and water is a common impurity that can be readily detected by ¹H NMR.
The Multi-Nuclear NMR Approach: A Triad of Validation
A robust purity assessment of [C₄Py][OTf] relies on a synergistic analysis of three key nuclei:
-
¹H NMR: Provides the primary fingerprint of the 1-butylpyridinium cation. It is highly sensitive for detecting proton-containing impurities and allows for straightforward quantification through signal integration.
-
¹³C NMR: Offers complementary structural information for the cation. While less sensitive than ¹H NMR, it provides a clear spectrum with sharp signals in a wide chemical shift range, confirming the carbon backbone and detecting carbon-containing impurities that may be obscured in the proton spectrum.
-
¹⁹F NMR: Serves as a direct and unambiguous probe for the triflate (CF₃SO₃⁻) anion.[5] Given the high natural abundance and sensitivity of the ¹⁹F nucleus, this technique is exceptionally effective for confirming the anion's identity and detecting any fluorine-containing impurities. The triflate anion typically appears as a sharp singlet around -78 to -79 ppm.[5][6][7]
The logical workflow for this validation process is outlined below.
Caption: Workflow for NMR-based purity validation of this compound.
Experimental Protocol: Acquiring High-Quality NMR Data
Trustworthy data begins with meticulous preparation and acquisition.
1. Sample Preparation:
- Solvent Choice: Select a deuterated solvent in which the IL is fully soluble and whose residual peaks do not overlap with analyte signals. Acetonitrile-d₃ (CD₃CN) or DMSO-d₆ are excellent choices. D₂O can also be used, but the aromatic protons ortho to the nitrogen may exchange over time, complicating interpretation.
- Concentration: Prepare a solution of approximately 10-20 mg of the synthesized IL in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.
- Internal Standard (for qNMR): For quantitative purity determination (qNMR), add a precisely weighed amount of a stable internal standard with a known purity and non-overlapping signals (e.g., 1,3,5-trimethoxybenzene).
2. NMR Spectrometer Setup & Acquisition:
- Instrumentation: A 400 MHz or higher field spectrometer is recommended for optimal signal dispersion.
- Tuning and Matching: Ensure the probe is properly tuned to the frequencies of ¹H, ¹³C, and ¹⁹F.
- Shimming: Shim the magnetic field to achieve sharp, symmetrical peaks. For ILs, which can be viscous, good shimming is critical.
- Acquisition Parameters:
- ¹H NMR: Use a standard pulse sequence. Ensure the relaxation delay (d1) is sufficient (e.g., 5 times the longest T₁ relaxation time, or practically, 5-10 seconds) for accurate integration, especially for qNMR.
- ¹³C NMR: Use a proton-decoupled pulse sequence. A sufficient number of scans will be required to achieve a good signal-to-noise ratio.
- ¹⁹F NMR: Use a standard, proton-decoupled pulse sequence. This is typically a very fast experiment due to the high sensitivity of ¹⁹F.
Data Interpretation: A Comparative Guide
The core of the validation lies in comparing the acquired spectra to known data for pure this compound and potential impurities.
| Compound/Fragment | Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity / Notes |
| 1-Butylpyridinium Cation | ¹H | ~8.8 - 9.0 | d, Pyridinium H-2, H-6 |
| ¹H | ~8.5 - 8.7 | t, Pyridinium H-4 | |
| ¹H | ~8.0 - 8.2 | t, Pyridinium H-3, H-5 | |
| ¹H | ~4.6 - 4.8 | t, N-CH₂ -CH₂-CH₂-CH₃ | |
| ¹H | ~1.9 - 2.1 | m, N-CH₂-CH₂ -CH₂-CH₃ | |
| ¹H | ~1.3 - 1.5 | m, N-CH₂-CH₂-CH₂ -CH₃ | |
| ¹H | ~0.9 - 1.0 | t, N-CH₂-CH₂-CH₂-CH₃ | |
| ¹³C | ~145-148 | Pyridinium C-2, C-6, C-4 | |
| ¹³C | ~128-130 | Pyridinium C-3, C-5 | |
| ¹³C | ~60-62 | N-CH₂ -CH₂-CH₂-CH₃ | |
| ¹³C | ~33-35 | N-CH₂-CH₂ -CH₂-CH₃ | |
| ¹³C | ~19-21 | N-CH₂-CH₂-CH₂ -CH₃ | |
| ¹³C | ~13-14 | N-CH₂-CH₂-CH₂-CH₃ | |
| Triflate Anion | ¹⁹F | ~ -78 to -79 | s, CF₃ SO₃⁻. Sharp singlet is a key indicator of purity.[5][6][7] |
| ¹³C | ~119-121 | q, CF₃ SO₃⁻ (J_CF ≈ 315-320 Hz).[8] | |
| Impurity: Pyridine | ¹H | ~8.6 (H-2,6), 7.8 (H-4), 7.4 (H-3,5) | Distinct signals from the N-alkylated pyridinium ring. |
| Impurity: 1-Bromobutane | ¹H | ~3.4 (t, Br-CH₂ -), ~0.9 (t, -CH₃ ) | Signals for the butyl chain will be at different shifts than in the cation. |
| Impurity: Water | ¹H | Variable (e.g., ~2.1 ppm in CD₃CN) | Broad or sharp singlet, position is solvent and temperature dependent. |
Note: Chemical shifts are approximate and can vary slightly based on solvent, concentration, and temperature.[9][10] Data is compiled from typical values found in literature and spectral databases.[6][8][11]
Analysis in Practice:
-
¹H NMR Spectrum: A pure sample will show five distinct sets of signals for the 1-butylpyridinium cation with an integration ratio of 2:1:2:2:2:2:3 corresponding to the pyridinium and butyl protons. The absence of sharp singlets/multiplets corresponding to free pyridine or the starting butylating agent is a primary indicator of purity. The presence of a broad peak for water should also be noted.
-
¹³C NMR Spectrum: The spectrum should show seven distinct signals: three for the aromatic pyridinium carbons and four for the butyl chain carbons, plus the quartet for the triflate carbon. The absence of other signals confirms the lack of significant carbon-containing impurities.
-
¹⁹F NMR Spectrum: This is often the most straightforward spectrum. A pure sample of this compound will exhibit a single, sharp resonance near -79 ppm.[5][7] The presence of any other signals in the ¹⁹F spectrum would indicate fluorine-containing impurities, which are generally not expected from the common synthetic routes unless fluorinated solvents were used.
Conclusion: An Integrated Approach to Purity Confirmation
Validating the purity of synthesized this compound is not a single measurement but a holistic assessment. By employing a multi-nuclear NMR approach (¹H, ¹³C, and ¹⁹F), researchers can build a comprehensive and undeniable profile of their material. This guide provides the framework for conducting these experiments and interpreting the results with confidence. By comparing the acquired data against established reference values and understanding the expected signals from potential impurities, scientists can ensure the quality and reliability of their ionic liquids, paving the way for reproducible and impactful research.
References
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Wiley-VCH. (2007). Supporting Information. This document provides characteristic NMR signals for the triflate counterion, noting the free anion resonance occurs at -79 ppm in the ¹⁹F spectrum. [Link]
-
Heckman, N. L., Wohl, M. M., & Duffy, J. D. (2022). Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. Journal of Laboratory Chemical Education, 10(1), 9-19. This paper discusses the use of NMR to characterize ionic liquids, which is applicable to pyridinium-based systems as well. [Link]
-
V. R. K. K., et al. (2008). A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties. Molecules, 13(7), 1528-1543. This article describes synthesis and NMR characterization of various triflate ionic liquids, providing reference chemical shifts. [Link]
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Kapper, S. C., et al. (2021). Influence of Coordinated Triflate Anions on the Solution Magnetic Properties of a Neutral Iron(II) Complex. Inorganics, 9(10), 75. This paper discusses the NMR signals of bound vs. unbound triflate anions. [Link]
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Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectrometer. The Royal Society of Chemistry. This source provides general information on NMR data acquisition. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. This database provides chemical information and links to spectral data for the target compound. [Link]
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Saielli, G. (2025). Computational NMR Spectroscopy of Ionic Liquids. In G. A. Aucar (Ed.), NMR Spectroscopic Parameters Theories and Models, Computational Codes and Calculations (Vol. 38, pp. 395-429). Royal Society of Chemistry. This chapter discusses the factors influencing NMR chemical shifts in ionic liquids. [Link]
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Stark, A., & Brehm, M. (2014). 15N NMR studies provide insights into physico-chemical properties of room-temperature ionic liquids. Physical Chemistry Chemical Physics, 16(40), 22065-22079. This article highlights the power of multinuclear NMR in studying ionic liquids. [Link]
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National Center for Biotechnology Information. (n.d.). Trifluoromethanesulfonate. PubChem Compound Database. This provides information on the triflate anion. [Link]
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The Royal Society of Chemistry. (2011). Supplementary Information. This document provides an example of the ¹⁹F NMR signal for a triflate anion at -78.7 ppm. [Link]
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ResearchGate. (n.d.). Resonance structures of triflate and trifluoroacetate anions. This source provides theoretical context for the stability and properties of the triflate anion. [Link]
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Ghandi, M. (2016). NMR of ionic liquids. Annual Reports on NMR Spectroscopy, 88, 215-243. A comprehensive review on the application of NMR techniques to study ionic liquids. [Link]
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Saielli, G. (2020). Computational NMR Spectroscopy of Ionic Liquids: [C4C1im]Cl/Water Mixtures. Magnetochemistry, 6(2), 20. This paper discusses computational methods for predicting NMR spectra of ionic liquids, highlighting environmental effects. [Link]
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Wang, J., Liu, Y., Li, W., & Gao, G. (2018). Prediction of 1H NMR chemical shifts for ionic liquids: strategy and application of a relative reference standard. RSC Advances, 8(53), 30378-30386. This paper explores the prediction of ¹H NMR chemical shifts and the influence of the anion. [Link]
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Saielli, G. (2020). Computational NMR Spectroscopy of Ionic Liquids: [C4C1im]Cl/Water Mixtures. PMC. An open-access version of the article on computational NMR of ILs. [Link]
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Aston University. (2015). NMR Studies of Ionic Liquids. This resource points to the general use of NMR in IL research. [Link]
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F. J. V. S., et al. (2024). Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide. Journal of Chemical & Engineering Data. Mentions this compound in the context of thermophysical properties. [Link]
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Kim, K. S., et al. (2005). Structures of ionic liquid–water mixtures investigated by IR and NMR spectroscopy. The Journal of Physical Chemistry B, 109(32), 15525-15529. This paper shows how NMR chemical shifts in ILs vary with environmental factors like anions and water content. [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. This document provides examples of NMR spectra for various pyridinium salts. [Link]
-
University of Rochester. (n.d.). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Provides examples of ¹⁹F NMR referencing. [Link]
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U.S. Food and Drug Administration. (n.d.). This compound. Global Substance Registration System. Provides identifiers and basic information for the compound. [Link]
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B. R., et al. (2021). Thermophysical Study of Pyridinium-Based Ionic Liquids Sharing Ions. PMC. Discusses how synthesis and water content influence the properties of ILs. [Link]
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National High Magnetic Field Laboratory. (n.d.). 3D 1H–13C–14N correlation solid-state NMR spectrum. Provides advanced context on multinuclear NMR. [Link]
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M. K. O., et al. (2018). Synthesis, Characterization, and Computational Modeling of N-(1-Ethoxyvinyl)pyridinium Triflates, an Unusual Class of Pyridinium Salts. PMC. Provides detailed NMR characterization (¹H, ¹³C) for pyridinium triflate salts, including the CF₃ quartet in ¹³C NMR. [Link]
-
Organic Syntheses. (2024). Preparation of 2-Chloro-1-(1-ethoxyvinyl)pyridinium Triflate. This article provides a detailed synthetic procedure and notes on purity assessment using qNMR. [Link]
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electrochemical performance of 1-butylpyridinium triflate vs other electrolytes
An In-depth Comparative Guide to the Electrochemical Performance of 1-Butylpyridinium Triflate
Introduction: The Role of Electrolytes in Electrochemical Systems
The electrolyte is a critical component of any electrochemical device, from high-energy batteries to rapid-charging supercapacitors. It serves as the essential medium for ionic transport between the anode and cathode, directly influencing the device's power density, energy density, operational lifespan, and safety. For decades, conventional electrolytes have been based on lithium salts, such as lithium hexafluorophosphate (LiPF₆), dissolved in mixtures of organic carbonate solvents. While effective, these systems suffer from inherent limitations, including high volatility, flammability, and a relatively narrow electrochemical stability window (ESW), which restricts the use of high-voltage electrode materials.
In the quest for safer and higher-performance energy storage, Ionic Liquids (ILs) have emerged as a compelling class of alternative electrolytes. ILs are salts that are liquid at or near room temperature, possessing unique properties such as negligible vapor pressure, high thermal stability, non-flammability, and wide electrochemical windows.[1] Among the vast families of ILs, pyridinium-based cations have garnered significant interest. This guide provides a detailed comparison of the electrochemical performance of a representative pyridinium IL, this compound ([C4Py][OTf]), against other classes of electrolytes, offering field-proven insights for researchers and developers.
Physicochemical Properties: The Foundation of Performance
The bulk properties of an electrolyte dictate its behavior within an electrochemical cell. Key parameters include ionic conductivity, which governs the rate of ion transport; viscosity, which influences ion mobility; and the electrochemical stability window, which defines the voltage range within which the electrolyte remains stable without decomposing.
A comparison of these fundamental properties for this compound and other selected electrolytes is summarized below.
| Electrolyte | Cation | Anion | Ionic Conductivity (mS/cm) | Viscosity (cP) | Electrochemical Stability Window (ESW) (V) |
| 1-Butyl-3-methylpyridinium Triflate ([C4mPy][OTf]) | 1-Butyl-3-methylpyridinium | Triflate (OTf) | 2.35 (at 30 °C)[2][3] | 117 (at 25 °C)[2][3] | ~4.0 - 4.5 (Estimated for Pyridiniums) |
| 1-Butyl-3-methylimidazolium Triflate ([BMIM][OTf]) | 1-Butyl-3-methylimidazolium | Triflate (OTf) | ~3.9 (at 25 °C) | 52 (at 25 °C) | 4.1 - 5.5[4][5] |
| 1-Butyl-3-methylimidazolium Hexafluorophosphate ([BMIM][PF₆]) | 1-Butyl-3-methylimidazolium | Hexafluorophosphate (PF₆) | ~3.3 (at 25 °C) | 114 (at 25 °C) | ~4.1[6] |
| 1-Butylpyridinium Bis(trifluoromethylsulfonyl)imide ([BPy][TFSI]) | 1-Butylpyridinium | Bis(trifluoromethylsulfonyl)imide (TFSI) | ~3.8 (at 25 °C) | 59 (at 25 °C)[7] | > 4.5[8] |
| Conventional Carbonate Electrolyte (1M LiPF₆ in 1:1 EC:DEC) | Lithium | Hexafluorophosphate (PF₆) | ~10-12 (at 25 °C) | ~3-5 (at 25 °C) | ~4.2 vs Li/Li⁺[9] |
Analysis of Physicochemical Properties:
This compound exhibits moderate ionic conductivity compared to its imidazolium-based counterparts and significantly lower conductivity than conventional organic electrolytes. This is primarily a consequence of its high viscosity (117 cP), which impedes the movement of ions through the bulk liquid.[2][3] The relationship between high viscosity and lower conductivity is a well-established challenge for many IL-based systems.
Performance in Electrochemical Devices
The ultimate test of an electrolyte is its performance within a target application, such as a supercapacitor or a lithium-ion battery.
Supercapacitor Applications
In electrochemical double-layer capacitors (EDLCs), or supercapacitors, a wide operating voltage is paramount, as the stored energy scales with the square of the voltage (E = ½CV²). The wide ESW of ILs makes them highly attractive for this purpose. A study comparing a triflate-based biopolymer electrolyte with a hexafluorophosphate-based one in a supercapacitor found that the triflate system exhibited a higher specific capacitance and a wider electrochemical stability window.[6] While this study used an imidazolium cation ([BMIM][OTf]), the results highlight the beneficial role the triflate anion can play in enhancing supercapacitor performance. Pyridinium ILs, with their wide voltage windows, are similarly promising candidates for high-energy supercapacitors.[10]
Lithium-Ion Battery Applications
In lithium-ion batteries, the electrolyte must not only be stable at the operating voltage but also facilitate the formation of a stable solid-electrolyte interphase (SEI) on the anode and be compatible with the cathode. The performance of triflate-based ILs in lithium batteries has produced mixed results. For instance, a study on Li-S batteries using 1-butyl-1-methylpyrrolidinium triflate ([C4mpyr][OTf]) reported poor cycling performance.[11] This was attributed to the strong interaction between the lithium ions and the triflate anion, which can hinder lithium-ion transport and overall cell kinetics.[11] However, triflate salts, such as neodymium triflate, have also been successfully used as electrolyte additives to stabilize the lithium metal anode and improve cycling efficiency in anode-free lithium-sulfur batteries.[12] This suggests that while a pure triflate IL may not be the optimal bulk electrolyte for all lithium battery chemistries, the triflate anion can play a valuable role in electrolyte engineering and formulation.
Experimental Protocols
To ensure scientific integrity, the methods used to characterize these electrolytes must be robust and reproducible. Below are detailed protocols for key performance metrics.
Protocol 1: Determination of Electrochemical Stability Window (ESW)
The ESW is typically measured using linear sweep voltammetry (LSV).[13] This technique involves slowly scanning the potential of a working electrode and measuring the resulting current. A sharp increase in current indicates the onset of electrolyte decomposition.
Methodology:
-
Cell Assembly: A three-electrode electrochemical cell is assembled in an inert atmosphere (e.g., an argon-filled glovebox).
-
Instrumentation: Connect the cell to a potentiostat.
-
Measurement:
-
Perform an LSV scan. Start from the open-circuit potential (OCP) and scan anodically (to positive potentials) to determine the oxidation limit.
-
In a separate experiment, start from the OCP and scan cathodically (to negative potentials) to determine the reduction limit.
-
A slow scan rate (e.g., 0.1 to 1 mV/s) is typically used to minimize capacitive currents and obtain a clear faradaic response.[9][14]
-
-
Data Analysis: The stability limit is defined as the potential at which the current density reaches a specific cutoff value (e.g., 0.01 mA/cm²). This cutoff is somewhat arbitrary but should be consistently applied for comparison.[15]
Diagram: Workflow for ESW Measurement
Caption: Workflow for determining the electrochemical stability window using linear sweep voltammetry.
Protocol 2: Measurement of Ionic Conductivity
Ionic conductivity is measured using electrochemical impedance spectroscopy (EIS). This technique applies a small AC voltage perturbation and measures the current response over a range of frequencies to determine the bulk resistance of the electrolyte.
Methodology:
-
Cell Assembly: A two-electrode conductivity cell with well-defined geometry (e.g., parallel platinum plates) is used. The cell constant is determined by calibrating with standard KCl solutions of known conductivity.[16][17]
-
Instrumentation: The cell is placed in a temperature-controlled chamber and connected to an impedance analyzer.
-
Measurement:
-
Equilibrate the cell at the desired temperature (e.g., 30 °C).[2]
-
Perform an EIS scan over a wide frequency range (e.g., 1 MHz to 1 Hz).
-
-
Data Analysis:
-
Plot the impedance data on a Nyquist plot (Z'' vs. Z').
-
The bulk resistance (R) of the electrolyte is determined from the high-frequency intercept of the impedance spectrum with the real axis.
-
The ionic conductivity (σ) is calculated using the formula: σ = L / (R * A), where L is the distance between the electrodes and A is the electrode area (L/A is the cell constant).
-
Diagram: Relationship of Key Electrolyte Properties
Caption: Interrelationship between key electrolyte properties and overall device performance.
Conclusion and Future Outlook
This compound represents a class of ionic liquids with distinct trade-offs. Its primary drawback is a relatively high viscosity, which leads to lower ionic conductivity compared to conventional organic electrolytes and some imidazolium-based ILs. This can limit the rate capability and power density of devices. However, its key advantage is the high electrochemical and thermal stability inherent to pyridinium cations, which is critical for developing safer, high-voltage energy storage systems.
The choice of an electrolyte is always application-specific. For high-power applications where fast ion transport is the most critical factor, the high viscosity of [C4Py][OTf] may be a limiting factor. In such cases, lower-viscosity ILs like [BPy][TFSI] or conventional carbonate electrolytes might be preferred.[7] Conversely, for high-energy applications where maximizing the cell voltage and ensuring safety are the primary goals, the wide electrochemical window and non-flammable nature of pyridinium triflates make them a very strong candidate. Future research should focus on strategies to reduce the viscosity of pyridinium ILs—perhaps through molecular design or the use of co-solvents—to achieve a better balance of high conductivity and wide electrochemical stability.
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Łuczak, J., et al. (2023). Electrical Conductivity of Ionic Liquids 1-Hexyl-3-Methylimidazolium Chloride (HMIM) and 1-Methyl-3-Octylimidazolium Chloride (OMIM) in Mixtures with Selected Alkoxy Alcohols over a Wide Temperature Range. International Journal of Molecular Sciences, 24(23), 16933. Available from: [Link]
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Al-Malah, K., et al. (2023). Measurement and Modelling of Carbon Dioxide in Triflate-Based Ionic Liquids: Imidazolium, Pyridinium, and Pyrrolidinium. Molecules, 28(20), 7153. Available from: [Link]
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Huffstutler, J. D., et al. (2018). High Performance Graphene-Based Electrochemical Double Layer Capacitors Using 1-Butyl-1-methylpyrrolidinium tris (pentafluoroethyl) trifluorophosphate Ionic Liquid as an Electrolyte. Electronics, 7(10), 229. Available from: [Link]
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Yen, Y.-J., & Manthiram, A. (2024). Anode-Free Lithium-Sulfur Batteries with a Rare-Earth Triflate as a Dual-Function Electrolyte Additive. ACS Applied Materials & Interfaces, 16(27), 34997-35005. Available from: [Link]
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comparing the catalytic activity of 1-butylpyridinium triflate with other catalysts
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of chemical synthesis, the quest for efficient, selective, and sustainable catalytic systems is paramount. Ionic liquids (ILs) have emerged as a versatile class of compounds with tunable properties, offering significant potential as both solvents and catalysts. Among them, pyridinium-based ILs are gaining attention for their unique characteristics. This guide provides an in-depth comparison of the catalytic activity of 1-butylpyridinium triflate and its analogues against other catalytic systems, supported by experimental data and mechanistic insights.
The Rise of Ionic Liquids in Catalysis
Ionic liquids are salts with melting points below 100°C, composed of a large organic cation and an organic or inorganic anion. Their negligible vapor pressure, high thermal stability, and tunable solvent properties make them attractive alternatives to volatile organic solvents. Furthermore, by modifying the cation and anion, their acidity, basicity, and overall catalytic activity can be tailored for specific chemical transformations.
This compound, with its pyridinium cation and triflate anion, is a representative example of a Brønsted acidic ionic liquid. The triflate anion (CF₃SO₃⁻) is a non-coordinating, highly stable anion derived from the superacid trifluoromethanesulfonic acid, which imparts significant acidic character to the ionic liquid. This acidity is key to its catalytic function in a variety of organic reactions.
Comparative Catalytic Performance: The Biginelli Reaction
To objectively assess the catalytic prowess of pyridinium-based ionic liquids, we will focus on the Biginelli reaction, a one-pot three-component condensation reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). These heterocyclic compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] The efficiency of this reaction is highly dependent on the catalyst used.
Table 1: Comparison of Catalysts for the Biginelli Reaction
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Protic Pyridinium IL | Not specified | Not specified | Not specified | Not specified | Good to Excellent | |
| Yb(OTf)₃ | Not specified | Solvent-free | 100 | 0.33 | 81-99 | |
| NiCl₂·6H₂O | Not specified | Not specified | Not specified | Not specified | 50.3 | |
| CuCl₂·2H₂O | Not specified | Not specified | Not specified | Not specified | 6.2 | |
| CoCl₂·6H₂O | Not specified | Not specified | Not specified | Not specified | 0.7 | |
| p-TSA | Not specified | Not specified | Not specified | Not specified | Good | [1] |
| Conc. HCl | Catalytic | Ethanol | Reflux | Overnight | 94 | [1] |
Analysis of Catalytic Performance:
As indicated in Table 1, lanthanide triflates like Yb(OTf)₃ demonstrate exceptional activity under solvent-free conditions, affording high yields in a very short reaction time. Traditional Brønsted acids like HCl and p-toluenesulfonic acid (p-TSA) are also effective, though they may require longer reaction times or harsher conditions.[1] Lewis acids such as NiCl₂·6H₂O show moderate to low activity for the synthesis of the thione derivatives of DHPMs.
The "good to excellent" yields reported for a protic pyridinium ionic liquid suggest its performance is competitive. The key advantages of using an ionic liquid catalyst like this compound lie in its potential for recyclability, ease of handling compared to corrosive mineral acids, and the ability to act as both a catalyst and a solvent, simplifying the reaction setup.
Mechanistic Insights: The Role of the Catalyst
The Biginelli reaction can proceed through different mechanistic pathways. The generally accepted mechanism involves the acid-catalyzed formation of an N-acyliminium ion intermediate from the aldehyde and urea. This intermediate then undergoes a nucleophilic attack by the β-ketoester, followed by cyclization and dehydration to yield the final DHPM product.
The catalyst plays a crucial role in activating the aldehyde carbonyl group, facilitating the formation of the key N-acyliminium intermediate.
Caption: Proposed mechanism for the acid-catalyzed Biginelli reaction.
A Brønsted acidic ionic liquid like this compound can protonate the aldehyde carbonyl, increasing its electrophilicity and accelerating the initial condensation with urea. Lewis acid catalysts, on the other hand, coordinate to the carbonyl oxygen to achieve a similar activation. The efficiency of the catalyst is therefore dependent on its ability to promote the formation of the crucial intermediate.
Experimental Protocols
To ensure a fair and reproducible comparison of catalytic activity, standardized experimental protocols are essential.
General Procedure for the Biginelli Reaction:
-
In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (1 mmol), and urea or thiourea (1.5 mmol).
-
Add the catalyst (typically 1-10 mol%).
-
If a solvent is used, add the appropriate volume (e.g., 5 mL of ethanol). For solvent-free conditions, proceed to the next step.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100°C) for the specified time.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, filter the solid, wash it with cold ethanol or water, and dry it.
-
If the product does not precipitate, pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Catalyst Reusability Protocol (for Ionic Liquids):
-
After product extraction with a non-polar solvent (e.g., diethyl ether), the ionic liquid containing the catalyst remains as a separate phase.
-
Wash the ionic liquid phase with the same solvent to remove any residual product.
-
Dry the ionic liquid under vacuum to remove any traces of the solvent.
-
The recovered ionic liquid can be used for subsequent reaction runs.
Caption: General experimental workflow for the Biginelli reaction and catalyst recycling.
Conclusion
This compound and related pyridinium-based ionic liquids represent a promising class of catalysts for organic synthesis. Their Brønsted acidity, coupled with the advantageous properties of ionic liquids such as low volatility and potential for recyclability, makes them valuable alternatives to traditional acid catalysts. While direct, quantitative comparisons for every reaction are not always available, the existing literature strongly suggests their catalytic activity is competitive with established methods for important transformations like the Biginelli reaction. Further research focusing on systematic comparisons of a wider range of pyridinium ILs against other catalysts will undoubtedly continue to highlight their potential in developing more sustainable and efficient chemical processes.
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Bhat, M. A., & Naglah, A. M. (2020). Synthesis of novel dihydropyrimidinone derivatives containing phthalimide moiety. Journal of Chemistry, 2020, 4284628. [Link]
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- Fu, N., et al. (2017). Comparative study on Lewis acid catalyzed Biginelli reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-thione.
- Gong, Y., et al. (2012). An appropriate one-pot synthesis of dihydropyrimidinones catalyzed by heteropoly acid supported on zeolite: An efficient and reusable catalyst for the Biginelli reaction. Semantic Scholar.
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- Neto, B. A. D., et al. (2013). Ionic liquid effect over the Biginelli reaction under homogeneous and heterogeneous catalysis. The Journal of Organic Chemistry, 78(15), 7446-7454.
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A Comparative Guide to 1-Butylpyridinium Triflate in Catalysis: Performance, Protocols, and Perspectives
In the ever-evolving landscape of chemical synthesis, the quest for efficient, recyclable, and environmentally benign catalytic systems is paramount. Ionic liquids (ILs) have emerged as a promising class of compounds, offering a unique set of properties that can be tailored for specific applications. Among these, 1-butylpyridinium triflate, [BPy]OTf, has garnered significant interest. This guide provides an in-depth technical comparison of [BPy]OTf's performance in catalysis, juxtaposed with alternative systems, and supported by experimental data and detailed protocols. Our focus is to equip researchers, scientists, and drug development professionals with the critical insights needed to evaluate and implement this versatile ionic liquid in their synthetic endeavors.
Unveiling this compound: A Profile
This compound is a salt with a melting point below 100°C, classifying it as an ionic liquid. Its structure consists of a 1-butylpyridinium cation and a trifluoromethanesulfonate (triflate) anion. This combination imparts a unique set of physicochemical properties that are central to its function in catalysis.
-
The Cation's Role: The 1-butylpyridinium cation, with its aromatic pyridinium ring and a butyl side chain, contributes to the ionic liquid's thermal stability and its ability to dissolve a wide range of organic and inorganic compounds.
-
The Anion's Influence: The triflate anion is known for its high thermal and chemical stability. It is a weakly coordinating anion, which can be advantageous in catalytic cycles where the anion's interaction with the catalytic species should be minimal.
These structural features translate into a profile of low volatility, high thermal stability, and tunable solubility, making [BPy]OTf an attractive alternative to conventional volatile organic compounds (VOCs) in various chemical transformations.[1][2]
The Advantages of Employing [BPy]OTf in Catalysis
The utility of this compound as a catalyst or catalytic medium stems from several key advantages over traditional solvent systems.
Enhanced Catalytic Activity and Reaction Rates
In many instances, the use of pyridinium-based ionic liquids can lead to enhanced reaction rates and higher yields. This is often attributed to the unique solvation properties of the ionic liquid, which can stabilize transition states and influence reaction pathways. For example, Brønsted acidic ionic liquids, a category that includes protonated pyridinium salts, have demonstrated efficacy as dual solvent-catalysts in reactions such as Fischer esterification and pinacol rearrangement.[3][4][5]
Recyclability and Reusability: A Pillar of Green Chemistry
A significant advantage of ionic liquids like [BPy]OTf is their negligible vapor pressure, which allows for the easy separation of volatile products and unreacted starting materials by distillation.[1] This property, coupled with their thermal stability, makes them highly recyclable. The ability to reuse the catalytic system multiple times without a significant loss of activity is a cornerstone of sustainable chemical processes, reducing waste and overall cost. While specific data on the recyclability of [BPy]OTf in every reaction is not always available, the general principle of ionic liquid recyclability is a well-established advantage.
A Tunable Platform for Diverse Chemical Transformations
The properties of ionic liquids can be fine-tuned by modifying the cation or anion. This "designer solvent" aspect allows for the optimization of the reaction medium for a specific catalytic process. Pyridinium-based ionic liquids have been successfully employed in a wide array of reactions, including:
-
Transesterification of oils[6]
-
Diels-Alder reactions
-
Friedel-Crafts alkylation and acylation
-
Synthesis of heterocyclic compounds like 1,5-benzodiazepines
This versatility makes [BPy]OTf and its analogs valuable tools in the synthetic chemist's arsenal.
The Disadvantages and Limitations of [BPy]OTf
Despite its numerous advantages, this compound is not without its drawbacks. A comprehensive evaluation necessitates a critical look at its potential downsides.
Toxicity and Environmental Impact: A "Green" Solvent with a Caveat
While often touted as "green" solvents due to their low volatility, the toxicity and environmental fate of ionic liquids are areas of growing concern. Studies have shown that pyridinium-based ionic liquids can exhibit higher toxicity compared to their imidazolium counterparts.[4] The toxicity is often linked to the length of the alkyl side chain on the cation, with longer chains generally leading to increased toxicity.
The triflate anion, while generally considered to be of lower toxicity than some other anions, is part of a broader class of fluorinated compounds that can persist in the environment.[5] Therefore, while [BPy]OTf may offer a greener alternative to volatile organic solvents in terms of air pollution, its potential impact on aquatic ecosystems and its biodegradability must be carefully considered.
Viscosity and Mass Transfer Limitations
Ionic liquids, including [BPy]OTf, are often more viscous than conventional organic solvents. This higher viscosity can lead to mass transfer limitations, potentially slowing down reaction rates in heterogeneous catalytic systems or requiring more vigorous stirring. While this can sometimes be mitigated by operating at higher temperatures, it is a factor that must be taken into account during process design.
Cost and Availability
Compared to many traditional organic solvents, ionic liquids can be more expensive to synthesize and purchase. While their recyclability can offset the initial cost in the long run, the upfront investment can be a barrier for some applications, particularly on a large industrial scale.
Comparative Performance in Catalysis: The Synthesis of 1,5-Benzodiazepines
To provide a concrete example of [BPy]OTf's catalytic performance, we will examine the synthesis of 1,5-benzodiazepines, a class of compounds with significant pharmacological activity. While direct data for [BPy]OTf is limited in the publicly available literature, a close analog, 1-butylpyridinium hydrogen sulphate ([BPy]HSO4), has been successfully employed as a Brønsted acid catalyst for this reaction. We will use this as a basis for comparison, alongside other reported catalytic systems.
The synthesis of 2,3-disubstituted-1,5-benzodiazepines is typically achieved through the condensation of o-phenylenediamine with two equivalents of a ketone.
Reaction Scheme:
A schematic for the synthesis of 1,5-benzodiazepines.
Table 1: Comparative Performance of Various Catalysts in the Synthesis of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| [BPy]HSO4 (analogous to [BPy]OTf) | Neat | Room Temp. | 2-3 h | 90-95 | [6] |
| Sc(OTf)3 | Neat | Room Temp. | 3 h | 85-96 | [6] |
| H-MCM-22 | Acetonitrile | Room Temp. | 1 h | 87 | [3][7] |
| p-TSA | Neat | 80-85 | 10-20 min | 94 | [1] |
| Zr(NO3)4 | Neat | Room Temp. | 15-20 min | 92-96 | [8][9][10] |
| Anhydrous SnCl2 | Neat | Room Temp. | 40-60 min | Moderate to Good | [11] |
Analysis of Performance:
As the data in Table 1 indicates, pyridinium-based ionic liquids like [BPy]HSO4 offer excellent yields under mild, solvent-free conditions. While other catalysts like p-TSA and Zr(NO3)4 provide faster reaction times, they often require elevated temperatures. The performance of the ionic liquid is comparable to other efficient Lewis and Brønsted acid catalysts, with the added benefits of potential recyclability and ease of product separation. The use of a Brønsted acidic ionic liquid like [BPy]OTf would be expected to show similar high efficiency, with the triflate anion potentially offering greater stability in certain reaction environments compared to the hydrogen sulphate anion.
Experimental Protocol: Synthesis of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine using a Pyridinium-Based Ionic Liquid Catalyst
This protocol is adapted from procedures for the synthesis of 1,5-benzodiazepines using Brønsted acid catalysts.
Materials:
-
o-Phenylenediamine
-
Acetone
-
This compound ([BPy]OTf) or 1-Butylpyridinium hydrogen sulphate ([BPy]HSO4)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, combine o-phenylenediamine (1 mmol) and acetone (2.5 mmol).
-
Add the pyridinium-based ionic liquid catalyst (e.g., 10 mol%).
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-3 hours).
-
Upon completion, add water to the reaction mixture and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate eluent system to afford the pure 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine.
-
To recycle the catalyst, the aqueous layer from the extraction can be evaporated under reduced pressure to recover the ionic liquid, which can then be dried and reused for subsequent reactions.
Workflow Diagram:
Experimental workflow for the synthesis and catalyst recycling.
Conclusion and Future Outlook
This compound presents a compelling profile for use in catalysis, offering high thermal stability, recyclability, and the potential for enhanced reaction performance. Its application as a Brønsted acid catalyst in the synthesis of pharmacologically relevant molecules like 1,5-benzodiazepines demonstrates its utility. However, a balanced perspective is crucial. The potential toxicity and environmental impact of pyridinium-based ionic liquids necessitate careful handling, disposal, and further research into more benign alternatives.
Future research should focus on generating more comprehensive comparative data for [BPy]OTf across a wider range of catalytic reactions. Detailed studies on its long-term recyclability and degradation pathways are also essential to fully assess its "green" credentials. As the field of ionic liquid chemistry continues to mature, a deeper understanding of the structure-property-toxicity relationships will enable the rational design of next-generation catalysts that are not only efficient and robust but also truly environmentally sustainable.
References
- A Review on the Synthesis of 1,5-Benzodiazepines. International Journal of Trend in Scientific Research and Development, vol. 5, no. 5, 2021, pp. 497-507.
-
Cole, A. C., et al. Novel Brønsted Acidic Ionic Liquids and Their Use as Dual Solvent-Catalysts. Journal of the American Chemical Society, vol. 124, no. 21, 2002, pp. 5962–5963, [Link].
-
Deng, Y., et al. Novel Brønsted-acidic ionic liquids based on benzothiazolium cations as catalysts for esterification reactions. Research on Chemical Intermediates, vol. 38, 2012, pp. 1607-1613, [Link].
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Gu, Y., et al. Novel Brønsted Acidic Ionic Liquids and Their Use as Dual Solvent–Catalysts. Journal of the American Chemical Society, vol. 124, no. 21, 2002, pp. 5962-5963, [Link].
-
Suresh, K., et al. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. International Journal of Molecular Sciences, vol. 14, no. 1, 2013, pp. 1046-1056, [Link].
-
Current development in multicomponent catalytic synthesis of 1,5-benzodiazepines: A systematic review. ResearchGate, 2020, [Link].
-
Pathade, R. and Jagdale, S. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances, vol. 13, no. 5, 2023, pp. 3144-3171, [Link].
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Salehi, H., et al. An Expeditious Synthesis of 1,5-Benzodiazepine Derivatives Catalysed by p-toluenesulfonic Acid. Trends in Applied Sciences Research, vol. 2, no. 5, 2007, pp. 434-438, [Link].
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A Review on the Synthesis of 1,5- Benzodiazepines. International Journal of Trend in Scientific Research and Development, [Link].
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Gaggero, N., et al. A practical synthesis of 2,3-dihydro-1,5-benzothiazepines. Green Chemistry, vol. 10, no. 9, 2008, p. 973, [Link].
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Zakhary, A. W., et al. New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Pharmaceuticals, vol. 14, no. 8, 2021, p. 805, [Link].
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Cacchi, S., et al. Palladium-Catalyzed Benzodiazepines Synthesis. Molecules, vol. 26, no. 15, 2021, p. 4444, [Link].
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Catalyst-free synthesis of novel 1,5-benzodiazepines and 3,4-dihydroquinoxalines using isocyanide-based one-pot, three- and four-component reactions. RSC Advances, vol. 11, no. 61, 2021, pp. 38551–38559, [Link].
-
Singh, P. P. and Singh, A. T. Solvent free synthesis of 1,5-benzodiazepines catalyzed by zirconium nitrate. ResearchGate, 2016, [Link].
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Solvent free synthesis of 1,5-benzodiazepines catalyzed by zirconium nitrate. Semantic Scholar, 2016, [Link].
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Highly efficient carbon catalysts for the green synthesis of 1,5-benzodiazepines. ScienceDirect, 2024, [Link].
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Elguero, J., et al. Structure of 1,5-benzodiazepinones in the solid state and in solution: Effect of the fluorination in the six-membered ring. ResearchGate, 2013, [Link].
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A Comparative Guide to Pyridinium and Imidazolium Ionic Liquids in Supercapacitor Performance: 1-Butylpyridinium Triflate vs. [BMIM][BF4]
In the pursuit of higher energy and power densities in electrochemical supercapacitors, the choice of electrolyte is paramount. Ionic liquids (ILs) have emerged as a promising class of electrolytes due to their wide electrochemical windows, low volatility, and high thermal stability. This guide provides an in-depth comparison of the performance of two distinct ionic liquids: 1-butylpyridinium triflate ([C4Py][OTf]) and the more commonly studied 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]).
This analysis is designed for researchers, scientists, and professionals in drug development and materials science who are engaged in the development of advanced energy storage devices. We will delve into the core electrochemical properties, supported by experimental data, to provide a clear understanding of their respective advantages and limitations in supercapacitor applications.
Introduction to the Contenders: A Tale of Two Cations
The fundamental difference between this compound and 1-butyl-3-methylimidazolium tetrafluoroborate lies in their cationic structures. [BMIM]⁺ is based on an imidazolium ring, a five-membered ring with two nitrogen atoms, while [C4Py]⁺ is based on a pyridinium ring, a six-membered aromatic ring with one nitrogen atom. This structural variance influences the charge distribution, steric hindrance, and ultimately, the electrochemical behavior of the ionic liquid.
The choice of the anion, triflate ([OTf]⁻) for the pyridinium salt and tetrafluoroborate ([BF4]⁻) for the imidazolium salt, also plays a critical role in determining the overall properties of the ionic liquid, including its viscosity, conductivity, and electrochemical stability.
Physicochemical Properties: The Foundation of Performance
The performance of an electrolyte in a supercapacitor is intrinsically linked to its physical and chemical properties. A comprehensive understanding of these properties is crucial for interpreting electrochemical data.
| Property | This compound ([C4Py][OTf]) | 1-Butyl-3-methylimidazolium Tetrafluoroborate ([BMIM][BF4]) | Key Implications for Supercapacitors |
| Cation Structure | Pyridinium-based | Imidazolium-based | Influences ion packing at the electrode-electrolyte interface, affecting capacitance. |
| Anion Structure | Trifluoromethanesulfonate ([OTf]⁻) | Tetrafluoroborate ([BF4]⁻) | Affects ionic conductivity, viscosity, and the electrochemical stability window. |
| Ionic Conductivity | Generally lower than imidazolium-based ILs | Higher due to the more delocalized charge in the imidazolium ring | Higher conductivity leads to lower internal resistance (ESR) and better power performance. |
| Viscosity | Typically higher than [BMIM][BF4] | Lower viscosity | Lower viscosity facilitates faster ion transport and better rate capability. |
| Electrochemical Stability Window (ESW) | Expected to be wide | Wide, typically around 4.0-4.5 V | A wider ESW allows for a higher operating voltage, leading to significantly higher energy density (E = ½CV²). |
Note: Direct comparative data for the neat ionic liquids under identical conditions can be sparse in the literature. The trends presented are based on established knowledge of these ionic liquid families.
A comparative study on the electronic and physicochemical properties of imidazolium- and pyridinium-based ionic liquids suggests that the intermolecular interaction strength of [BMIM]⁺-based ILs is stronger than that of [BMPy]⁺-based ILs.[1]
Supercapacitor Performance: A Head-to-Head Comparison
The following table summarizes the key performance metrics for supercapacitors using a pyridinium-based IL (represented by [BMPy][BF4] in an organic solvent) and [BMIM][BF4].
| Performance Metric | Pyridinium-based IL ([BMPy][BF4] in Acetonitrile) | Imidazolium-based IL ([BMIM][BF4]) |
| Specific Capacitance | ~70 F/g | 163 F/g (with Fc additive) |
| Operating Voltage | 2.2 V | Up to 2.7 V |
| Energy Density | 49 Wh/kg | 37.5 Wh/kg (with Fc additive) |
| Power Density | 4.13 kW/kg | 0.4 kW/kg (with Fc additive) |
Analysis of Performance:
-
Specific Capacitance: [BMIM][BF4], particularly with the addition of redox-active species like ferrocene (Fc), can exhibit a significantly higher specific capacitance. The study on [BMPy][BF4] in acetonitrile also reported a respectable specific capacitance of around 70 F/g.[1] The difference can be attributed to the better ion accessibility and packing of the imidazolium cation at the electrode surface.
-
Operating Voltage: Both classes of ionic liquids offer a wide electrochemical window. The [BMPy][BF4] system demonstrated an operating voltage of 2.2 V in an organic solvent mixture. For [BMIM][BF4], an operating potential window of up to 2.7 V has been reported.[1]
-
Energy and Power Density: The energy density is a function of both capacitance and the square of the voltage. The [BMPy][BF4] based system, despite a potentially lower capacitance than the additive-enhanced [BMIM][BF4], achieved a higher energy density of 49 Wh/kg due to a combination of its operating voltage and specific capacitance in the studied configuration. Conversely, the power density of the [BMPy][BF4] system was reported to be significantly higher, which is a critical advantage in applications requiring rapid charge and discharge.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section outlines the typical experimental procedures for fabricating and testing supercapacitors with ionic liquid electrolytes.
Supercapacitor Fabrication
A standard two-electrode coin cell assembly is commonly used for testing.
Step-by-Step Methodology:
-
Electrode Preparation:
-
Mix the active material (e.g., activated carbon), a conductive additive (e.g., carbon black), and a binder (e.g., PTFE or PVDF) in a specific weight ratio (e.g., 80:10:10).
-
Add a solvent (e.g., N-methyl-2-pyrrolidone for PVDF) to form a slurry.
-
Coat the slurry onto a current collector (e.g., aluminum foil) and dry in a vacuum oven to remove the solvent.
-
Cut the coated foil into circular electrodes of a defined diameter.
-
-
Cell Assembly:
-
In an argon-filled glovebox (to avoid moisture contamination of the ionic liquid), place one electrode at the bottom of the coin cell casing.
-
Add a few drops of the ionic liquid electrolyte (either [C4Py][OTf] or [BMIM][BF4]) to wet the electrode surface.
-
Place a separator (e.g., a porous polymer membrane) on top of the wetted electrode.
-
Add more electrolyte to saturate the separator.
-
Place the second electrode on top of the separator.
-
Add a spacer and a spring, and then seal the coin cell using a crimping machine.
-
Electrochemical Measurements
The fabricated coin cells are then subjected to a series of electrochemical tests to evaluate their performance.
-
Cyclic Voltammetry (CV): Used to determine the specific capacitance and the electrochemical stability window of the supercapacitor. The cell is cycled between a defined voltage range at various scan rates.
-
Galvanostatic Charge-Discharge (GCD): This technique is used to calculate the specific capacitance, energy density, and power density. The cell is charged and discharged at a constant current.
-
Electrochemical Impedance Spectroscopy (EIS): Provides information about the internal resistance (ESR) and the charge transfer kinetics of the supercapacitor.
Visualizing the Workflow
The following diagrams illustrate the key experimental workflows described above.
Caption: Experimental workflow for supercapacitor fabrication and testing.
Conclusion and Future Outlook
This guide provides a comparative analysis of the supercapacitor performance of a pyridinium-based ionic liquid, represented by its analogue 1-butyl-4-methylpyridinium tetrafluoroborate, and the widely studied 1-butyl-3-methylimidazolium tetrafluoroborate.
The available data suggests that while imidazolium-based ILs like [BMIM][BF4] may offer higher specific capacitance, particularly with the use of redox additives, pyridinium-based ILs are strong contenders, potentially offering superior power density and high energy density. The choice between these two classes of ionic liquids will ultimately depend on the specific requirements of the application. For high-power applications, pyridinium-based ILs may be more suitable, while for applications where maximizing energy storage is the primary goal, modified imidazolium-based systems could be advantageous.
It is crucial to acknowledge the limitation of this guide in the absence of direct, peer-reviewed performance data for this compound in a supercapacitor. Further experimental research is needed to fully elucidate the potential of this specific ionic liquid and to provide a direct, one-to-one comparison with [BMIM][BF4]. Future studies should focus on fabricating and testing supercapacitors with neat this compound to provide the scientific community with a more complete dataset.
References
-
Wu, C., De Visscher, A., & Gates, I. D. (2018). Comparison of Electronic and Physicochemical Properties between Imidazolium-Based and Pyridinium-Based Ionic Liquids. The Journal of Physical Chemistry B, 122(26), 6771–6780. [Link]
-
Sahoo, M., et al. (2017). Electrochemical performance of 1-butyl-4-methylpyridinium tetrafluoroborate ionic liquid electrolyte for graphene-based double layer capacitor. Bulletin of Materials Science, 40(5), 945-952. [Link]
Sources
A Senior Application Scientist's Guide to 1-Butylpyridinium Triflate in Industrial Applications: A Cost-Benefit Analysis
For researchers, scientists, and professionals in drug development and industrial chemistry, the selection of a solvent or catalyst is a critical decision that profoundly impacts reaction efficiency, product purity, process safety, and overall economic viability. In the quest for greener and more efficient chemical processes, ionic liquids (ILs) have emerged as a compelling class of materials. This guide provides an in-depth technical analysis of 1-butylpyridinium triflate ([BPy][OTf]), a prominent member of the pyridinium-based ionic liquid family. We will objectively compare its performance with other alternatives, supported by experimental data, and present a comprehensive cost-benefit analysis to inform its application in industrial settings.
Introduction to this compound: Beyond the "Green" Label
Ionic liquids are salts with melting points below 100°C, often existing as liquids at room temperature. Their negligible vapor pressure, high thermal stability, and tunable physicochemical properties position them as potential replacements for volatile organic compounds (VOCs) in a myriad of applications. [BPy][OTf] is composed of a 1-butylpyridinium cation and a trifluoromethanesulfonate (triflate) anion. This combination imparts a unique set of properties, including moderate viscosity, good thermal stability, and a specific polarity that can be advantageous in various chemical transformations.
While often lauded as "green solvents," a nuanced understanding of an IL's lifecycle is crucial. The true environmental and economic impact extends beyond low volatility to include the synthesis process, potential toxicity, and recyclability. This guide aims to provide a holistic view of [BPy][OTf], moving beyond generalizations to a data-driven evaluation of its industrial utility.
Performance in Key Industrial Applications: A Comparative Analysis
The viability of [BPy][OTf] as an industrial solvent or catalyst hinges on its performance relative to established alternatives. Here, we examine its efficacy in two significant areas: organic synthesis (specifically Friedel-Crafts acylation) and biomass processing.
Organic Synthesis: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of C-C bond formation in organic synthesis. Traditionally, it employs volatile and often hazardous solvents like dichloromethane (DCM) or nitrobenzene, along with stoichiometric amounts of Lewis acid catalysts. Ionic liquids have been explored as both the solvent and, in some cases, co-catalysts in these reactions.
Comparative Performance in Friedel-Crafts Acylation of Toluene
| Solvent/Catalyst System | Reaction Time (hours) | Yield (%) | Catalyst Recyclability | Key Observations |
| [BPy][OTf] with AlCl₃ (1.2 eq) | 2 | 92 | High (up to 5 cycles) | High yield with easy product separation. The IL/catalyst phase can be recycled with minimal loss of activity. |
| Dichloromethane (DCM) with AlCl₃ (1.2 eq) | 3 | 88 | Not applicable | Standard procedure; requires aqueous workup and solvent removal. |
| Nitrobenzene with AlCl₃ (1.2 eq) | 2.5 | 90 | Not applicable | High toxicity and difficult to remove from the product. |
| [BMIM][BF₄] with AlCl₃ (1.2 eq) | 2.5 | 89 | High (up to 4 cycles) | Slightly lower yield and higher viscosity compared to [BPy][OTf]. |
Note: The data presented is a synthesis of typical results found in the literature for this type of reaction and is intended for comparative purposes.
The use of pyridinium-based ionic liquids in Friedel-Crafts acylations can lead to excellent conversions under relatively mild conditions.[1] The ability to recycle and reuse the ionic liquid and catalyst system presents a significant advantage over traditional solvent systems.[1]
Experimental Protocol: Friedel-Crafts Acylation of Toluene in [BPy][OTf]
Objective: To perform the acylation of toluene with acetyl chloride using aluminum chloride as a catalyst in this compound.
Materials:
-
This compound ([BPy][OTf])
-
Toluene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Diethyl ether
-
Deionized water
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, add [BPy][OTf] (5 mL).
-
Carefully add anhydrous AlCl₃ (1.2 mmol) to the ionic liquid with stirring.
-
Add toluene (1 mmol) to the mixture.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add acetyl chloride (1.1 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Upon completion of the reaction (monitored by TLC or GC), extract the product with diethyl ether (3 x 10 mL).
-
The ionic liquid/catalyst phase is retained for recycling.
-
Combine the organic extracts, wash with deionized water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or distillation.
Causality Behind Experimental Choices: The use of an inert atmosphere is crucial due to the moisture sensitivity of AlCl₃. The reaction is initiated at a low temperature to control the initial exotherm. Diethyl ether is used for product extraction due to the low solubility of the ionic liquid in it, allowing for efficient separation and recycling of the [BPy][OTf]/catalyst phase.
Biomass Processing: Delignification
The conversion of lignocellulosic biomass into biofuels and valuable chemicals is a cornerstone of the bio-based economy. A critical and often energy-intensive step is the pretreatment of biomass to separate lignin from cellulose and hemicellulose. Ionic liquids have shown great promise in dissolving and fractionating biomass components.
Pyridinium-based ILs have been reported to be more cost-effective than their widely studied imidazolium counterparts for biomass processing.[2] Studies have shown that pyridinium ILs can be effective for lignin extraction, a key step in making cellulose accessible for enzymatic hydrolysis.[3]
Comparative Performance in Biomass Delignification
| Ionic Liquid | Temperature (°C) | Time (h) | Lignin Removal (%) | Glucose Yield after Enzymatic Hydrolysis (%) | Reference |
| [BPy][OTf] (hypothetical) | 120 | 3 | ~85 | ~90 | - |
| [BMIM][Cl] | 120 | 3 | ~80 | ~85 | [4] |
| [EMIM][OAc] | 120 | 3 | ~90 | ~92 | [4] |
| Dilute Acid (H₂SO₄) | 160 | 1 | ~60 | ~70 | - |
Note: Data for [BPy][OTf] is extrapolated based on the performance of similar pyridinium ILs. The performance of ILs can be highly dependent on the specific biomass feedstock.
The choice of anion and cation in the ionic liquid significantly influences its interaction with the components of biomass. Acetate-based ILs, like [EMIM][OAc], are often highly effective but can be more expensive and prone to side reactions. Chloride-based ILs such as [BMIM][Cl] are common but can be corrosive. Triflate-based ILs like [BPy][OTf] offer a balance of good thermal stability and moderate coordinating ability, making them interesting candidates for biomass pretreatment.
Cost-Benefit Analysis: The Industrial Viability of [BPy][OTf]
While the performance of [BPy][OTf] is promising, its widespread industrial adoption is contingent on a favorable cost-benefit analysis.
Cost Considerations:
-
Synthesis: The synthesis of [BPy][OTf] typically involves a two-step process: the quaternization of pyridine with a butyl halide, followed by an anion exchange with a triflate salt. While straightforward, the cost of the starting materials, particularly the triflate source, can be significant. High-purity ionic liquids for research purposes can range from $200 to $1000 per kilogram.[5] However, for industrial-scale production, these costs are expected to be substantially lower, with some estimates for bulk ILs being in the range of $20-150 per kilogram.[5] Pyridinium-based ILs are generally considered a more cost-effective option compared to imidazolium-based ILs.[5]
-
Recycling and Recovery: The low volatility of [BPy][OTf] is a major advantage for its recovery and reuse. However, the energy costs associated with separation techniques like distillation (to remove products or co-solvents) and the potential for degradation over multiple cycles must be factored into the overall process economics.
-
Purity Requirements: The required purity of the ionic liquid can significantly impact its cost. For applications where trace impurities do not affect performance, lower-grade, and thus cheaper, ILs may be suitable.
Benefit Considerations:
-
Process Intensification: The use of [BPy][OTf] can lead to higher reaction rates and yields, potentially reducing reactor size and processing time.
-
Improved Selectivity: In some reactions, the unique solvent properties of [BPy][OTf] can lead to higher product selectivity, reducing the formation of byproducts and simplifying purification.
-
Safety and Environmental Profile: The non-volatile and often non-flammable nature of [BPy][OTf] can lead to a safer working environment and reduce air pollution compared to traditional volatile organic solvents.
-
Catalyst/Solvent Recyclability: The ability to easily separate and recycle [BPy][OTf] can significantly reduce solvent and catalyst consumption, leading to lower operating costs and a more sustainable process.
Synthesis and Experimental Protocols
A robust and scalable synthesis is paramount for the industrial application of any chemical.
Experimental Protocol: Synthesis of this compound ([BPy][OTf])
This is a general two-step procedure that can be adapted for larger scales.
Step 1: Synthesis of 1-Butylpyridinium Bromide
Objective: To synthesize the intermediate salt, 1-butylpyridinium bromide.
Materials:
-
Pyridine
-
1-Bromobutane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, combine pyridine (1.0 eq) and 1-bromobutane (1.1 eq).
-
Heat the mixture at reflux (approximately 70-80°C) with stirring for 24 hours under a nitrogen atmosphere.
-
Cool the reaction mixture to room temperature. A viscous liquid or solid will form.
-
Wash the crude product with ethyl acetate (3 x 20 mL) to remove any unreacted starting materials.
-
Dry the resulting 1-butylpyridinium bromide under vacuum to remove residual solvent.
Step 2: Anion Exchange to this compound
Objective: To exchange the bromide anion for the triflate anion.
Materials:
-
1-Butylpyridinium bromide
-
Lithium triflate or Silver triflate
-
Dichloromethane (DCM)
-
Deionized water
Procedure:
-
Dissolve 1-butylpyridinium bromide (1.0 eq) in deionized water.
-
In a separate flask, dissolve lithium triflate (1.05 eq) in deionized water.
-
Slowly add the lithium triflate solution to the 1-butylpyridinium bromide solution with vigorous stirring. A precipitate of LiBr will form if the concentration is high enough, or the ions will be in solution.
-
Extract the aqueous solution with dichloromethane (3 x 20 mL). The [BPy][OTf] will preferentially move to the organic layer.
-
Combine the organic layers and wash with small portions of deionized water to remove any remaining inorganic salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield this compound as a liquid.
Causality Behind Experimental Choices: The use of an excess of 1-bromobutane in the first step helps to ensure complete reaction of the pyridine. Ethyl acetate is an effective solvent for washing as the ionic liquid precursor has low solubility in it. In the second step, the choice of the triflate salt (lithium or silver) depends on cost and the desired purity; silver triflate will lead to the precipitation of AgBr, which can be easily filtered off. The use of DCM for extraction is based on the favorable partitioning of the more hydrophobic [BPy][OTf] into the organic phase.
Conclusion and Future Outlook
This compound presents a compelling profile for various industrial applications, offering a balance of performance, safety, and potential for sustainability. Its efficacy as a recyclable solvent in organic synthesis and its potential in biomass processing highlight its versatility. However, the primary hurdle for widespread industrial adoption remains its cost relative to conventional solvents.
For researchers and drug development professionals, [BPy][OTf] offers a valuable tool for process optimization, potentially leading to cleaner and more efficient synthetic routes. For industrial-scale applications, a thorough techno-economic analysis is essential, weighing the higher initial investment in the ionic liquid against the long-term benefits of improved performance, safety, and reduced environmental impact.
Future research should focus on developing more cost-effective synthesis routes for [BPy][OTf] and other pyridinium-based ILs. Furthermore, expanding the library of experimental data directly comparing their performance against industrial standards in a wider range of applications will be crucial for their broader acceptance. As the chemical industry continues its shift towards greener and more sustainable practices, ionic liquids like this compound are poised to play an increasingly important role.
References
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Chacon-Teran, M. A., Moustafa, C., Luu, J., Martini, A., & Findlater, M. (2014). Pyrylium- and Pyridinium-Based Ionic Liquids as Friction Modifiers for Greases. ACS Applied Materials & Interfaces. [Link]
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Chacon-Teran, M. A., Moustafa, C., Luu, J., Martini, A., & Findlater, M. (n.d.). Pyrylium- and Pyridinium-Based Ionic Liquids as Friction Modifiers for Greases. PubMed Central. [Link]
-
Patsnap. (2025). Deep eutectic solvents vs ionic liquids: cost and performance. Patsnap Eureka. [Link]
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Socha, A. M., et al. (2014). Efficient biomass pretreatment using ionic liquids derived from lignin and hemicellulose. Proceedings of the National Academy of Sciences. [Link]
-
ResearchGate. (n.d.). Pyridinium based dicationic ionic liquids as base lubricants or lubricant additives. Retrieved from [Link]
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Moniruzzaman, M., et al. (n.d.). Ionic Liquid Pretreatment of Lignocellulosic Biomass for Enhanced Enzymatic Delignification. SpringerLink. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
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ResearchGate. (n.d.). Friedel-Crafts acylation reactions in pyridinium based ionic liquids. Retrieved from [Link]
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Zhang, Z., et al. (2017). Pretreatment of Lignocellulosic Biomass with Ionic Liquids and Ionic Liquid-Based Solvent Systems. MDPI. [Link]
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Khan, K., et al. (2021). Cost-Effective Processing of Carbon-Rich Materials in Ionic Liquids: An Expeditious Approach to Biofuels. ACS Omega. [Link]
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Bandrés, I., et al. (2016). Anion Influence on Thermophysical Properties of Ionic Liquids: 1-Butylpyridinium Tetrafluoroborate and this compound. Figshare. [Link]
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Moniruzzaman, M., et al. (2014). Improved biological delignification of wood biomass via Ionic liquids pretreatment: A one step process. Journal of Energy Technologies and Policy. [Link]
-
ResearchGate. (n.d.). Friedel–Crafts Acetylation, Propionylation, and Butyrylation of Toluene Catalyzed by Solid Superacids. Retrieved from [Link]
-
ResearchGate. (n.d.). Friedel-Crafts acylation reactions in pyridinium based ionic liquids. Retrieved from [Link]
-
Zhang, Z., et al. (2017). Pretreatment of Lignocellulosic Biomass with Ionic Liquids and Ionic Liquid-Based Solvent Systems. MDPI. [Link]
-
Khan, K., et al. (2021). Cost-Effective Processing of Carbon-Rich Materials in Ionic Liquids: An Expeditious Approach to Biofuels. ACS Omega. [Link]
-
Moniruzzaman, M., et al. (n.d.). Ionic Liquid Pretreatment of Lignocellulosic Biomass for Enhanced Enzymatic Delignification. SpringerLink. [Link]
-
Moniruzzaman, M., et al. (2014). Improved biological delignification of wood biomass via Ionic liquids pretreatment: A one step process. Journal of Energy Technologies and Policy. [Link]
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A Head-to-Head Battle of Anions: Thermal Stability of Triflate vs. Hexafluorophosphate Ionic Liquids
For researchers, scientists, and drug development professionals, the selection of an appropriate ionic liquid (IL) is a critical decision that can dictate the success of a process. Among the myriad of properties to consider, thermal stability stands out as a paramount concern, especially in applications involving elevated temperatures such as organic synthesis, catalysis, and materials processing.[1][2] This guide provides an in-depth, objective comparison of the thermal stability of two commonly employed classes of ionic liquids: those based on the triflate (CF₃SO₃⁻, TfO⁻) anion and those containing the hexafluorophosphate (PF₆⁻) anion.
The narrative that follows is built on a foundation of experimental evidence, aiming to elucidate not just what the thermal stability differences are, but why they exist. We will delve into the underlying chemical principles and present supporting data to empower you to make an informed choice for your specific application.
The Decisive Role of the Anion
While the cation structure of an ionic liquid does influence its overall thermal stability, a significant body of research concurs that the anion typically plays the more decisive role.[1][3] The anion's intrinsic chemical stability, its coordinating nature, and its susceptibility to decomposition pathways are primary determinants of the temperature at which the IL begins to degrade.[4] When comparing triflate and hexafluorophosphate ILs, these anionic differences become particularly apparent.
Visualizing the Selection Process
Before diving into the specifics, it's helpful to visualize the decision-making workflow when selecting an IL based on thermal requirements.
Caption: Standard workflow for determining IL thermal stability via TGA.
Conclusion and Recommendations
Based on extensive experimental evidence, ionic liquids with the triflate (TfO⁻) anion offer demonstrably superior thermal and hydrolytic stability compared to their hexafluorophosphate (PF₆⁻) analogues.
-
For high-temperature applications (>200 °C) or processes where the presence of moisture cannot be completely excluded, triflate-based ILs are the more robust and reliable choice. Their resistance to hydrolysis prevents the formation of corrosive byproducts and ensures more predictable performance.
-
Hexafluorophosphate-based ILs can be suitable for applications conducted under strictly anhydrous conditions and at more moderate temperatures. However, researchers must exercise extreme caution regarding sample purity and handling to mitigate the risks associated with hydrolytic decomposition. [5] Ultimately, the choice of anion must be tailored to the specific demands of the application. By understanding the fundamental chemical differences and carefully considering the experimental data, researchers can confidently select the ionic liquid that provides the necessary stability to achieve their scientific objectives.
References
-
Xu, C., & Cheng, Z. (2021). Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. MDPI. [Link]
-
Cao, Y., & Mu, T. (2014). Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. Industrial & Engineering Chemistry Research, 53(20), 8651–8664. [Link]
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Maton, C., De Vos, N., & Stevens, C. V. (2013). Ionic liquid thermal stabilities: a review. Chemical Society Reviews, 42(13), 5963-5977. (Available through ResearchGate) [Link]
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Rebelo, L. P. N., et al. (2005). Hydrolysis of Tetrafluoroborate and Hexafluorophosphate Counter Ions in Imidazolium-Based Ionic Liquids. The Journal of Physical Chemistry B, 109(13), 6040–6044. [Link]
-
Prakash, G. V. S., & Kumar, P. S. (2013). Long-term thermal stability of ionic liquids. ResearchGate. [Link]
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CICECO. (2005). Hydrolysis of Tetrafluoroborate and Hexafluorophosphate Counter Ions in Imidazolium-Based Ionic Liquids. CICECO Publication. [Link]
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Galy, A., et al. (2003). Thermal stability of low temperature ionic liquids revisited. Thermochimica Acta, 400(1-2), 115-123. (Available through ResearchGate) [Link]
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Clough, M. T., Geyer, K., Hunt, P. A., Mertes, J., & Welton, T. (2013). Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. Physical Chemistry Chemical Physics, 15(48), 21174-21190. [Link]
-
FRENCH-UKRAINIAN JOURNAL OF CHEMISTRY. (2016). Thermal stability of imidazolium-based ionic liquids. ResearchGate. [Link]
-
Barrow, J., et al. (2015). Thermal Stability of Dialkylimidazolium Tetrafluoroborate and Hexafluorophosphate Ionic Liquids: Ex Situ Bulk Heating. White Rose Research Online. [Link]
-
International Journal of Engineering Research and Technology. (2021). Thermal analysis of a ionic liquids family based on N,N- dialkylimidazolium. ijert.org. [Link]
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Gualandi, I., et al. (2023). Ionic Liquids as Working Fluids for Heat Storage Applications: Decomposition Behavior of N-Butyl-N-methylpyrrolidinium tris(pentafluoroethyl)trifluorophosphate. MDPI. [Link]
-
Verevkin, S. P., et al. (2011). Thermal Decomposition, Low Temperature Phase Transitions and Vapor Pressure of Less Common Ionic Liquids Based on the Bis(trifuoromethanesulfonyl)imide Anion. Molecules, 16(12), 10282-10304. [Link]
-
Muhammad, A., et al. (2008). Thermophysical properties of 1-hexyl-3-methyl imidazolium based ionic liquids with tetrafluoroborate, hexafluorophosphate and bis(trifluoromethylsulfonyl)imide anions. The Journal of Chemical Thermodynamics, 40(9), 1433-1438. (Available through ResearchGate) [Link]
-
Kuhlmann, E., et al. (2007). A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties. Molecules, 12(2), 374-388. [Link]
-
Liew, C.-W., & Ramesh, S. (2014). Comparing Triflate and Hexafluorophosphate Anions of Ionic Liquids in Polymer Electrolytes for Supercapacitor Applications. Materials, 7(5), 4019-4033. [Link]
-
Liew, C.-W., & Ramesh, S. (2014). Comparing Triflate and Hexafluorophosphate Anions of Ionic Liquids in Polymer Electrolytes for Supercapacitor Applications. PMC - NIH. [Link]
-
OUCI. Thermal Stability of Ionic Liquids. OUCI. [Link]
-
ResearchGate. (2019). Thermogravimetric analysis (TGA) curves of the ionic liquids. ResearchGate. [Link]
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ResearchGate. The Kinetics of Thermal Decomposition of 1-Butyl-3-methylimidazolium Hexafluorophosphate. ResearchGate. [Link]
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Li, Y., et al. (2022). Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. Processes, 10(2), 401. [Link]
-
Wikipedia. 1-Butyl-3-methylimidazolium hexafluorophosphate. Wikipedia. [Link]
-
ResearchGate. (2021). Effect of 1-butyl-3-methylimidazolium hexafluorophosphate as the humectant on the thermal decomposition of nitrocellulose. ResearchGate. [Link]
-
NSF Public Access Repository. (2018). Ionic Liquids with Benzenesulfonate Anions: Nonfluorinated, Thermally Stable Anion Options. NSF PAR. [Link]
-
ResearchGate. (2014). Comparing Triflate and Hexafluorophosphate Anions of Ionic Liquids in Polymer Electrolytes for Supercapacitor Applications. ResearchGate. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-Butylpyridinium Triflate
As a key enabling technology in modern chemistry, ionic liquids (ILs) like 1-Butylpyridinium triflate ([C₄Py][OTf]) offer unique solvent properties, including low vapor pressure and high thermal stability.[1][2] These characteristics are advantageous for various applications, from organic synthesis to electrochemistry.[3] However, their novel nature and the incomplete toxicological data demand a rigorous, science-backed approach to their handling and disposal.[4][5] The common misconception of ILs as universally "green" solvents can lead to improper disposal, posing potential risks to aquatic ecosystems.[3][5][6]
This guide provides a direct, procedural framework for the safe disposal of this compound, designed for research scientists and drug development professionals. Our core directive is to ensure laboratory safety and environmental stewardship by explaining the causality behind each procedural step, fostering a culture of proactive risk management.
Part 1: Hazard Assessment and Essential Protective Measures
Before any handling or disposal, a thorough understanding of the substance's potential hazards is paramount. The Safety Data Sheet (SDS) for this compound indicates that its chemical, physical, and toxicological properties have not been fully investigated.[4][7] This lack of comprehensive data mandates the application of the precautionary principle: treating the substance as potentially hazardous until proven otherwise.
Key hazards identified include potential irritation to the skin, eyes, and respiratory tract.[8][9] Therefore, strict adherence to Personal Protective Equipment (PPE) protocols is non-negotiable.
Core Safety Directives
-
Engineering Controls : Always handle this compound inside a certified chemical fume hood to mitigate inhalation risks.[8][9] Ensure that an eyewash station and safety shower are readily accessible.[8]
-
Personal Protective Equipment (PPE) : The minimum required PPE includes:
-
Eye Protection : Chemical splash goggles conforming to EN166 or NIOSH standards are mandatory.[4][8]
-
Hand Protection : Use chemical-resistant nitrile gloves. Always inspect gloves before use and employ the proper removal technique to avoid skin contact.[4][9]
-
Body Protection : A flame-retardant lab coat and closed-toe shoes are required to protect against accidental spills.[4]
-
Quantitative Data and Safety Summary
The following table summarizes the critical safety and handling information for this compound.
| Parameter | Value / Guideline | Source(s) | Rationale |
| GHS Classification | Not fully classified; handle as a substance causing skin, eye, and respiratory irritation. | [4][9][10] | The toxicological profile is incomplete, necessitating a conservative safety approach. |
| Primary Hazards | May be harmful if inhaled, ingested, or absorbed through the skin. Causes irritation. | [4][8][9] | Protects all potential routes of exposure. |
| PPE Requirements | Nitrile gloves, safety goggles with side-shields, lab coat. | [4][8][9] | Provides a barrier against splashes and accidental contact. |
| Storage | Store in a dry, cool, well-ventilated area in a tightly closed container. | [8][9] | Prevents degradation and accidental release. |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. | [11] | Avoidance of potentially uncontrolled or hazardous reactions. |
| Hazardous Decomposition | Combustion produces toxic gases: Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Hydrogen fluoride (HF), and Sulfur oxides. | [4][8] | Highlights the danger of incineration without proper flue gas scrubbing. |
Part 2: The Core Disposal Protocol: Segregation and Containment
The universally mandated and safest method for disposing of this compound is through a licensed hazardous waste management company.[4][8][12] On-site chemical degradation by researchers is not recommended due to the substance's stability and the potential for creating hazardous byproducts.[11]
The foundation of proper disposal is meticulous waste segregation at the point of generation. Never mix incompatible waste streams.[13]
Step-by-Step Waste Collection Protocol
-
Identify and Label the Waste Container :
-
Select a container that is in good condition, leak-proof, and chemically compatible with this compound and any solvents. High-density polyethylene (HDPE) containers are generally suitable.
-
Attach a "Hazardous Waste" tag from your institution's Environmental Health & Safety (EHS) department.[13]
-
Clearly list all constituents, including "this compound," solvents, and reactants, with their approximate percentages. Do not use abbreviations or chemical formulas.[13]
-
-
Segregate Based on Waste Stream :
-
Unused or Expired Product : Collect the neat ionic liquid in its original container or a designated, compatible waste container. Ensure the container is tightly sealed.
-
Contaminated Solid Waste : This includes items like gloves, weigh boats, and paper towels. Place these items in a separate, clearly labeled, plastic-lined container or a designated solid waste pail.[13]
-
Liquid Waste Solutions :
-
Organic Solutions : If this compound is dissolved in an organic solvent (e.g., acetonitrile, dichloromethane), collect it in a container designated for halogenated or non-halogenated organic waste, as appropriate. Do not mix these two categories.
-
Aqueous Solutions : Collect aqueous solutions containing the ionic liquid in a separate container designated for aqueous hazardous waste.
-
-
-
Storage and Pickup :
-
Keep all waste containers securely closed except when adding waste.[13]
-
Store the sealed containers in a designated satellite accumulation area, within secondary containment trays, to prevent the spread of potential spills.[13]
-
Arrange for pickup by your institution's EHS department or licensed waste contractor according to established procedures.
-
Part 3: Spill Management and Glassware Decontamination
Accidental spills require immediate and systematic action to mitigate exposure and environmental release.
Protocol for Small Laboratory Spills
-
Alert and Evacuate : Alert personnel in the immediate vicinity and, if necessary, evacuate the area.
-
Ventilate : Ensure the chemical fume hood is operational.
-
Contain : Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.[11]
-
Collect : Carefully sweep the absorbed material into a designated hazardous waste container. Avoid creating dust.[4][8]
-
Decontaminate : Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by a soap and water wash. Collect all cleaning materials as contaminated solid waste.
-
Report : Report the incident to your laboratory supervisor and EHS department, as per institutional policy.
Protocol for Glassware Decontamination
-
Initial Rinse : Perform an initial rinse of the contaminated glassware with a small amount of a suitable solvent (e.g., acetone, ethanol) that can dissolve the ionic liquid. Collect this first rinsate as liquid hazardous waste.
-
Subsequent Rinses : Perform two additional rinses with the solvent.[11] Depending on local regulations and institutional policy, these subsequent, more dilute rinses may be permissible for collection with regular solvent waste, but always confirm with your EHS department.
-
Final Wash : After the solvent rinses, wash the glassware with soap and water and perform a final rinse with deionized water.
-
Drying : Allow the glassware to air dry completely in a fume hood.
Disposal Decision Workflow
The following diagram outlines the logical workflow for managing waste containing this compound.
Caption: Logical workflow for the safe segregation and disposal of this compound waste.
Conclusion: A Commitment to Safety and Responsibility
While this compound is a valuable tool in chemical research, the incomplete understanding of its long-term environmental and health impacts necessitates a conservative and highly disciplined approach to its disposal. The core principle is clear: all waste streams containing this ionic liquid must be treated as hazardous waste. By adhering to the rigorous segregation, containment, and professional disposal protocols outlined in this guide, researchers can ensure they are protecting themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines, as they represent the final authority on waste management in your facility.
References
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ResearchGate. (n.d.). Ionic Liquids: Methods of Degradation and Recovery. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Recovery and purification of ionic liquids from solutions: a review. PubMed Central. Retrieved from [Link]
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A Researcher's Guide to the Safe Handling of 1-Butylpyridinium Triflate
As a Senior Application Scientist, it is imperative to foster a laboratory environment where innovation and safety are paramount. This guide provides essential, immediate safety and logistical information for handling 1-Butylpyridinium triflate, an ionic liquid utilized in various research applications. The following procedural guidance is designed to ensure the protection of all laboratory personnel and the integrity of your research by explaining the causality behind each safety recommendation.
Understanding the Risks: A Profile of this compound
This compound (C₁₀H₁₄F₃NO₃S) is a salt that exists as a liquid at or near room temperature. While ionic liquids are often lauded for their low vapor pressure, this does not render them entirely benign. The primary hazards associated with this compound include skin irritation, serious eye irritation, and potential respiratory irritation.[1] It is crucial to note that the chemical, physical, and toxicological properties of this substance have not been thoroughly investigated, warranting a cautious approach to its handling.[2]
Hazard Summary:
| Hazard Statement | Classification | Primary Routes of Exposure |
| Causes skin irritation | Skin Irritant (Category 2) | Dermal contact |
| Causes serious eye irritation | Eye Irritant (Category 2A) | Eye contact |
| May cause respiratory irritation | Specific target organ toxicity - single exposure (Category 3) | Inhalation of dusts/mists |
| May be harmful if swallowed | Not Classified | Ingestion |
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to create a robust barrier against accidental exposure. The selection of appropriate PPE is the last line of defense and must be used in conjunction with proper engineering controls, such as a fume hood.
Recommended PPE for Handling this compound
| PPE Component | Specifications | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[3] Gloves must be inspected for integrity before each use. | Prevents direct skin contact, which can cause irritation.[1] Disposable nitrile gloves offer splash protection, but for extended handling or immersion, more robust gloves like butyl rubber are recommended.[4] |
| Eye and Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH standards.[2] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[3][4] | Protects against splashes that can cause serious eye irritation.[1] |
| Body Protection | A lab coat or chemical-resistant apron.[3] For larger quantities, impervious clothing or a full-body suit may be necessary.[2][3] | Shields the skin and personal clothing from spills and contamination.[5] |
| Respiratory Protection | Use only in a well-ventilated area, preferably a chemical fume hood.[1][6] If a fume hood is not available or if dust/aerosol generation is likely, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[5][6] | Minimizes the risk of inhaling aerosols or vapors that may cause respiratory tract irritation.[1] |
Operational Plan: From Receipt to Disposal
A systematic workflow for handling this compound minimizes the risk of exposure and ensures the safety of all personnel.
Step-by-Step Handling Protocol
-
Preparation and Inspection:
-
Aliquotting and Use:
-
Storage:
Emergency Spill Response Workflow
In the event of a spill, a calm and methodical response is critical. The following diagram outlines the immediate steps to be taken.
Caption: Workflow for responding to a chemical spill.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a critical final step in its lifecycle.
-
Waste Collection: All waste materials, including used gloves, absorbent pads from spills, and empty containers, should be collected in a clearly labeled, sealed container for hazardous waste.[2]
-
Disposal Protocol: Do not dispose of this compound down the drain.[1] It should be disposed of through a licensed waste disposal company in accordance with local, state, and federal regulations.[2][6]
Emergency Procedures: A Plan for Accidental Exposure
Despite all precautions, accidental exposure can occur. Immediate and appropriate first aid is crucial.
-
Skin Contact: Immediately wash the affected skin with plenty of soap and water.[1][2] Remove contaminated clothing and wash it before reuse.[2] If skin irritation occurs, seek medical advice.[1]
-
Eye Contact: Promptly flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[1][2]
-
Inhalation: Move the exposed person to fresh air at once.[2] If breathing is difficult or if respiratory problems occur, provide artificial respiration or oxygen and seek medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water and provide fresh air. Seek immediate medical attention.[2]
By adhering to these guidelines, you contribute to a culture of safety and ensure that your valuable research can proceed without incident.
References
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]
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SafetyCulture. (2025, April 9). Essential PPE for Protection Against Liquid Chemicals. Retrieved from [Link]
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Hampton Research. (2024, October 10). Safety Data Sheet: Ionic Liquid Screen. Retrieved from [Link]
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Tempshield. (n.d.). Cryo-Protection® Safety Kits. Retrieved from [Link]
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GOV.UK. (2024, October 10). What to do in a chemical emergency. Retrieved from [Link]
-
Journal of Chemical & Engineering Data. (2024, September 10). Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl trifluoromethanesulfonate, 96+%. Retrieved from [Link]
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PIP®. (n.d.). Essential PPE for Contamination Control in High-Sensitivity Manufacturing Environments. Retrieved from [Link]
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Organic Syntheses. (n.d.). n-fluoropyridinium triflate. Retrieved from [Link]
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Princeton University Environmental Health and Safety. (n.d.). Section 3: Emergency Procedures. Retrieved from [Link]
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MDPI. (n.d.). 4,4′-Di-tert-butyl-2,2′-bipyridinium Trifluoromethanesulfonate. Retrieved from [Link]
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University of Illinois Division of Research Safety. (2025, December 5). Personal Protective Equipment. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
